molecular formula C17H19NO3S B014778 1-Benzhydrylazetidin-3-yl methanesulfonate CAS No. 33301-41-6

1-Benzhydrylazetidin-3-yl methanesulfonate

カタログ番号: B014778
CAS番号: 33301-41-6
分子量: 317.4 g/mol
InChIキー: MSVZMUILYMLJCF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Benzhydrylazetidin-3-yl methanesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C17H19NO3S and its molecular weight is 317.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(1-benzhydrylazetidin-3-yl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-22(19,20)21-16-12-18(13-16)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVZMUILYMLJCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374452
Record name 1-benzhydrylazetidin-3-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33301-41-6
Record name 1-(Diphenylmethyl)-3-[(methylsulfonyl)oxy]azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33301-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-benzhydrylazetidin-3-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Azetidinol, 1-(diphenylmethyl)-, 3-methanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.490
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on 1-Benzhydrylazetidin-3-yl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzhydrylazetidin-3-yl methanesulfonate is a key synthetic intermediate, primarily utilized in the development of novel therapeutics targeting the endocannabinoid system. Its stable yet reactive nature makes it an ideal building block for introducing the 1-benzhydrylazetidine moiety into drug candidates. This document provides a comprehensive overview of its chemical properties, synthesis, and its significant role in the synthesis of monoacylglycerol lipase (MAGL) inhibitors, which are under investigation for a range of neurological and inflammatory disorders. Detailed experimental protocols for its synthesis and subsequent use are provided, alongside a summary of its chemical and physical properties.

Chemical and Physical Properties

This compound, also known as (1-benzhydrylazetidin-3-yl) methanesulfonate, is a sulfonate ester. The methanesulfonate group is an excellent leaving group, making this compound a versatile reagent for nucleophilic substitution reactions. The benzhydryl group contributes to the lipophilicity of molecules incorporating this fragment.

PropertyValueReference
CAS Number 33301-41-6[1][2]
Molecular Formula C₁₇H₁₉NO₃S[2]
Molecular Weight 317.40 g/mol [2]
Appearance White to off-white crystalline solid
Melting Point 111-112 °C
Boiling Point 459.9 °C at 760 mmHg[3]
Purity ≥95% (HPLC)[1]
Storage Sealed in a dry place at room temperature[1]

Synthesis of this compound

The synthesis of this compound is typically a two-step process, starting from benzhydrylamine and epichlorohydrin to form the precursor alcohol, 1-benzhydrylazetidin-3-ol, which is then mesylated.

Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-ol

This procedure is adapted from a multikilogram-scale synthesis.

Materials:

  • Benzhydrylamine

  • Epichlorohydrin

  • Isopropyl alcohol (IPA)

Procedure:

  • A solution of benzhydrylamine in isopropyl alcohol is prepared in a reactor.

  • Epichlorohydrin is added dropwise to the stirred solution, maintaining the temperature below 30 °C.

  • The reaction mixture is stirred for approximately 30 hours at 30 °C. The reaction progress is monitored by HPLC until the starting material (benzhydrylamine) is consumed.

  • Upon completion, the product, 1-benzhydrylazetidin-3-ol, can be isolated. This process is high-yielding (around 80%) and can produce a product with high purity (>99%) without the need for column chromatography.

Experimental Protocol: Mesylation of 1-Benzhydrylazetidin-3-ol

This procedure describes the conversion of the alcohol to the final methanesulfonate product.

Materials:

  • 1-Benzhydrylazetidin-3-ol

  • Acetonitrile

  • Triethylamine

  • Methanesulfonyl chloride (MsCl)

  • Water

Procedure:

  • Charge a reaction flask with 1-benzhydrylazetidin-3-ol, acetonitrile, and triethylamine.

  • Cool the mixture to -5 °C using an ice-acetone bath.

  • Add methanesulfonyl chloride dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Monitor the reaction by HPLC. The reaction is typically complete within 15 minutes.

  • Add water to the reaction mixture and stir for 2 hours at room temperature.

  • Filter the resulting precipitate. The filter cake is washed with water and dried under a vacuum to yield this compound. The yield is reported to be quantitative.

Application in the Synthesis of Monoacylglycerol Lipase (MAGL) Inhibitors

This compound is a valuable intermediate in the synthesis of monoacylglycerol lipase (MAGL) inhibitors. MAGL is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to increased levels of 2-AG, which can modulate various physiological processes, making MAGL an attractive therapeutic target for neuroinflammatory and neurodegenerative diseases, pain, and cancer.[2][4]

Role in Drug Synthesis

The methanesulfonate group on the azetidine ring serves as an excellent leaving group, allowing for nucleophilic substitution by various nucleophiles, such as amines, to introduce the 1-benzhydrylazetidine scaffold into the target molecule. This is a common strategy in medicinal chemistry to build molecular complexity.

Experimental Protocol: Synthesis of a MAGL Inhibitor Intermediate

The following is an example of how this compound is used in a nucleophilic substitution reaction, as described in a patent for the synthesis of MAGL inhibitors.[4]

Materials:

  • A suitable amine precursor (e.g., a substituted piperazinone)

  • This compound (CAS 33301-41-6)

  • Solvent (e.g., Ethyl acetate - EtOAc)

Procedure:

  • The amine precursor is dissolved in a suitable solvent.

  • This compound is added to the solution.

  • The reaction mixture is heated, for example, in a microwave oven at 130 °C for 60 minutes.

  • After cooling, the reaction mixture is worked up by partitioning between water and ethyl acetate.

  • The organic layer is separated, washed, dried, and concentrated.

  • The crude product is then purified by silica gel chromatography to yield the desired N-substituted azetidine derivative.

Biological Context: The Endocannabinoid System and MAGL Inhibition

The endocannabinoid system is a complex cell-signaling system that plays a crucial role in regulating a wide range of physiological processes. The primary endocannabinoid in the brain, 2-arachidonoylglycerol (2-AG), is hydrolyzed by monoacylglycerol lipase (MAGL). The inhibition of MAGL increases the levels of 2-AG, which then acts on cannabinoid receptors (CB1 and CB2), leading to various downstream effects. This mechanism is a promising therapeutic strategy for several diseases.[4]

Below is a diagram illustrating the simplified signaling pathway involving MAGL and the therapeutic intervention through its inhibition.

MAGL_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron 2_AG_pre 2-AG MAGL MAGL 2_AG_pre->MAGL Hydrolysis CB1_Receptor CB1 Receptor 2_AG_pre->CB1_Receptor Activation Arachidonic_Acid Arachidonic Acid MAGL->Arachidonic_Acid Product Prostaglandins Pro-inflammatory Prostaglandins Arachidonic_Acid->Prostaglandins Conversion DAGL DAGL 2_AG_post 2-AG DAGL->2_AG_post Synthesis DAG Diacylglycerol (DAG) DAG->DAGL Substrate 2_AG_post->2_AG_pre Retrograde Signaling Neurotransmitter_Release_Inhibition Neurotransmitter_Release_Inhibition CB1_Receptor->Neurotransmitter_Release_Inhibition Inhibition of Neurotransmitter Release MAGL_Inhibitor MAGL Inhibitor (Synthesized from 1-Benzhydrylazetidin-3-yl methanesulfonate) MAGL_Inhibitor->MAGL Inhibition

Endocannabinoid signaling pathway and MAGL inhibition.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its primary application lies in the field of medicinal chemistry, particularly in the synthesis of novel drug candidates that target the endocannabinoid system. The straightforward synthesis of this compound, coupled with the reactivity of the methanesulfonate leaving group, allows for the efficient incorporation of the 1-benzhydrylazetidine moiety into a wide range of molecules. Its role in the development of MAGL inhibitors highlights its importance for researchers and scientists working on novel therapeutics for neurological and inflammatory conditions. This guide provides the foundational technical information required for the effective utilization of this compound in a research and development setting.

References

An In-depth Technical Guide to 1-Benzhydrylazetidin-3-yl Methanesulfonate: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzhydrylazetidin-3-yl methanesulfonate is a pivotal synthetic intermediate in medicinal chemistry, valued for its role in the construction of complex molecular architectures, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis. Furthermore, it elucidates its application as a key building block in the synthesis of advanced pharmaceutical compounds, underscoring its significance in drug discovery and development.

Chemical Structure and Identification

This compound is a sulfonate ester characterized by a central four-membered azetidine ring. A benzhydryl (diphenylmethyl) group is attached to the nitrogen atom of the azetidine ring, which significantly increases its lipophilicity. The methanesulfonate (mesylate) group at the 3-position of the azetidine ring is an excellent leaving group, making this position susceptible to nucleophilic substitution, a key feature for its utility in organic synthesis.

Chemical Structure:

Key Identifiers:

  • IUPAC Name: (1-benzhydrylazetidin-3-yl) methanesulfonate[1]

  • CAS Number: 33301-41-6[1]

  • Molecular Formula: C₁₇H₁₉NO₃S[1]

  • Molecular Weight: 317.4 g/mol [1]

  • Synonyms: 1-(Diphenylmethyl)-3-azetidinyl methanesulfonate, 1-Benzhydryl-3-(methanesulfonyloxy)azetidine[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
Appearance White to almost white crystalline powder
Melting Point 109 - 113 °C
Purity ≥ 95% (HPLC)
Solubility Soluble in Dichloromethane, Ether, Ethyl Acetate, Methanol
Storage Conditions Sealed in a dry place at room temperature.

Synthesis of this compound

The synthesis of this compound is typically achieved through the methanesulfonylation of its precursor, 1-benzhydrylazetidin-3-ol. This reaction is a standard procedure in organic synthesis for converting an alcohol into a good leaving group.

Experimental Protocol: Synthesis of this compound

This protocol details the procedure for the methanesulfonylation of 1-benzhydrylazetidin-3-ol.

Materials:

  • 1-Benzhydrylazetidin-3-ol

  • Acetonitrile

  • Triethylamine

  • Methanesulfonyl chloride

  • Ice-acetone bath

  • Water

  • Reaction flask

  • Dropping funnel

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • To a reaction flask, add 1-benzhydrylazetidin-3-ol (1 equivalent), acetonitrile, and triethylamine (1.5 equivalents).

  • Cool the mixture in an ice-acetone bath to -5 °C.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) via a dropping funnel, ensuring the reaction temperature is maintained below 5 °C.

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 15 minutes.

  • Once the reaction is complete, add water to the reaction mixture and stir for 2 hours at room temperature.

  • Filter the resulting precipitate.

  • Wash the filter cake with water.

  • Dry the product under vacuum.

Synthetic Applications in Drug Development

The azetidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to impart favorable pharmacological properties. This compound, with its reactive mesylate group, serves as a versatile building block for introducing this valuable moiety into a wide range of molecules.[2] It is a key intermediate in the synthesis of various therapeutic agents, particularly in the areas of neuropharmacology and anti-inflammatory research.[3][4]

Role in the Synthesis of Novel Pharmaceuticals

The primary application of this compound is in nucleophilic substitution reactions. The methanesulfonate group is readily displaced by a variety of nucleophiles, such as amines, thiols, and carbanions, allowing for the facile introduction of the 1-benzhydrylazetidine core into a target molecule. This strategy is employed in the synthesis of analgesics, anti-inflammatory drugs, and compounds aimed at modulating neurotransmitter systems.[3][4]

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic workflow for the preparation of this compound from its precursor.

G cluster_0 Synthesis of this compound start Start: 1-Benzhydrylazetidin-3-ol reactants Add Acetonitrile and Triethylamine start->reactants cooling Cool to -5 °C reactants->cooling addition Add Methanesulfonyl Chloride cooling->addition reaction Reaction (monitored by HPLC) addition->reaction quench Quench with Water reaction->quench filtration Filter Precipitate quench->filtration wash Wash with Water filtration->wash dry Dry under Vacuum wash->dry end_product End Product: this compound dry->end_product

Caption: Synthetic workflow for this compound.

Logical Relationship in Drug Synthesis

The diagram below outlines the logical progression from a starting material to a final drug product, highlighting the role of this compound as a key intermediate.

G cluster_1 Role as a Key Intermediate in Drug Synthesis starting_material Starting Material (e.g., 1-Benzhydrylazetidin-3-ol) intermediate Key Intermediate (this compound) starting_material->intermediate Methanesulfonylation substitution Nucleophilic Substitution Reaction intermediate->substitution nucleophile Nucleophile (e.g., Amine, Thiol) nucleophile->substitution drug_precursor Drug Precursor substitution->drug_precursor final_drug Final Drug Product drug_precursor->final_drug Further Synthetic Steps

Caption: Logical flow of a multi-step drug synthesis.

Safety Information

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Wear protective gloves, clothing, eye, and face protection.

    • Use only in a well-ventilated area.

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and chemical research communities. Its well-defined structure, predictable reactivity, and the accessibility of its synthetic precursor make it an invaluable tool in the synthesis of novel bioactive molecules. The detailed information and protocols provided in this guide are intended to support researchers in the effective and safe utilization of this versatile chemical intermediate in their drug discovery and development endeavors.

References

Technical Guide: 1-Benzhydrylazetidin-3-yl methanesulfonate (CAS 33301-41-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-Benzhydrylazetidin-3-yl methanesulfonate, a versatile chemical intermediate with potential applications in pharmaceutical development. This guide covers its physicochemical properties, detailed synthesis protocols, and a review of its known biological context.

Chemical and Physical Properties

This compound is a sulfonate ester containing a central azetidine ring, a benzhydryl group, and a methanesulfonate leaving group. These structural features make it a useful building block in organic synthesis, particularly for introducing the 1-benzhydrylazetidin-3-yl moiety into larger molecules.[1] Its properties are summarized in the table below.

PropertyValueReference
CAS Number 33301-41-6[1]
Molecular Formula C₁₇H₁₉NO₃S[1]
Molecular Weight 317.4 g/mol [1][2]
IUPAC Name (1-benzhydrylazetidin-3-yl) methanesulfonate[2]
Synonyms 1-(Diphenylmethyl)azetidin-3-yl methanesulfonate, 1-Benzhydryl-3-(methanesulfonyloxy)azetidine[1][2]
Appearance White to almost white crystalline powder[1]
Melting Point 109 - 113 °C[1]
Purity ≥ 95% (HPLC)[1]
Storage Room Temperature[1]

Synthesis

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor alcohol, 1-benzhydrylazetidin-3-ol, followed by its methanesulfonylation.

Experimental Protocols

Step 1: Synthesis of 1-Benzhydrylazetidin-3-ol Hydrochloride

A documented method for the synthesis of the precursor alcohol involves the reaction of benzhydrylamine with epichloropropane. The following protocol is adapted from patent literature, which reports a yield of 75.10%.

ReagentMolar RatioNotes
Benzhydrylamine1Starting material
Epichloropropane1.3Alkylating agent
Ethanol-Solvent

Procedure:

  • Benzhydrylamine (1500 g, 8.19 mol) is added to a 5L four-hole boiling flask.

  • With temperature control at 20-25 °C, 1.5L of ethanol is added.

  • Epichloropropane (984.52 g, 10.64 mol) is then added, and the mixture is stirred.

  • The reaction proceeds for 48 hours at 27 ± 2 °C.

  • Following the reaction, the product is isolated and purified to yield 1-benzhydrylazetidin-3-ol hydrochloride as white crystals.

Step 2: Synthesis of this compound

ReagentRole
1-Benzhydrylazetidin-3-olSubstrate
Methanesulfonyl chloride (MsCl)Mesylating agent
Triethylamine (Et₃N) or other non-nucleophilic baseAcid scavenger
Aprotic solvent (e.g., Dichloromethane, Acetonitrile)Reaction medium

General Procedure:

  • 1-Benzhydrylazetidin-3-ol is dissolved in an appropriate aprotic solvent (e.g., dichloromethane or acetonitrile) and cooled to 0 °C under a nitrogen atmosphere.

  • A non-nucleophilic base, such as triethylamine, is added to the solution.

  • Methanesulfonyl chloride (typically 1.1-1.5 equivalents) is added dropwise to the stirred solution, maintaining the low temperature.

  • The reaction mixture is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water or an aqueous solution.

  • The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Synthesis Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Methanesulfonylation Benzhydrylamine Benzhydrylamine Reaction_1 Reaction in Ethanol (27 ± 2 °C, 48 h) Benzhydrylamine->Reaction_1 Epichloropropane Epichloropropane Epichloropropane->Reaction_1 Precursor_HCl 1-Benzhydrylazetidin-3-ol Hydrochloride Precursor_Free 1-Benzhydrylazetidin-3-ol (Free Base) Precursor_HCl->Precursor_Free Base Treatment Reaction_1->Precursor_HCl Reaction_2 Reaction in Aprotic Solvent (0 °C to RT) Precursor_Free->Reaction_2 MsCl Methanesulfonyl Chloride MsCl->Reaction_2 Base Triethylamine Base->Reaction_2 Final_Product 1-Benzhydrylazetidin-3-yl methanesulfonate Reaction_2->Final_Product

Caption: Synthetic pathway for this compound.

Biological and Pharmaceutical Context

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules for pharmaceutical development.[1][3] The presence of the benzhydryl group can increase the lipophilicity of a compound, which can be advantageous for pharmacokinetic properties, while the azetidine ring provides a rigid scaffold.

Areas of Research Interest
  • Neuroscience: This compound and its derivatives have been explored in the context of neuropharmacology, particularly in studies related to the modulation of neurotransmitter systems.[1]

  • Anti-inflammatory Research: There is interest in the use of this scaffold in the development of novel anti-inflammatory agents.[1]

  • Drug Discovery: As a versatile building block, it facilitates the creation of diverse molecular structures for screening in various drug discovery programs.[1]

Mechanism of Action

Detailed studies on the specific mechanism of action of this compound itself are limited in publicly available literature. Its primary role is that of a reactive intermediate. The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions where the 1-benzhydrylazetidin-3-yl moiety is transferred to a target molecule.

There is some indication that related compounds may interact with cytochrome P450 enzymes, suggesting a potential role as a pharmacokinetic modifier, but specific quantitative data for the title compound are not available.[4]

Conclusion

This compound is a valuable chemical intermediate with established synthetic routes. Its utility is primarily as a building block for the synthesis of more complex molecules in the realms of neuroscience and anti-inflammatory drug discovery. While the biological activity of the compound itself is not well-characterized, its role as a precursor to potentially bioactive molecules makes it a compound of interest for medicinal chemists and drug development professionals. Further research into the biological effects of compounds derived from this intermediate is warranted.

References

An In-depth Technical Guide to (1-benzhydrylazetidin-3-yl) methanesulfonate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-benzhydrylazetidin-3-yl) methanesulfonate, a key synthetic intermediate, holds considerable significance in the field of medicinal chemistry. Its robust benzhydryl protecting group and the reactive methanesulfonate leaving group make it a versatile building block for the synthesis of a wide array of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its application in the development of pharmaceuticals, particularly in the areas of analgesia, anti-inflammatory, and neuroscience research.

Chemical Properties and Data Presentation

The IUPAC name for the compound is (1-benzhydrylazetidin-3-yl) methanesulfonate .[1] It is also known by several synonyms, including 1-(diphenylmethyl)azetidin-3-yl methanesulfonate and 1-benzhydryl-3-methanesulfonyloxyazetidine.[1] This compound is a sulfonate ester featuring a benzhydryl (diphenylmethyl) group attached to the nitrogen of the azetidine ring.[2]

Below is a summary of its key chemical and physical properties:

PropertyValueSource
IUPAC Name (1-benzhydrylazetidin-3-yl) methanesulfonate[1]
Molecular Formula C₁₇H₁₉NO₃S[1]
Molecular Weight 317.4 g/mol [1]
CAS Number 33301-41-6
Appearance White to almost white crystalline powder[3]
Melting Point 109 - 113 °C[3]
Purity ≥ 95% (HPLC)[3]
Storage Store at room temperature[3]

Experimental Protocols

The synthesis of (1-benzhydrylazetidin-3-yl) methanesulfonate is typically achieved in a two-step process starting from benzhydrylamine and epichlorohydrin to first form the precursor alcohol, 1-benzhydrylazetidin-3-ol. This is followed by the methanesulfonylation of the alcohol. A detailed, multi-kilogram scale synthesis has been reported and is outlined below.[4]

Synthesis of 1-Benzhydrylazetidin-3-ol[4]

This one-pot synthesis is high-yielding (80%) and does not require chromatographic purification, resulting in a product with a purity of over 99%.[5]

Materials:

  • Benzhydrylamine

  • Epichlorohydrin

  • Isopropyl alcohol (IPA)

  • Methanol

Procedure:

  • A 200-L glass-lined reactor is purged with nitrogen.

  • Charge the reactor with isopropyl alcohol (60 L) and benzhydrylamine (12.0 kg, 65.5 mol).

  • To the stirred solution, add epichlorohydrin (7.27 kg, 78.6 mol) over 1 hour, maintaining the internal temperature below 30 °C.

  • After the addition is complete, continue to agitate the mixture for an additional 30 hours at 30 °C.

  • Monitor the reaction by HPLC until less than 1.0 area % of benzhydrylamine remains.

  • Concentrate the reaction mixture under vacuum to obtain a crude solid.

  • Dissolve the crude product in methanol (36.0 L) at 30 °C.

  • Cool the solution to 0-5 °C and stir for 2 hours to allow for crystallization.

  • Filter the solid product and wash with chilled methanol.

  • Dry the product under vacuum to yield 1-benzhydrylazetidin-3-ol.

Synthesis of (1-benzhydrylazetidin-3-yl) methanesulfonate[4]

Materials:

  • 1-Benzhydrylazetidin-3-ol

  • Acetonitrile

  • Triethylamine

  • Methanesulfonyl chloride

  • Water

Procedure:

  • To a stirred solution of 1-benzhydrylazetidin-3-ol (100 g, 0.418 mol) in acetonitrile (300 mL), add triethylamine (63.3 g, 0.626 mol) over 15 minutes, keeping the temperature below 30 °C.

  • Cool the resulting suspension to -10 °C.

  • Add methanesulfonyl chloride (57.2 g, 0.5 mol) dropwise over 1 hour, maintaining the temperature at -5 °C.

  • Stir the reaction at -5 °C for 1 hour.

  • Monitor the reaction by HPLC until less than 1.0 area % of the starting alcohol remains.

  • Quench the reaction by adding water (1 L).

  • Stir the slurry for 1 hour at 25-30 °C.

  • Filter the solid product and wash with water.

  • Dry the product under vacuum to yield (1-benzhydrylazetidin-3-yl) methanesulfonate.

dot

Synthesis_Workflow Benzhydrylamine Benzhydrylamine Reaction1 One-pot reaction in Isopropyl Alcohol Benzhydrylamine->Reaction1 Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction1 Intermediate 1-Benzhydrylazetidin-3-ol Reaction1->Intermediate Reaction2 Methanesulfonylation in Acetonitrile Intermediate->Reaction2 Final_Product (1-benzhydrylazetidin-3-yl) methanesulfonate Reaction2->Final_Product Triethylamine Triethylamine Triethylamine->Reaction2 MsCl Methanesulfonyl Chloride MsCl->Reaction2

Caption: Synthetic workflow for (1-benzhydrylazetidin-3-yl) methanesulfonate.

Biological Activity and Applications in Drug Discovery

(1-benzhydrylazetidin-3-yl) methanesulfonate is a crucial intermediate in the synthesis of various biologically active compounds.[3] Its application spans several therapeutic areas, primarily due to the versatility of the azetidine scaffold in medicinal chemistry.

Role in the Synthesis of Analgesics and Opioid Receptor Modulators

The benzhydryl-azetidine moiety is a known scaffold for compounds targeting the central nervous system. This intermediate is utilized in the synthesis of novel analgesics.[3] The azetidine ring serves as a constrained bioisostere of piperidine and other cyclic amines, which are common in opioid receptor ligands. By reacting the methanesulfonate with various nucleophiles, novel derivatives can be synthesized and evaluated for their affinity and efficacy at mu, delta, and kappa opioid receptors.

dot

Opioid_Modulator_Synthesis Intermediate (1-benzhydrylazetidin-3-yl) methanesulfonate Reaction Nucleophilic Substitution Intermediate->Reaction Nucleophile Nucleophile (e.g., Amine, Phenol) Nucleophile->Reaction Derivative Novel Azetidine Derivative Reaction->Derivative Assay Opioid Receptor Binding Assay Derivative->Assay Result Analgesic Candidate Assay->Result

Caption: General scheme for the synthesis of opioid modulators.

Application in the Development of Anti-Inflammatory Agents

Azetidine-containing compounds have shown promise as anti-inflammatory agents. The title compound serves as a starting material for the synthesis of novel molecules that can be tested in various anti-inflammatory assays, such as those measuring the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production.

Utility in Neuroscience Research

The modulation of neurotransmitter systems is a key area of neuroscience research, and (1-benzhydrylazetidin-3-yl) methanesulfonate provides a scaffold for developing ligands for various CNS targets.[3] For instance, derivatives of this compound can be synthesized to explore their activity as GABA uptake inhibitors or as ligands for other neurotransmitter receptors and transporters.

Signaling Pathways

While (1-benzhydrylazetidin-3-yl) methanesulfonate is a synthetic intermediate and not typically the final active pharmaceutical ingredient, the compounds derived from it often target G-protein coupled receptors (GPCRs), such as opioid receptors. The general signaling pathway for a mu-opioid receptor agonist, a potential downstream product, is illustrated below.

dot

Mu_Opioid_Signaling Agonist μ-Opioid Agonist (Azetidine Derivative) MOR μ-Opioid Receptor (GPCR) Agonist->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Decreases Analgesia Analgesia cAMP->Analgesia Ca_channel->Analgesia K_channel->Analgesia

Caption: Simplified mu-opioid receptor signaling pathway.

Conclusion

(1-benzhydrylazetidin-3-yl) methanesulfonate is a valuable and versatile intermediate in medicinal chemistry. Its established synthesis provides a reliable source for this building block, enabling the exploration of novel chemical space in drug discovery. The demonstrated utility of its derivatives as analgesics, anti-inflammatory agents, and CNS modulators underscores its importance for researchers and drug development professionals. Further exploration of derivatives synthesized from this intermediate is likely to yield new and improved therapeutic agents.

References

The Synthetic Keystone: A Technical Whitepaper on 1-Benzhydrylazetidin-3-yl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzhydrylazetidin-3-yl methanesulfonate is a pivotal intermediate in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of its primary application as a versatile building block for the synthesis of novel pharmaceutical agents. While specific quantitative biological data for this compound is not extensively available in public literature, its significance lies in its utility for creating more complex molecules with potential therapeutic activities, particularly in the realms of analgesics, anti-inflammatory drugs, and neuroscience. This guide details its chemical properties, synthetic routes, and its role in subsequent chemical transformations.

Introduction

This compound is a heterocyclic organic compound featuring a reactive methanesulfonate (mesyl) group attached to a 1-benzhydrylazetidine core. The benzhydryl group enhances lipophilicity, a desirable property for many drug candidates, while the methanesulfonate serves as an excellent leaving group in nucleophilic substitution reactions. This combination makes it a valuable precursor for introducing the azetidine moiety into a wide range of molecular scaffolds, a common strategy in the design of novel therapeutics. The azetidine ring itself is a key structural motif in many biologically active compounds, imparting conformational rigidity and influencing binding to biological targets. This whitepaper will focus on the synthesis and reactivity of this compound, providing a foundation for its application in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValue
Molecular Formula C₁₇H₁₉NO₃S
Molecular Weight 317.4 g/mol
Appearance Typically a solid
Solubility Soluble in many organic solvents
Key Functional Groups Azetidine, Benzhydryl, Methanesulfonate

Synthesis of this compound

The synthesis of this compound generally proceeds via the mesylation of its corresponding alcohol precursor, 1-benzhydrylazetidin-3-ol. This is a standard and efficient method for converting a hydroxyl group into a good leaving group.

General Synthetic Workflow

The overall synthetic process can be visualized as a two-step procedure starting from 1-benzhydrylazetidin-3-one.

SynthesisWorkflow cluster_0 Step 1: Reduction cluster_1 Step 2: Mesylation A 1-Benzhydrylazetidin-3-one B 1-Benzhydrylazetidin-3-ol A->B Reducing Agent (e.g., NaBH₄) C 1-Benzhydrylazetidin-3-yl methanesulfonate B->C Methanesulfonyl Chloride (MsCl), Base (e.g., TEA) NucleophilicSubstitution A 1-Benzhydrylazetidin-3-yl methanesulfonate C Substituted Azetidine Product A->C B Nucleophile (Nu⁻) B->C D Methanesulfonate (MsO⁻) C->D Leaving Group

Unraveling the Chemistry of a Key Pharmaceutical Intermediate: 1-Benzhydrylazetidin-3-yl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzhydrylazetidin-3-yl methanesulfonate is a versatile chemical intermediate of significant interest in medicinal chemistry. While its direct mechanism of action is not extensively documented in publicly available literature, its importance lies in its role as a key building block for the synthesis of a variety of biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, which are crucial for understanding its application in drug discovery and development. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is considered a "privileged structure" in medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties to parent molecules. The benzhydryl group contributes to lipophilicity, potentially enhancing membrane permeability, while the methanesulfonate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions for the construction of more complex molecular architectures.

Chemical Properties and Structure

This compound is a sulfonate ester characterized by a central azetidine ring substituted with a benzhydryl group on the nitrogen atom and a methanesulfonate group on the third carbon.

PropertyValue
Molecular Formula C₁₇H₁₉NO₃S
Molecular Weight 317.4 g/mol
CAS Number 33301-41-6
InChI Key MSVZMUILYMLJCF-UHFFFAOYSA-N

Synthesis and Reactivity

The synthesis of this compound typically involves the methanesulfonylation of the corresponding precursor, 1-benzhydrylazetidin-3-ol. This reaction is a standard method for converting a hydroxyl group into a good leaving group, thereby activating the molecule for subsequent nucleophilic substitution reactions.

General Synthetic Workflow

G A 1-Benzhydrylazetidin-3-ol C 1-Benzhydrylazetidin-3-yl methanesulfonate A->C Methanesulfonylation B Methanesulfonyl Chloride (or anhydride) + Base (e.g., Triethylamine) E Substituted Azetidine Product C->E Nucleophilic Substitution D Nucleophile (Nu-)

Caption: General synthesis and reaction pathway of this compound.

Experimental Protocol: Methanesulfonylation of 1-Benzhydrylazetidin-3-ol

While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be described as follows. It is important to note that this is a representative procedure and may require optimization.

  • Dissolution: Dissolve 1-benzhydrylazetidin-3-ol in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add a tertiary amine base, such as triethylamine or diisopropylethylamine, to the reaction mixture. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

  • Reagent Addition: Slowly add methanesulfonyl chloride (or methanesulfonic anhydride) to the cooled solution. The reaction is exothermic, and slow addition is necessary to control the temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by techniques such as column chromatography or recrystallization to yield pure this compound.

Inferred Mechanism of Action in Drug Synthesis

The primary "mechanism of action" of this compound is chemical rather than biological. It functions as an electrophilic building block. The methanesulfonate group is a highly effective leaving group, making the C3 position of the azetidine ring susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in constructing more elaborate molecules with potential therapeutic applications.

Role in Nucleophilic Substitution Reactions

The core utility of this compound is to serve as a substrate for SN2 reactions. The introduction of various nucleophiles at the C3 position of the azetidine ring allows for the systematic exploration of chemical space and the generation of libraries of compounds for biological screening.

G cluster_0 Reaction Core A 1-Benzhydrylazetidin-3-yl methanesulfonate C Transition State A->C B Nucleophile (e.g., R-NH₂, R-OH, R-SH, etc.) B->C D 3-Substituted 1-Benzhydrylazetidine C->D E Methanesulfonate Anion (Leaving Group) C->E

Caption: Nucleophilic substitution at the C3 position of this compound.

Applications in Drug Discovery

While detailed studies on the direct biological effects of this compound are scarce, its role as a precursor is evident in various therapeutic areas. It is utilized in the synthesis of compounds targeting a range of biological systems, with potential applications in neuropharmacology and as anti-inflammatory agents.[1][2] The final biological activity of the synthesized molecules is determined by the nature of the nucleophile introduced and the overall structure of the resulting compound.

Conclusion

This compound is a valuable reagent in medicinal chemistry, acting as a key intermediate for the synthesis of novel compounds with therapeutic potential. Its utility stems from the presence of the azetidine ring, a privileged scaffold, and the methanesulfonate group, which facilitates the introduction of diverse functionalities through nucleophilic substitution. While its own biological mechanism of action is not the primary focus of research, a thorough understanding of its chemical reactivity is essential for its effective application in the development of new pharmaceuticals. Future research may explore the direct biological activities of this compound and its close analogs, but its current significance lies firmly in its role as a versatile synthetic building block.

References

The Azetidine Scaffold: A Journey from Natural Discovery to Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The four-membered nitrogen-containing heterocycle, azetidine, has emerged from relative obscurity to become a privileged scaffold in medicinal chemistry and drug discovery. Its unique conformational rigidity, coupled with its ability to impart favorable physicochemical properties, has led to the development of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of azetidine-containing compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action.

A Historical Timeline: Key Milestones in Azetidine Chemistry

The journey of azetidine-containing compounds from their initial discovery in nature to their current status as valuable pharmaceutical building blocks is marked by several key milestones.

  • 1955: The story of naturally occurring azetidines begins with the isolation and characterization of L-azetidine-2-carboxylic acid from the rhizomes and fresh foliage of the lily of the valley (Convallaria majalis) and Solomon's seal (Polygonatum). This discovery by Fowden laid the groundwork for future investigations into this novel class of non-proteinogenic amino acids.[1]

  • Early Syntheses: Initial synthetic routes to azetidine-2-carboxylic acid were developed, often involving multi-step processes with modest yields. One early method involved the α-bromination of γ-aminobutyric acid (GABA), followed by ring closure. Another approach utilized the treatment of α,γ-diaminobutyric acid dihydrochloride with a mixture of nitrous and hydrochloric acids, followed by cyclization.[1]

  • 2005: A significant advancement in the asymmetric synthesis of azetidine-2-carboxylic acid was reported by Couty and coworkers. Their facile and straightforward method, departing from inexpensive starting materials, allowed for the practical, multi-gram scale production of both enantiomers in five to six steps. This development was crucial for making enantiopure azetidine building blocks more accessible for drug discovery.[2]

  • Modern Era: The 21st century has witnessed a surge in the development of novel synthetic methodologies for constructing the azetidine ring and its derivatives. These methods, including various cyclization strategies, have expanded the chemical space accessible to medicinal chemists.[3][4] Concurrently, the pharmacological potential of azetidine-containing compounds has been increasingly recognized, leading to their investigation in a wide range of therapeutic areas.[5]

The Discovery and First Isolation of Azetidine-2-Carboxylic Acid

The inaugural discovery of an azetidine-containing compound in nature was the identification of L-azetidine-2-carboxylic acid by L. Fowden in 1955. This non-proteinogenic amino acid was found to be a natural constituent of certain plants, including those from the Asparagaceae and Fabaceae families.[1]

Natural Occurrence

Azetidine-2-carboxylic acid has been identified in a variety of plant species, most notably:

  • Convallaria majalis (Lily of the Valley)[1]

  • Polygonatum (Solomon's Seal)[1]

  • Various species within the Fabaceae (bean) family[1]

  • Small quantities have also been detected in beets (Beta vulgaris).[1]

Its presence in these plants is believed to play a role in defense mechanisms, acting as a proline analogue that can be mistakenly incorporated into proteins, leading to toxic effects in predators and competing vegetation.

Early Synthetic Approaches

The initial syntheses of azetidine-2-carboxylic acid were challenging due to the inherent ring strain of the four-membered ring.

Synthesis from γ-Aminobutyric Acid (GABA): An early route to optically inactive azetidine-2-carboxylic acid started with the neurotransmitter GABA. The synthesis involved the α-bromination of GABA to yield γ-amino-α-bromobutyric acid. Subsequent treatment with a base, such as barium hydroxide, induced the removal of hydrogen bromide and facilitated the intramolecular cyclization to form the azetidine ring, albeit in small yields.[1]

Synthesis from α,γ-Diaminobutyric Acid: An optically active form of azetidine-2-carboxylic acid was prepared from α,γ-diaminobutyric acid dihydrochloride. This method involved reacting the starting material with a mixture of nitrous and hydrochloric acids to produce γ-amino-α-chlorobutyric acid. Similar to the previous method, treatment with barium hydroxide then effected the elimination of hydrogen chloride and the subsequent ring closure to yield the desired product.[1]

Modern Synthetic Methodologies

The demand for enantiomerically pure and diversely substituted azetidines in drug discovery has spurred the development of more efficient and versatile synthetic methods.

Couty's Asymmetric Synthesis of Azetidine-2-Carboxylic Acid

A landmark in the synthesis of azetidine-2-carboxylic acid was the practical and asymmetric preparation developed by François Couty and his team. This method allows for the synthesis of both enantiomers from readily available and inexpensive starting materials.[2]

Experimental Protocol: Asymmetric Synthesis of (S)-Azetidine-2-carboxylic Acid (Adapted from Couty et al., J. Org. Chem. 2005)

A detailed experimental protocol for a key step in a modern synthesis of enantiopure azetidine-2-carboxylic acid is provided below. This multi-step synthesis utilizes an intramolecular alkylation strategy with a chiral auxiliary.

Step 1: Synthesis of a Chiral Precursor (Illustrative Example)

The synthesis begins with the preparation of a chiral β-amino alcohol, which is then elaborated over several steps to a key intermediate for the cyclization reaction. Due to the complexity of the full multi-step synthesis, a representative cyclization step is detailed here.

Key Cyclization Step: Intramolecular Alkylation

  • Starting Material: A suitably protected γ-chloro-α-amino ester derivative with a chiral auxiliary (e.g., derived from (S)-α-methylbenzylamine).

  • Reagents and Conditions:

    • Base: A strong, non-nucleophilic base such as lithium hexamethyldisilazide (LiHMDS) or sodium hexamethyldisilazide (NaHMDS).

    • Solvent: Anhydrous tetrahydrofuran (THF).

    • Temperature: The reaction is typically carried out at low temperatures, such as -78 °C to room temperature, to control reactivity and minimize side reactions.

  • Procedure:

    • The protected γ-chloro-α-amino ester is dissolved in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • The solution is cooled to -78 °C.

    • A solution of the strong base (e.g., 1.0 M LiHMDS in THF) is added dropwise to the reaction mixture.

    • The reaction is stirred at low temperature for a specified period and then allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

    • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford the protected azetidine-2-carboxylate.

  • Deprotection: The protecting groups (e.g., chiral auxiliary and ester) are then removed in subsequent steps to yield the final (S)-azetidine-2-carboxylic acid.

Biological Activity and Therapeutic Potential

Azetidine-containing compounds exhibit a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.[5]

Quantitative Biological Data

The biological activity of several azetidine derivatives has been quantified, providing valuable structure-activity relationship (SAR) insights.

Compound ClassTargetCompound/DerivativeActivity (IC₅₀/Kᵢ)Reference
STAT3 Inhibitors STAT35a (salicylate derivative)0.55 µM (EMSA IC₅₀)[6]
5o (salicylate derivative)0.38 µM (EMSA IC₅₀)[6]
8i (salicylate derivative)0.34 µM (EMSA IC₅₀)[6]
GABA Uptake Inhibitors GAT-1Azetidin-2-ylacetic acid with 4,4-diphenylbutenyl moiety2.83 ± 0.67 µM (IC₅₀)[7]
GAT-1Azetidin-2-ylacetic acid with 4,4-bis(3-methyl-2-thienyl)butenyl moiety2.01 ± 0.77 µM (IC₅₀)[7]
GAT-31-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid15.3 ± 4.5 µM (IC₅₀)[7]
FFA2 Antagonists FFA2 (GPR43)GLPG09749 nM (IC₅₀)[8]
Anticancer Agents 450.1 murine mammary cancer cellsL-Azetidine-2-carboxylic acid7.6 µg/ml (IC₅₀)[5]
Signaling Pathways Modulated by Azetidine-Containing Compounds

4.2.1. Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell growth, proliferation, and survival. Its constitutive activation is implicated in various cancers. Several azetidine-containing compounds have been identified as potent inhibitors of the STAT3 signaling pathway.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. STAT3 Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active 4. Dimerization DNA DNA STAT3_active->DNA 5. Nuclear Translocation Azetidine_Inhibitor Azetidine-based STAT3 Inhibitor Azetidine_Inhibitor->STAT3_active Inhibits Dimerization & DNA Binding Gene_Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Gene_Transcription 6. Binds to DNA & Initiates Transcription Cytokine Cytokine/ Growth Factor Cytokine->Receptor 1. Ligand Binding

4.2.2. Modulation of G-Protein Coupled Receptor (GPCR) Signaling

Azetidine derivatives have also been developed as modulators of G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a vast array of physiological processes. One notable example is the development of antagonists for the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.

GPCR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR (e.g., FFA2) G_protein G-protein (Gαβγ) GPCR->G_protein 2. GPCR Activation Effector Effector Enzyme (e.g., Phospholipase C) G_protein->Effector 3. G-protein Activation Second_Messenger Second Messenger (e.g., IP₃, DAG) Effector->Second_Messenger 4. Second Messenger Production Cellular_Response Cellular Response (e.g., Ca²⁺ release, Neutrophil Migration) Second_Messenger->Cellular_Response 5. Downstream Signaling Ligand Endogenous Ligand (e.g., Short-chain fatty acid) Ligand->GPCR 1. Ligand Binding Azetidine_Antagonist Azetidine-based Antagonist (e.g., GLPG0974) Azetidine_Antagonist->GPCR Blocks Ligand Binding

Experimental Workflows

The synthesis of azetidine-containing compounds typically follows a logical workflow, from the preparation of key precursors to the final cyclization and functionalization steps.

Synthesis_Workflow Start Readily Available Starting Materials (e.g., β-amino alcohols) Precursor Preparation of Key Precursor (e.g., γ-haloamine derivative) Start->Precursor Cyclization Azetidine Ring Formation (Intramolecular Cyclization) Precursor->Cyclization Protected_Azetidine Protected Azetidine Derivative Cyclization->Protected_Azetidine Deprotection Deprotection Protected_Azetidine->Deprotection Functionalization Further Functionalization Protected_Azetidine->Functionalization Optional Deprotection->Functionalization Final_Compound Target Azetidine Compound Functionalization->Final_Compound

Physical and Chemical Properties

The physical and chemical properties of azetidine and its derivatives are influenced by the strained four-membered ring.

PropertyAzetidine-2-carboxylic Acid
Molecular Formula C₄H₇NO₂
Molar Mass 101.10 g/mol
Appearance Crystalline solid
Melting Point 215 °C
Boiling Point 242 °C
Solubility in Water 5.0 g/100 mL
Density 1.275 g/cm³

Data sourced from Wikipedia[1]

Conclusion

The field of azetidine chemistry has undergone a remarkable transformation, from the initial discovery of a single natural product to the development of a vast library of synthetic derivatives with significant therapeutic potential. The unique structural features of the azetidine ring have proven to be advantageous in the design of potent and selective modulators of various biological targets. As synthetic methodologies continue to evolve and our understanding of the biological roles of azetidine-containing compounds deepens, it is certain that this versatile scaffold will continue to be a valuable asset in the ongoing quest for novel and effective medicines.

References

The Benzhydryl Group: A Cornerstone in Molecular Interactions and Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzhydryl group, a diphenylmethyl moiety, is a prominent structural motif in a vast array of biologically active molecules. Its unique stereochemical and physicochemical properties, characterized by significant steric bulk and lipophilicity, play a crucial role in defining the molecular interactions that underpin the therapeutic efficacy of numerous drugs. This technical guide provides a comprehensive overview of the benzhydryl group's role in molecular interactions, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Physicochemical Properties and Molecular Interactions

The benzhydryl group's two phenyl rings, connected to a single carbon atom, are not coplanar and can adopt various conformations. This conformational flexibility, combined with its large, hydrophobic surface area, allows it to engage in a variety of non-covalent interactions with biological macromolecules. These interactions are fundamental to its function as a potent pharmacophore in many drug classes.

Key molecular interactions involving the benzhydryl group include:

  • Hydrophobic Interactions: The two phenyl rings provide a large nonpolar surface that can interact favorably with hydrophobic pockets in receptor binding sites, displacing water molecules and contributing significantly to binding affinity.

  • π-π Stacking: The aromatic rings of the benzhydryl group can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a protein's binding site. These interactions, which can be face-to-face or edge-to-face, are crucial for the orientation and stabilization of the ligand-receptor complex.

  • Van der Waals Forces: The sheer size and surface area of the benzhydryl group maximize van der Waals contacts with the receptor, further enhancing binding affinity.

  • Steric Influence: The bulk of the benzhydryl group can provide steric hindrance, which can be exploited to confer selectivity for a particular receptor subtype or to prevent metabolic degradation of the drug molecule.

The Benzhydryl Group in Medicinal Chemistry: A Pharmacophore of Versatility

The benzhydryl moiety is a key component in a wide range of therapeutic agents, demonstrating its versatility in targeting diverse biological systems. Below are examples of drug classes where the benzhydryl group is a critical determinant of activity, with corresponding quantitative data on their biological effects.

Antihistamines

Many first and second-generation antihistamines feature a benzhydryl group. In these molecules, the bulky benzhydryl moiety is thought to be crucial for binding to the H1 histamine receptor, acting as an inverse agonist to stabilize the inactive conformation of the receptor.[1][2]

Table 1: Biological Activity of Benzhydryl-Containing Antihistamines

CompoundTargetAssayIC50 / KiReference
CetirizineH1 ReceptorRadioligand BindingKi: 6 nM[3]
LevocetirizineH1 ReceptorRadioligand BindingKi: 3 nM[3]
DextrocetirizineH1 ReceptorRadioligand BindingKi: 100 nM[3]
Central Nervous System (CNS) Active Agents

The benzhydryl group is present in several CNS-active drugs, including the wakefulness-promoting agent modafinil. In modafinil, the benzhydryl group is part of a larger structure that inhibits the dopamine transporter (DAT), leading to increased extracellular dopamine levels in certain brain regions.[4][5][6][7][8]

Table 2: Biological Activity of Modafinil

CompoundTargetAssayIC50Reference
ModafinilDopamine Transporter (DAT)[3H]Dopamine Transport Inhibition6390 ± 2050 nM[5]
ModafinilDopamine Transporter (DAT)[3H]CFT Competition Binding4360 nM[5]
Histone Deacetylase (HDAC) Inhibitors

More recently, the 1-benzhydryl-piperazine scaffold has been identified as a valuable "cap" group in the design of potent and selective histone deacetylase (HDAC) inhibitors for cancer therapy.[3][9][10][11] The benzhydryl group interacts with the surface of the enzyme's active site, contributing to the inhibitor's potency and selectivity.[9]

Table 3: In Vitro HDAC Inhibitory Activity of 1-Benzhydryl-Piperazine Derivatives

CompoundHDAC1 (IC50, nM)HDAC2 (IC50, nM)HDAC3 (IC50, nM)HDAC6 (IC50, nM)HDAC8 (IC50, nM)Reference
6b >10000>10000>10000186>10000[10]
7b 134211109481054[10]
8b 781236535897[10]
9b 14722456347231713[10]
Anti-HIV Agents

Certain benzhydryl derivatives have shown promising activity against the Human Immunodeficiency Virus (HIV). For instance, symmetrical N1,N3-dibenzyl-2-hydroxy-propane derivatives, which contain a benzhydryl-like motif, have demonstrated significant inhibitory activity against HIV-infected MT-4 cells.[12]

Table 4: Anti-HIV Activity of Symmetrical N1,N3-dibenzyl-2-hydroxy-propane Derivatives

CompoundCell LineAssayIC50 (µM)Reference
6a MT-4HIV-induced cytopathogenicity0.1[12]
7a MT-4HIV-induced cytopathogenicity0.1[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the context of evaluating benzhydryl-containing compounds.

Synthesis of 1-Benzhydryl-4-((2,4-dinitrophenyl)sulfonyl)piperazine

This protocol describes a common method for synthesizing benzhydryl piperazine derivatives, which are precursors for various biologically active compounds.

Materials:

  • Benzophenone

  • Sodium borohydride

  • Thionyl chloride

  • Piperazine

  • 2,4-dinitrobenzenesulfonyl chloride

  • Solvents (e.g., methanol, dichloromethane, DMF)

  • Bases (e.g., triethylamine)

Procedure:

  • Reduction of Benzophenone: Dissolve benzophenone in methanol and cool the solution in an ice bath. Add sodium borohydride portion-wise with stirring. After the addition is complete, continue stirring for a specified time. Quench the reaction with water and extract the product (benzhydrol) with an organic solvent. Dry the organic layer and evaporate the solvent.

  • Chlorination of Benzhydrol: Dissolve the obtained benzhydrol in a suitable solvent like dichloromethane. Add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature until completion (monitored by TLC). Remove the solvent under reduced pressure to obtain benzhydryl chloride.

  • Alkylation of Piperazine: Dissolve piperazine in a solvent such as DMF. Add the previously synthesized benzhydryl chloride and a base (e.g., triethylamine). Heat the reaction mixture and monitor its progress by TLC. After completion, perform a work-up procedure involving extraction and purification to obtain 1-benzhydrylpiperazine.

  • Sulfonylation: Dissolve 1-benzhydrylpiperazine in a suitable solvent and add 2,4-dinitrobenzenesulfonyl chloride. Stir the reaction at room temperature. After the reaction is complete, isolate and purify the final product, 1-benzhydryl-4-((2,4-dinitrophenyl)sulfonyl)piperazine.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16]

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Benzhydryl-containing test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzhydryl-containing compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-HIV Activity Assay in MT-4 Cells

This assay evaluates the ability of a compound to inhibit the cytopathic effects of HIV-1 in the highly susceptible MT-4 human T-cell line.[17][18][19][20][21]

Materials:

  • MT-4 cells

  • HIV-1 viral stock

  • Benzhydryl-containing test compounds

  • Cell culture medium (e.g., RPMI 1640) with FBS and antibiotics

  • 96-well plates

  • Reagents for quantifying cell viability (e.g., MTT) or viral replication (e.g., p24 antigen ELISA kit)

Procedure:

  • Cell Seeding: Plate MT-4 cells in a 96-well plate.

  • Compound and Virus Addition: Add serial dilutions of the test compounds to the wells. Subsequently, infect the cells with a standardized amount of HIV-1. Include control wells with cells only (no virus, no compound), cells with virus only (no compound), and cells with compound only (no virus).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 4-5 days, allowing for viral replication and the development of cytopathic effects in the unprotected, infected cells.

  • Assessment of Antiviral Activity:

    • MTT Method: Assess cell viability using the MTT assay as described above. A higher absorbance in the presence of the compound indicates protection from HIV-induced cell death.

    • p24 Antigen ELISA: Measure the amount of p24 viral antigen in the culture supernatant using a commercial ELISA kit. A reduction in p24 levels indicates inhibition of viral replication.

  • Data Analysis: Calculate the EC50 (the concentration of the compound that provides 50% protection against virus-induced cell death or inhibits viral replication by 50%) and the CC50 (the concentration that causes 50% cytotoxicity in uninfected cells). The selectivity index (SI = CC50/EC50) is then determined to assess the compound's therapeutic window.

Visualizing Molecular Interactions and Workflows

Diagrams are invaluable tools for understanding complex biological pathways and experimental procedures. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Signaling Pathway of Cetirizine Action

Cetirizine, a second-generation antihistamine, primarily acts as an inverse agonist at the H1 histamine receptor. This action blocks the downstream signaling cascade initiated by histamine, which includes the activation of phospholipase C (PLC) and the subsequent increase in intracellular calcium and activation of NF-κB, a key transcription factor in inflammatory responses.[22][23][24]

Cetirizine_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Gq_protein Gq Protein H1R->Gq_protein Activates Cetirizine Cetirizine (Benzhydryl-containing) Cetirizine->H1R Inhibits PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates NFkB_activation NF-κB Activation Ca_release->NFkB_activation Leads to PKC->NFkB_activation Leads to Inflammation Inflammatory Response NFkB_activation->Inflammation Promotes

Caption: Signaling pathway of Cetirizine's antihistaminic action.

Mechanism of Action of Modafinil

Modafinil's primary mechanism of action is the inhibition of the dopamine transporter (DAT), which leads to an increase in synaptic dopamine levels. This enhanced dopaminergic neurotransmission is thought to be a key contributor to its wakefulness-promoting effects. The benzhydryl group is integral to the molecule's interaction with the DAT.[4][5][6][7][8]

Modafinil_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Synaptic_Dopamine Increased Synaptic Dopamine Presynaptic_Neuron Presynaptic Dopaminergic Neuron Presynaptic_Neuron->Dopamine Releases Postsynaptic_Neuron Postsynaptic Neuron Wakefulness Increased Wakefulness Postsynaptic_Neuron->Wakefulness Promotes Modafinil Modafinil (Benzhydryl-containing) Modafinil->DAT Inhibits Dopamine_Receptor Dopamine Receptor Dopamine_Receptor->Postsynaptic_Neuron Activates Synaptic_Dopamine->Dopamine_Receptor Binds to

Caption: Modafinil's mechanism via dopamine transporter inhibition.

Experimental Workflow for Drug Discovery and Evaluation

The process of discovering and evaluating new drug candidates, including those containing a benzhydryl group, typically follows a structured workflow from initial synthesis to biological testing.[25][26][27][28]

Drug_Discovery_Workflow Synthesis Chemical Synthesis of Benzhydryl Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening (e.g., Enzyme/Receptor Binding Assays) Purification->In_Vitro_Screening Cytotoxicity Cytotoxicity Assessment (e.g., MTT Assay) In_Vitro_Screening->Cytotoxicity Lead_Identification Lead Compound Identification Cytotoxicity->Lead_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Identification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Testing In Vivo Animal Studies (Efficacy, Toxicity) Lead_Optimization->In_Vivo_Testing Preclinical_Development Preclinical Development In_Vivo_Testing->Preclinical_Development

Caption: General workflow for drug discovery and evaluation.

Conclusion

The benzhydryl group is a privileged scaffold in medicinal chemistry, imparting a unique combination of steric bulk and lipophilicity that drives crucial molecular interactions with a wide range of biological targets. Its presence in numerous approved drugs across different therapeutic areas underscores its importance in drug design. A thorough understanding of its physicochemical properties, the nature of its interactions with receptors, and the structure-activity relationships it governs is essential for the rational design of new and improved therapeutic agents. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and scientists in the field of drug development, facilitating the continued exploration and exploitation of the benzhydryl moiety in the quest for novel medicines.

References

Chemical and physical properties of 1-Benzhydrylazetidin-3-yl methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzhydrylazetidin-3-yl methanesulfonate is a versatile synthetic intermediate with significant applications in medicinal chemistry and drug development. Its unique structural features, including a reactive methanesulfonate leaving group and a bulky benzhydryl protecting group on the azetidine ring, make it a valuable building block for the synthesis of a variety of bioactive molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and known applications of this compound, with a focus on its role in the development of novel therapeutics, particularly as a precursor to monoacylglycerol lipase (MAGL) inhibitors.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. The key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 33301-41-6[1][2]
Molecular Formula C₁₇H₁₉NO₃S[1][2]
Molecular Weight 317.4 g/mol [1][2]
Appearance White to almost white crystalline powder[1]
Melting Point 109 - 113 °C[1]
Purity ≥ 95% (HPLC)[1]
Solubility Soluble in Dichloromethane, Ether, Ethyl Acetate, Methanol[1]
Storage Store at room temperature or 2-8°C, sealed in a dry environment.[1]
IUPAC Name (1-benzhydrylazetidin-3-yl) methanesulfonate[2]
InChI Key MSVZMUILYMLJCF-UHFFFAOYSA-N[2]
SMILES CS(=O)(=O)OC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3[2]

Synthesis and Purification

The primary synthetic route to this compound involves the mesylation of its precursor, 1-benzhydrylazetidin-3-ol. This reaction is a standard method for converting a hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution reactions.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-Benzhydrylazetidin-3-ol

  • Acetonitrile

  • Triethylamine

  • Methanesulfonyl chloride

  • Water

  • Ice-acetone bath

Procedure:

  • To a reaction flask, add 1-benzhydrylazetidin-3-ol (1 equivalent), acetonitrile, and triethylamine (1.5 equivalents).

  • Cool the mixture in an ice-acetone bath to -5 °C.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) via a dropping funnel, ensuring the internal temperature remains below 5 °C.

  • Monitor the reaction progress by HPLC. The reaction is typically complete within 15 minutes.

  • Upon completion, add water to the reaction mixture and stir for 2 hours at room temperature.

  • Filter the resulting precipitate.

  • Wash the filter cake with water and pull dry under vacuum. The product is obtained in quantitative yield and can be used directly in the next step without further purification.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 1-Benzhydrylazetidin-3-ol 1-Benzhydrylazetidin-3-ol Reaction Mesylation 1-Benzhydrylazetidin-3-ol->Reaction Methanesulfonyl_chloride Methanesulfonyl chloride Methanesulfonyl_chloride->Reaction Triethylamine Triethylamine Triethylamine->Reaction Base Solvent Acetonitrile Solvent->Reaction Solvent Temperature -5 °C to 5 °C Temperature->Reaction Condition Workup Aqueous Workup & Filtration Reaction->Workup Product_Name 1-Benzhydrylazetidin-3-yl methanesulfonate Workup->Product_Name

Synthetic Workflow for this compound

Role in Drug Discovery and Development

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the fields of neuroscience and anti-inflammatory research[1][3]. The azetidine scaffold is of significant interest in medicinal chemistry due to its ability to impart favorable pharmacokinetic properties and provide a rigid framework for molecular design[4].

Precursor to Monoacylglycerol Lipase (MAGL) Inhibitors

A significant application of this compound is in the synthesis of monoacylglycerol lipase (MAGL) inhibitors. MAGL is a serine hydrolase that plays a crucial role in the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to increased levels of 2-AG, which can modulate various physiological processes, including pain, inflammation, and neuroprotection. Consequently, MAGL inhibitors are being investigated as potential therapeutics for a range of conditions, including neurodegenerative diseases, inflammatory disorders, and cancer[5][6].

The synthesis of certain MAGL inhibitors involves the nucleophilic substitution of the methanesulfonate group of this compound with a suitable nucleophile.

G Start 1-Benzhydrylazetidin-3-yl methanesulfonate Nucleophilic_Attack Nucleophilic Substitution Start->Nucleophilic_Attack Intermediate Azetidine-substituted Intermediate Nucleophilic_Attack->Intermediate Displacement of mesylate group Further_Modification Further Synthetic Modifications Intermediate->Further_Modification Final_Product MAGL Inhibitor Further_Modification->Final_Product

Role as an Intermediate in MAGL Inhibitor Synthesis

Spectroscopic Data

Safety and Handling

This compound is classified as an irritant. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation[2].

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is essential to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its well-defined synthesis and the reactivity of the methanesulfonate group make it an ideal starting material for the creation of diverse libraries of compounds for drug discovery. Its established role as a precursor to potent MAGL inhibitors highlights its importance in the development of novel therapeutics for a range of diseases. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for researchers in the field.

References

A Technical Guide to Substituted Azetidine Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in medicinal chemistry. Its unique conformational rigidity, sitting between the highly strained aziridine and the more flexible pyrrolidine, offers a valuable tool for fine-tuning the pharmacological properties of drug candidates. This technical guide provides a comprehensive literature review of substituted azetidine scaffolds, focusing on their synthesis, biological activities, and applications in drug discovery. It includes detailed experimental protocols for key synthetic transformations and biological assays, alongside a quantitative analysis of their efficacy.

Introduction to Azetidine Scaffolds

Azetidines have garnered significant attention as bioisosteres for other cyclic and acyclic functionalities, offering improvements in metabolic stability, aqueous solubility, and binding affinity.[1][2] The inherent ring strain of approximately 25.4 kcal/mol contributes to their unique reactivity and conformational preferences, which can be exploited in drug design.[1] This guide will delve into the synthetic strategies for accessing variously substituted azetidines and explore their diverse pharmacological profiles.

Synthetic Methodologies for Substituted Azetidines

The construction of the strained azetidine ring has historically been a synthetic challenge. However, recent advancements have led to a variety of robust methods for their preparation, including intramolecular cyclizations, cycloadditions, and functionalization of pre-existing azetidine rings.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a common and effective strategy for forming the azetidine ring. This typically involves the formation of a carbon-nitrogen bond through the displacement of a leaving group by an amine.

This protocol is adapted from established procedures for the synthesis of substituted azetidines.[3]

1. Activation of the Hydroxyl Group (Mesylation):

  • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) dropwise.

  • Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.

2. Cyclization:

  • Dissolve the crude mesylate in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Add a base (e.g., sodium hydride (NaH), 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

  • Once the reaction is complete, carefully quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition, particularly the aza Paternò-Büchi reaction, offers a direct route to azetidine rings from imines and alkenes. Recent developments have expanded the scope of this reaction through the use of visible-light photoredox catalysis.

This protocol is based on the work of Schindler and coworkers for the synthesis of functionalized azetidines.[1]

  • In a vial, combine the 2-isoxazoline-3-carboxylate (1.0 eq), the alkene (2.0-5.0 eq), and the iridium photocatalyst (fac-[Ir(dFppy)₃], 1-2 mol%).

  • Add anhydrous and degassed solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere.

  • Irradiate the reaction mixture with a blue LED (λ = 450 nm) at room temperature for 12-24 hours, monitoring by TLC or ¹H NMR.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired azetidine product.

Synthesis of Azetidin-2-ones (β-Lactams)

Azetidin-2-ones, or β-lactams, are a critical class of antibiotics and versatile synthetic intermediates. A common method for their synthesis is the Staudinger cycloaddition of a ketene and an imine.

This is a general procedure for the synthesis of 3-chloro-azetidin-2-ones.[4][5]

  • Dissolve the appropriate Schiff base (imine) (0.01 mol) in 30 mL of 1,4-dioxane.

  • Add triethylamine (0.02 mol, 2 mL).

  • Cool the mixture in an ice bath to 0-5 °C with continuous stirring.

  • Slowly add chloroacetyl chloride (0.01 mol, 0.8 mL) dropwise over 10 minutes.

  • Stir the reaction mixture at room temperature for an additional 8-10 hours.

  • Monitor the reaction progress by TLC.

  • After completion, filter the precipitated triethylamine hydrochloride.

  • Pour the filtrate into ice-cold water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure azetidin-2-one.

Biological Activities of Substituted Azetidines

Substituted azetidines exhibit a wide range of pharmacological activities, making them attractive scaffolds for drug development in various therapeutic areas.

Antimicrobial Activity

Azetidin-2-one derivatives have a long history as antibacterial agents, with the β-lactam ring being the key pharmacophore in penicillins and cephalosporins. Novel substituted azetidin-2-ones continue to be explored for their efficacy against resistant bacterial strains.

This is a standard method for assessing the antibacterial activity of synthesized compounds.[4][6]

  • Prepare Muller-Hinton agar medium by dissolving the powder in distilled water according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri plates.

  • Once the agar has solidified, inoculate the plates with a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Prepare solutions of the test compounds at various concentrations (e.g., 0.0001, 0.001, and 0.01 mg/mL) in a suitable solvent (e.g., DMSO).

  • Impregnate sterile filter paper discs with the test solutions and a standard antibiotic (e.g., Ampicillin) as a positive control. A disc with the solvent alone serves as a negative control.

  • Place the discs on the surface of the inoculated agar plates.

  • Incubate the plates at 37 °C for 24 hours.

  • Measure the diameter of the zone of inhibition around each disc in millimeters.

Table 1: Antibacterial Activity of Selected Azetidin-2-one Derivatives

CompoundConcentration (mg/mL)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliReference
M70.012225[4]
M80.01-25[4]
Ampicillin0.01--[4]

Note: '-' indicates data not reported in the cited source.

Anticancer Activity

Azetidine-containing compounds have shown promise as anticancer agents by targeting various cellular pathways. One notable example is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often dysregulated in cancer.

This electrophoretic mobility shift assay (EMSA) is used to determine the inhibitory effect of compounds on the DNA-binding activity of STAT3.[7]

  • Prepare nuclear extracts from cells with activated STAT3 (e.g., NIH3T3/v-Src fibroblasts).

  • Pre-incubate the nuclear extracts with increasing concentrations of the test azetidine compounds for 30 minutes at room temperature.

  • Add a radiolabeled high-affinity sis-inducible element (hSIE) probe that specifically binds to STAT3.

  • Incubate the mixture for another 20-30 minutes to allow for the formation of STAT3:DNA complexes.

  • Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

  • Visualize the bands by autoradiography and quantify using densitometry (e.g., ImageJ).

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the STAT3 DNA-binding activity.

Table 2: STAT3 Inhibitory Activity of Azetidine-Based Compounds

CompoundSTAT3 IC₅₀ (µM)STAT1 IC₅₀ (µM)STAT5 IC₅₀ (µM)Reference
5a0.55>18>18[7]
5o0.38>18>18[7]
8i0.34>18>18[7]
H172 (9f)0.98>15.8>15.8[8]
H1820.38>15.8>15.8[8]
Dopamine Receptor Antagonism

Substituted azetidines have also been investigated for their potential in treating central nervous system (CNS) disorders by acting as dopamine receptor antagonists.

Table 3: Dopamine Receptor Binding Affinity of Azetidine Derivatives

CompoundD₂ Receptor Affinity (Kᵢ, nM)D₄ Receptor Affinity (Kᵢ, nM)Reference
N-(1-benzhydryl-azetidin-3-yl)-2-bromo-benzamidePotent antagonist-[9]
N-(1-benzhydryl-azetidin-3-yl)-4-bromo-benzamide-Potent antagonist[9]

Note: Specific Kᵢ values were not provided in the abstract, but the compounds were identified as the most potent antagonists in the series.

Visualizing Synthetic Pathways and Biological Mechanisms

Graphviz diagrams are provided to illustrate key synthetic routes and a biological signaling pathway relevant to the discussed azetidine scaffolds.

G General Synthetic Scheme for 3-Chloro-Azetidin-2-ones Schiff Base (Imine) Schiff Base (Imine) Reaction Mixture Reaction Mixture Schiff Base (Imine)->Reaction Mixture Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->Reaction Mixture Triethylamine Triethylamine Triethylamine->Reaction Mixture 1,4-Dioxane 1,4-Dioxane 1,4-Dioxane->Reaction Mixture 3-Chloro-Azetidin-2-one 3-Chloro-Azetidin-2-one Reaction Mixture->3-Chloro-Azetidin-2-one [2+2] Cycloaddition

Caption: Synthesis of 3-Chloro-Azetidin-2-ones via Staudinger Cycloaddition.

G STAT3 Signaling Pathway and Inhibition Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor Binds JAK/Src Kinase JAK/Src Kinase Receptor->JAK/Src Kinase Activates STAT3 (monomer) STAT3 (monomer) JAK/Src Kinase->STAT3 (monomer) Phosphorylates p-STAT3 (monomer) p-STAT3 (monomer) STAT3 (monomer)->p-STAT3 (monomer) p-STAT3 (dimer) p-STAT3 (dimer) p-STAT3 (monomer)->p-STAT3 (dimer) Dimerizes Nucleus Nucleus p-STAT3 (dimer)->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Azetidine Inhibitor Azetidine Inhibitor Azetidine Inhibitor->p-STAT3 (dimer) Inhibits DNA Binding

Caption: Inhibition of the STAT3 Signaling Pathway by Azetidine-Based Compounds.

Conclusion

Substituted azetidines represent a versatile and increasingly important scaffold in medicinal chemistry. The development of novel synthetic methodologies has made a wide array of these compounds accessible for biological screening. Their diverse pharmacological activities, including antimicrobial, anticancer, and CNS-modulating effects, underscore their potential as therapeutic agents. This guide has provided an overview of the synthesis and biological evaluation of substituted azetidines, complete with detailed experimental protocols and quantitative data to aid researchers in this exciting field. The continued exploration of the chemical space around the azetidine core holds great promise for the discovery of next-generation therapeutics.

References

Methodological & Application

Synthesis Protocol for 1-Benzhydrylazetidin-3-yl methanesulfonate: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-Benzhydrylazetidin-3-yl methanesulfonate, a key intermediate in pharmaceutical development and a versatile building block in organic synthesis. The protocol is based on the mesylation of 1-Benzhydrylazetidin-3-ol.

Chemical Properties and Data

A summary of the key quantitative data for the synthesized compound is presented in Table 1.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
IUPAC Name (1-benzhydrylazetidin-3-yl) methanesulfonate[1]
Molecular Formula C₁₇H₁₉NO₃S
Molecular Weight 317.4 g/mol [1]
CAS Number 33301-41-6[1]
Appearance White to off-white solid
Melting Point 109 - 113 °C
Purity (HPLC) ≥ 95%
¹H NMR (CDCl₃, ppm) Data not available in search results
¹³C NMR (CDCl₃, ppm) Data not available in search results
IR (cm⁻¹) Data not available in search results
Mass Spec (m/z) Data not available in search results

Experimental Protocol

The synthesis of this compound is achieved through the mesylation of 1-Benzhydrylazetidin-3-ol. This procedure involves the reaction of the alcohol with methanesulfonyl chloride in the presence of a base to yield the desired methanesulfonate.

Materials:

  • 1-Benzhydrylazetidin-3-ol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Dichloromethane (DCM) or Acetonitrile (ACN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for chromatography

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Benzhydrylazetidin-3-ol (1.0 eq) in anhydrous dichloromethane or acetonitrile.

  • Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.5 - 2.0 eq) dropwise while stirring.

  • Mesylation: To the cooled solution, add methanesulfonyl chloride (1.2 - 1.5 eq) dropwise via a dropping funnel over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water, 1 M HCl solution, saturated aqueous sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

    • Alternatively, the crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Characterization: Characterize the purified this compound by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Start Start Reactant 1-Benzhydrylazetidin-3-ol in Dichloromethane Start->Reactant Reaction Mesylation Reaction (0°C to RT) Reactant->Reaction Reagents Triethylamine & Methanesulfonyl Chloride Reagents->Reaction Workup Aqueous Workup (NaHCO₃, H₂O, HCl, Brine) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 1-Benzhydrylazetidin-3-yl methanesulfonate Purification->Product End End Product->End

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Synthesis Steps

The following diagram outlines the logical progression and dependencies of the synthesis protocol.

Logical_Relationship Dissolution Dissolve Starting Material (1-Benzhydrylazetidin-3-ol in DCM) Cooling Cool to 0°C Dissolution->Cooling BaseAddition Add Base (Triethylamine) Cooling->BaseAddition ReagentAddition Add Mesylating Agent (Methanesulfonyl Chloride) BaseAddition->ReagentAddition ReactionStep Allow Reaction to Proceed ReagentAddition->ReactionStep Monitoring Monitor Reaction (TLC) ReactionStep->Monitoring Monitoring->ReactionStep Incomplete Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration FinalPurification Purify Product Concentration->FinalPurification

Caption: Logical flow of the synthesis and purification process.

References

Application Notes and Protocols: 1-Benzhydrylazetidin-3-yl Methanesulfonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-Benzhydrylazetidin-3-yl methanesulfonate, a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its utility stems from the presence of the methanesulfonate (mesylate) group, an excellent leaving group that facilitates nucleophilic substitution reactions, and the benzhydryl protecting group on the azetidine nitrogen, which imparts stability and lipophilicity.

Overview of Applications

This compound is a versatile building block primarily employed in the construction of molecules containing a 3-substituted azetidine ring. The azetidine motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive compounds. This intermediate is particularly valuable for:

  • Pharmaceutical Development: It serves as a crucial precursor in the synthesis of novel therapeutics, including analgesics, anti-inflammatory drugs, and compounds targeting the central nervous system.[1]

  • Neuroscience Research: The azetidine core is explored for its ability to modulate neurotransmitter systems, aiding in the investigation of various neurological disorders.[1]

  • Chemical Synthesis: Its reactivity allows for the efficient introduction of the azetidine ring into complex molecular architectures.[1]

The primary reaction involving this compound is nucleophilic substitution at the C3 position of the azetidine ring, displacing the mesylate group.

Synthesis of this compound

The target compound is typically synthesized from its corresponding alcohol, 1-benzhydrylazetidin-3-ol. Two common methodologies are outlined below.

Two-Step Synthesis from 1-Benzhydrylazetidin-3-ol

This is a standard and widely used method involving the mesylation of the precursor alcohol.

Experimental Protocol:

Step 1: Mesylation of 1-Benzhydrylazetidin-3-ol

  • To a stirred solution of 1-benzhydrylazetidin-3-ol (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dichloromethane (approximately 0.2 M concentration), add triethylamine (1.5 equivalents) at 0-5 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 10-15 minutes, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with ice water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers sequentially with cold 10% HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound, which can often be used in the next step without further purification.

ParameterValue/ConditionReference
Starting Material 1-Benzhydrylazetidin-3-ol[1]
Reagents Methanesulfonyl chloride, Triethylamine[1]
Solvent Acetonitrile or Dichloromethane[1]
Temperature 0-5 °C to Room Temperature
Typical Yield Quantitative[1]
Purity >95% (by NMR)
One-Pot Synthesis

A more streamlined, one-pot synthesis has been developed to improve efficiency and yield.

Experimental Protocol:

  • Heat a mixture of benzhydrylamine, epichlorohydrin, and methanesulfonyl chloride in toluene at 80°C for 4 hours.

  • Add tripotassium phosphate and sodium iodide to the reaction mixture to catalyze the azetidine ring closure.

  • Continue heating until the reaction is complete.

  • Work-up involves aqueous extraction and concentration of the organic phase.

ParameterMethod 1 (Two-Step)Method 2 (One-Pot)Reference
Overall Yield 72-79%81%[2]
Reaction Time 16-20 hours8-10 hours[2]
Purity (HPLC) 95-97%98%[2]

Applications in Nucleophilic Substitution Reactions

The primary utility of this compound is as an electrophile in SN2 reactions. The benzhydryl group provides steric bulk that can influence the stereochemical outcome of these reactions.

Synthesis of 3-Amino-1-benzhydrylazetidine

This protocol describes the synthesis of a key intermediate for various pharmaceutically active compounds.

Experimental Protocol:

  • Charge a Parr reactor with the wet filter cake of this compound (1 equivalent).

  • Add a solution of ammonium hydroxide (28 wt% in water) and isopropanol.

  • Seal the reactor and heat the mixture to approximately 70 °C with stirring.

  • Maintain the temperature and stirring until the reaction is complete (monitor by TLC or LC-MS).

  • After cooling to room temperature, concentrate the reaction mixture under vacuum to remove the solvents.

  • The resulting product, 3-amino-1-benzhydrylazetidine, can be isolated as a salt (e.g., monoacetate) after an appropriate work-up.

ParameterValue/ConditionReference
Nucleophile Ammonium hydroxide[1]
Solvent Isopropanol/Water[1]
Temperature ~70 °C[1]
Yield 72-84% (as monoacetate salt)[1]
Synthesis of N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-N-(3,5-difluorophenyl)methylsulfonamide

This example from the patent literature demonstrates the use of the mesylate in the synthesis of a specific N-substituted sulfonamide derivative.

Experimental Protocol:

  • To a solution of 1-[bis(4-chlorophenyl)methyl]azetidin-3-yl methanesulfonate in methylene chloride, add toluene.

  • Distill the solution under vacuum (50 mbar) at an internal temperature below 60 °C, maintaining a constant volume by adding more toluene.

  • Cool the resulting solution to 20 °C under a nitrogen atmosphere.

  • Add anhydrous tripotassium phosphate, tris(dioxa-3,6-heptyl)amine (TDA-1), and N-(3,5-difluorophenyl)methylsulfonamide.

  • Reflux the suspension at 112 °C for 20 hours.

  • Cool the reaction mixture to 25 °C and proceed with aqueous work-up and purification to isolate the final product.

ParameterValue/ConditionReference
Nucleophile N-(3,5-difluorophenyl)methylsulfonamide[2]
Base Anhydrous tripotassium phosphate[2]
Catalyst Tris(dioxa-3,6-heptyl)amine (TDA-1)[2][3]
Solvent Toluene[2]
Temperature 112 °C (Reflux)[2]
Reaction Time 20 hours[2]

Visualized Workflows and Pathways

The following diagrams illustrate the key synthetic pathways described in this document.

Synthesis_of_Mesylate cluster_start Starting Material cluster_reagents Reagents cluster_product Product A 1-Benzhydrylazetidin-3-ol D 1-Benzhydrylazetidin-3-yl Methanesulfonate A->D Mesylation B Methanesulfonyl Chloride (MsCl) C Triethylamine (Et3N)

Synthesis of this compound.

Nucleophilic_Substitution cluster_start Starting Material cluster_nucleophiles Nucleophiles cluster_products Products A 1-Benzhydrylazetidin-3-yl Methanesulfonate D 3-Amino-1-benzhydrylazetidine A->D Amination E N-Substituted Sulfonamide Azetidine Derivative A->E Sulfonamide Alkylation B Ammonium Hydroxide (NH4OH) C Sulfonamide (R-SO2NHR')

Nucleophilic Substitution Reactions.

Experimental_Workflow A Dissolve 1-Benzhydrylazetidin-3-ol in Aprotic Solvent B Cool to 0-5 °C A->B C Add Triethylamine B->C D Add Methanesulfonyl Chloride (dropwise) C->D E Warm to Room Temperature and Stir D->E F Reaction Quench (Ice Water) E->F G Aqueous Work-up (Extraction & Washes) F->G H Drying and Concentration G->H I 1-Benzhydrylazetidin-3-yl Methanesulfonate (Product) H->I

General Experimental Workflow for Mesylation.

References

Application Notes and Protocols: 1-Benzhydrylazetidin-3-yl Methanesulfonate in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzhydrylazetidin-3-yl methanesulfonate is a key chemical intermediate primarily utilized in the synthesis of potent and selective ligands for the dopamine transporter (DAT). Its significance in neuroscience research lies in its role as a foundational scaffold for the development of radioligands and pharmacological tools to probe the structure and function of the DAT. The benzhydryl moiety contributes to the high affinity of its derivatives for the DAT, making it a valuable precursor for creating novel research compounds.

These derivatives are instrumental in studying the neurobiology of dopamine, with implications for understanding and developing treatments for conditions such as Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. The primary application of compounds synthesized from this compound is in highly specific in vitro and in vivo assays to characterize the dopamine transporter.

Application I: Synthesis of High-Affinity Dopamine Transporter Radioligands

This compound serves as a crucial starting material for the synthesis of radiolabeled ligands with high affinity and selectivity for the dopamine transporter. A notable example is its use in the preparation of a precursor for the tritiated radioligand, [³H]O-972, which has demonstrated high selectivity for the DAT over the serotonin transporter (SERT).[1]

Experimental Protocol: Synthesis of a Dopamine Transporter Ligand Precursor

This protocol outlines the synthesis of a key intermediate for a high-affinity DAT ligand, adapted from methodologies involving similar benzhydryl-containing compounds.

Materials:

  • 1-Benzhydrylazetidin-3-ol

  • Methanesulfonyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Mesylation: Dissolve 1-Benzhydrylazetidin-3-ol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C in an ice bath.

  • Add triethylamine to the solution, followed by the dropwise addition of methanesulfonyl chloride.

  • Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature, continuing to stir for an additional 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the purified this compound. This intermediate can then be used in subsequent nucleophilic substitution reactions to introduce various functionalities for creating a library of DAT ligands.

cluster_synthesis Synthesis Workflow start 1-Benzhydrylazetidin-3-ol reaction Mesylation Reaction start->reaction reagents Methanesulfonyl Chloride Triethylamine, DCM reagents->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography workup->purification product 1-Benzhydrylazetidin-3-yl Methanesulfonate purification->product next_step Precursor for DAT Ligands product->next_step

Synthesis of DAT Ligand Precursor

Application II: In Vitro Characterization of Dopamine Transporter Ligands

Derivatives of this compound are extensively used in in vitro assays to determine their binding affinity and functional potency at the dopamine transporter. The most common assays are radioligand binding assays and dopamine uptake inhibition assays.

Quantitative Data: Binding Affinities of Structurally Related DAT Inhibitors

The following table summarizes the binding affinities (Kᵢ) and inhibitory concentrations (IC₅₀) of GBR 12909 and its analogs, which share structural similarities with compounds derived from this compound. This data highlights the high affinity and selectivity of this class of compounds for the dopamine transporter.

CompoundTransporterKᵢ (nM)IC₅₀ (nM)SpeciesReference
GBR 12909 DAT1.35Human[2]
SERT>1000>1000Human[2]
NET150-Human[2]
GBR 12935 DAT2.510Human[3]
SERT350-Human[3]
NET20-Human[3]
Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of a test compound for the dopamine transporter using membranes prepared from rat striatum and a suitable radioligand such as [³H]WIN 35,428.

Materials:

  • Rat striatal tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl with 120 mM NaCl, pH 7.4)

  • Radioligand (e.g., [³H]WIN 35,428)

  • Unlabeled competitor (e.g., GBR 12909 for non-specific binding)

  • Test compounds

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Dissect and homogenize rat striatal tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding (assay buffer), non-specific binding (saturating concentration of unlabeled competitor), and various concentrations of the test compound.

    • Add the membrane preparation to each well.

    • Add the radioligand at a concentration near its Kd to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_assay Radioligand Binding Assay Workflow prep Membrane Preparation (Rat Striatum) setup Assay Setup (96-well plate) - Total Binding - Non-specific Binding - Test Compound Dilutions prep->setup incubation Incubation with Radioligand (e.g., [3H]WIN 35,428) setup->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 & Ki determination) counting->analysis

Radioligand Binding Assay Workflow

Conclusion

This compound is a pivotal molecule in neuroscience research, not as a direct therapeutic agent, but as a versatile synthetic intermediate. Its primary application lies in the construction of high-affinity ligands for the dopamine transporter. These ligands, particularly when radiolabeled, are indispensable tools for the in vitro and in vivo characterization of the DAT, facilitating a deeper understanding of dopaminergic neurotransmission and the development of novel therapeutics for a range of neurological and psychiatric disorders. The protocols and data presented herein provide a framework for the utilization of this compound and its derivatives in advancing the field of neuroscience.

References

Application Notes and Protocols for the Analytical Characterization of 1-Benzhydrylazetidin-3-yl methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the analytical characterization of 1-Benzhydrylazetidin-3-yl methanesulfonate, a key intermediate in pharmaceutical synthesis. The following methods are designed to ensure the identity, purity, and quality of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₁₇H₁₉NO₃S--INVALID-LINK--
Molecular Weight 317.4 g/mol --INVALID-LINK--
CAS Number 33301-41-6--INVALID-LINK--
Appearance White to almost white crystalline powder--INVALID-LINK--
Melting Point 109 - 113 °C--INVALID-LINK--
Purity (by HPLC) ≥ 95%--INVALID-LINK--

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol describes a reverse-phase HPLC method for the determination of the purity of this compound.

Experimental Protocol

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate (analytical grade)

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 5 mM Ammonium acetate in water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 60% B; 2-15 min: 60-90% B; 15-20 min: 90% B; 20-22 min: 90-60% B; 22-25 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.

Data Presentation:

AnalyteRetention Time (min)
This compound~ 12.5
Potential impuritiesVariable

Note: Retention times are approximate and may vary depending on the specific column and system.

Workflow Diagram:

HPLC_Workflow prep Sample Preparation (0.5 mg/mL in Acetonitrile) inject HPLC Injection (10 µL) prep->inject separation Chromatographic Separation (C18 Column, Gradient Elution) inject->separation detection UV Detection (220 nm) separation->detection analysis Data Analysis (Purity Calculation) detection->analysis GCMS_Workflow prep Sample Preparation (1 mg/mL in Dichloromethane) inject GC Injection (1 µL) prep->inject separation Gas Chromatographic Separation (DB-5MS Column) inject->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Spectrometry Detection (m/z 50-500) ionization->detection analysis Data Analysis (Identification) detection->analysis NMR_Logic compound 1-Benzhydrylazetidin-3-yl methanesulfonate Structure h_nmr ¹H NMR Spectrum compound->h_nmr c_nmr ¹³C NMR Spectrum compound->c_nmr correlation 2D NMR (COSY, HSQC, HMBC) (Optional for full assignment) h_nmr->correlation structure_elucidation Structural Confirmation h_nmr->structure_elucidation c_nmr->correlation c_nmr->structure_elucidation correlation->structure_elucidation

Application Notes and Protocols: 1H and 13C NMR Analysis of 1-Benzhydrylazetidin-3-yl methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 1-Benzhydrylazetidin-3-yl methanesulfonate. Due to the absence of publicly available experimental NMR data for this specific molecule, this document outlines a generalized procedure based on standard laboratory practices for the characterization of small organic molecules. The presented data tables are based on predicted values and known chemical shift ranges for similar structural motifs. These should be replaced with experimental data upon successful acquisition. The included workflows and diagrams are intended to guide the researcher through the process of sample preparation, data acquisition, and spectral interpretation.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The azetidine ring is a prevalent scaffold in medicinal chemistry, and the benzhydryl group is often incorporated to modulate lipophilicity and target engagement. The methanesulfonate group serves as an excellent leaving group for nucleophilic substitution reactions, making this compound a versatile building block for drug discovery and development.

Accurate structural elucidation and purity assessment are critical in the drug development pipeline. NMR spectroscopy is an indispensable tool for these purposes, providing detailed information about the chemical environment of each proton and carbon atom within a molecule. This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of this compound.

Predicted NMR Data

In the absence of experimentally derived spectra in the public domain, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on established chemical shift values for analogous structures and should be used as a preliminary guide for spectral assignment.

Predicted ¹H NMR Data
Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Phenyl-H7.20 - 7.50Multiplet10H-
CH-N (Benzhydryl)~4.50Singlet1H-
CH-O (Azetidine)~5.20Multiplet1H-
CH₂-N (Azetidine)3.60 - 4.00Multiplet4H-
CH₃-S~3.10Singlet3H-
Predicted ¹³C NMR Data
Assignment Predicted Chemical Shift (δ, ppm)
Phenyl C (quaternary)~140
Phenyl CH127 - 129
CH-N (Benzhydryl)~75
CH-O (Azetidine)~70
CH₂-N (Azetidine)~55
CH₃-S~38

Experimental Protocols

This section details the recommended procedures for the synthesis of the title compound and the subsequent NMR analysis.

Synthesis of this compound

A general procedure for the synthesis involves the reaction of 1-benzhydrylazetidin-3-ol with methanesulfonyl chloride in the presence of a base.

Materials:

  • 1-benzhydrylazetidin-3-ol

  • Methanesulfonyl chloride

  • Triethylamine (or other suitable base)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 1-benzhydrylazetidin-3-ol in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add methanesulfonyl chloride dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

NMR Sample Preparation and Data Acquisition

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pipette

  • Vortex mixer

Procedure:

  • Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of CDCl₃ (containing TMS) to the vial.

  • Ensure the sample is fully dissolved, using a vortex mixer if necessary.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 20 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

  • Temperature: 298 K

Visualization of Methodologies

The following diagrams illustrate the synthesis and analysis workflow.

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactant1 1-Benzhydrylazetidin-3-ol Reaction Reaction in Dichloromethane at 0°C to RT Reactant1->Reaction Reactant2 Methanesulfonyl Chloride Reactant2->Reaction Base Triethylamine Base->Reaction Quench Quench with NaHCO₃ Reaction->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry with MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Flash Chromatography Concentrate->Purify Product This compound Purify->Product

Caption: Synthetic pathway for this compound.

G NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in CDCl₃ with TMS Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer AcquireH1 Acquire ¹H NMR Spectrum Transfer->AcquireH1 AcquireC13 Acquire ¹³C NMR Spectrum Transfer->AcquireC13 Process Fourier Transform, Phasing, Baseline Correction AcquireH1->Process AcquireC13->Process Reference Reference to TMS (0 ppm) Process->Reference Integrate Integration of ¹H Signals Reference->Integrate Assign Assign Chemical Shifts, Multiplicities, and Coupling Constants Integrate->Assign Structure Structure Verification Assign->Structure

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Data Analysis and Interpretation

Upon acquiring the NMR spectra, the following steps should be taken for a thorough analysis:

  • ¹H NMR Spectrum:

    • Chemical Shift (δ): The position of the signals on the x-axis indicates the chemical environment of the protons. The aromatic protons of the benzhydryl group are expected to appear in the downfield region (7.2-7.5 ppm). The methine proton of the benzhydryl group will be a singlet around 4.5 ppm. The protons on the azetidine ring will appear at distinct chemical shifts, with the proton attached to the carbon bearing the methanesulfonate group being the most downfield. The methyl protons of the methanesulfonate group will be a singlet in the upfield region (~3.1 ppm).

    • Integration: The area under each signal is proportional to the number of protons it represents. This should be used to confirm the number of protons in each chemical environment.

    • Multiplicity: The splitting pattern of a signal (singlet, doublet, triplet, multiplet) provides information about the number of neighboring protons, as described by the n+1 rule.

    • Coupling Constants (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and can help in assigning stereochemistry.

  • ¹³C NMR Spectrum:

    • Chemical Shift (δ): The chemical shifts of the carbon signals provide information about the type of carbon atom (aliphatic, aromatic, carbonyl, etc.). The aromatic carbons will appear between 127-140 ppm. The benzhydryl methine carbon will be around 75 ppm. The carbons of the azetidine ring will have distinct shifts, with the carbon attached to the oxygen of the methanesulfonate group being the most downfield. The methyl carbon of the methanesulfonate group will appear in the upfield region (~38 ppm).

Conclusion

This application note provides a framework for the ¹H and ¹³C NMR analysis of this compound. While predicted data is provided as a guide, it is imperative to obtain experimental data for accurate structural confirmation and purity assessment. The detailed protocols for synthesis and NMR analysis are designed to be readily implemented in a standard organic chemistry laboratory. The successful application of these methods will ensure the reliable characterization of this important synthetic intermediate, facilitating its use in drug discovery and development programs.

Application Notes & Protocols for Purity Assessment of 1-Benzhydrylazetidin-3-yl Methanesulfonate by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzhydrylazetidin-3-yl methanesulfonate is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the comprehensive purity assessment of this compound.

The methanesulfonate group is a good leaving group, making the molecule susceptible to nucleophilic substitution and hydrolysis.[2] Therefore, the analytical methods are designed to separate the main compound from potential impurities, including the starting material (1-benzhydrylazetidin-3-ol) and potential degradation products.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely used technique for the routine purity analysis and quality control of raw materials and intermediates. The benzhydryl group in the target molecule provides a chromophore that allows for sensitive UV detection.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. This technique is invaluable for the identification of unknown impurities and for providing unambiguous confirmation of the main compound's identity.

Experimental Protocols

HPLC Method for Purity Determination

Objective: To determine the purity of this compound and quantify known and unknown impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

Materials:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (LC-MS grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 5 mM Ammonium acetate in water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 40% B5-20 min: 40% to 80% B20-25 min: 80% B25-26 min: 80% to 40% B26-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 220 nm

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and prepare it in the same manner as the standard solution.

Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

LC-MS Method for Impurity Identification

Objective: To identify potential impurities and confirm the mass of the main component.

Instrumentation:

  • LC-MS system equipped with an electrospray ionization (ESI) source and a single quadrupole or triple quadrupole mass spectrometer.

Materials:

  • Same as for the HPLC method.

Chromatographic Conditions:

  • The same HPLC conditions as described in section 3.1 can be used.

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temp. 350°C
Desolvation Gas Flow 600 L/hr
Scan Range m/z 100 - 500

Sample Preparation:

  • Prepare the sample solution as described in the HPLC method (section 3.1).

Data Analysis:

  • The mass-to-charge ratio (m/z) of the main peak should correspond to the protonated molecule [M+H]⁺ of this compound (C₁₇H₁₉NO₃S, MW: 317.40). Expected [M+H]⁺ = 318.4.

  • Analyze the mass spectra of impurity peaks to propose their structures. For example, the hydrolysis product, 1-benzhydrylazetidin-3-ol (C₁₇H₁₉NO, MW: 253.34), would show an [M+H]⁺ at m/z 254.3.

Data Presentation

HPLC Purity Data

The following table summarizes hypothetical purity data for three different batches of this compound.

Batch No.Retention Time (min)Area of Main PeakTotal Peak AreaPurity (%)
BZ-M-00112.54850000490000098.98
BZ-M-00212.65120000518000098.84
BZ-M-00312.54980000501000099.40
LC-MS Impurity Profile

This table presents a hypothetical impurity profile for a batch of this compound.

Peak No.Retention Time (min)Observed [M+H]⁺ (m/z)Proposed Identity
18.2254.31-Benzhydrylazetidin-3-ol (starting material/hydrolysis product)
2 (Main)12.5318.4This compound
315.1-Unknown Impurity

Visualizations

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample & Standard dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Final Report

Caption: Workflow for HPLC purity assessment.

LC-MS Impurity Identification Workflow

LCMS_Workflow cluster_sample Sample Introduction cluster_analysis LC-MS Analysis cluster_interpretation Data Interpretation sample_prep Prepare Sample Solution injection Inject into LC-MS sample_prep->injection lc_sep LC Separation injection->lc_sep ionization ESI Ionization (+ve) lc_sep->ionization ms_detect Mass Detection (m/z 100-500) ionization->ms_detect mass_spectra Analyze Mass Spectra ms_detect->mass_spectra id_impurities Identify Impurities mass_spectra->id_impurities final_report final_report id_impurities->final_report Impurity Profile Report

Caption: Workflow for LC-MS impurity identification.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Benzhydrylazetidin-3-yl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzhydrylazetidin-3-yl methanesulfonate is a key intermediate in the synthesis of various 3-substituted azetidine derivatives. The azetidine ring is a valuable scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The methanesulfonate group at the 3-position serves as an excellent leaving group, facilitating nucleophilic substitution reactions (SN2) with a wide range of nucleophiles. This allows for the introduction of diverse functionalities at this position, making it a versatile building block for drug discovery and development. The bulky benzhydryl group on the nitrogen atom serves as a protecting group, preventing N-alkylation and other side reactions.

These application notes provide an overview of various nucleophilic substitution reactions involving this compound and detailed protocols for key transformations.

Reaction Overview

The central transformation is the displacement of the methanesulfonate (mesylate) group by a nucleophile. This reaction typically proceeds via an SN2 mechanism, which involves a backside attack of the nucleophile on the carbon atom bearing the leaving group, resulting in an inversion of stereochemistry if the carbon is a chiral center.

A general reaction scheme is presented below:

G Substrate 1-Benzhydrylazetidin-3-yl methanesulfonate Product 3-Substituted-1-benzhydrylazetidine Substrate->Product Sɴ2 Reaction Nucleophile Nucleophile (Nu⁻) Nucleophile->Product LeavingGroup MsO⁻

Caption: General Sɴ2 reaction of this compound.

Applications in Synthesis

The nucleophilic substitution reactions of this compound are instrumental in the synthesis of a variety of 3-substituted azetidines, which are precursors to compounds with potential therapeutic applications. These reactions allow for the introduction of nitrogen, oxygen, sulfur, carbon, and halogen functionalities.

Data Summary

The following table summarizes the quantitative data for various nucleophilic substitution reactions on this compound.

NucleophileProductSolventBaseTemperature (°C)Time (h)Yield (%)
Ammonium Hydroxide (aq)3-Amino-1-benzhydrylazetidineIsopropanol-70-72-84[1]
N-(3,5-difluorophenyl)methylsulfonamideN-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-N-(3,5-difluorophenyl)methylsulfonamideTolueneAnhydrous tripotassium phosphate112 (reflux)20Not specified
Sodium Iodide3-Iodo-1-[bis(4-chlorophenyl)methyl]azetidinen-ButanolAnhydrous tripotassium phosphate108-109 (reflux)3Not specified[2]
Benzylthiol/NaOMe3-(Benzylthio)-1-(1,3-thiazolin-2-yl)azetidineMethanolNaOMeRoom Temp.180[3]

Note: Some data is for structurally related azetidine mesylates, indicating the likely reactivity of the title compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-1-benzhydrylazetidine (Nitrogen Nucleophile)[1]

This protocol describes the amination of this compound using aqueous ammonium hydroxide.

Workflow:

G Start 1-Benzhydrylazetidin-3-yl methanesulfonate (wet cake) Reaction Add Ammonium Hydroxide and Isopropanol Start->Reaction Step 1 Heating Heat in Parr Reactor (~70°C) Reaction->Heating Step 2 Workup Concentrate and Extract with Isopropyl Ether Heating->Workup Step 3 Isolation Precipitate as Acetate Salt (add Acetic Acid) Workup->Isolation Step 4 FinalProduct 3-Amino-1-benzhydrylazetidine monoacetate Isolation->FinalProduct Step 5

Caption: Workflow for the synthesis of 3-Amino-1-benzhydrylazetidine.

Materials:

  • This compound (wet filter cake)

  • 28% Aqueous ammonium hydroxide

  • Isopropanol

  • Isopropyl ether

  • Acetic acid

Procedure:

  • The wet filter cake of this compound is charged into a Parr reactor.

  • Add 10 volumes of 28% aqueous ammonium hydroxide and 15 volumes of isopropanol.

  • Seal the reactor and heat the mixture to approximately 70°C. The reaction is typically monitored for completion.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the isopropanol.

  • Extract the aqueous residue with isopropyl ether.

  • To the organic extracts, add one equivalent of acetic acid to precipitate the product as the monoacetate salt.

  • Filter the solid, wash with a suitable solvent, and dry to afford 3-amino-1-benzhydrylazetidine monoacetate.

Expected Yield: 72-84%.[1]

Protocol 2: Synthesis of 3-Substituted Azetidines with Other Nitrogen Nucleophiles

The following protocol is adapted from a patent for the reaction with a sulfonamide nucleophile and can be generalized for other nitrogen nucleophiles.

Materials:

  • 1-[bis(4-chlorophenyl)methyl]azetidin-3-yl methanesulfonate

  • N-(3,5-difluorophenyl)methylsulfonamide

  • Anhydrous tripotassium phosphate

  • Tris(dioxa-3,6-heptyl)amine (TDA-1) - Phase-transfer catalyst

  • Toluene

Procedure:

  • Dissolve 1-[bis(4-chlorophenyl)methyl]azetidin-3-yl methanesulfonate in a suitable solvent such as toluene.

  • Add anhydrous tripotassium phosphate, the nitrogen nucleophile (e.g., N-(3,5-difluorophenyl)methylsulfonamide), and a phase-transfer catalyst like TDA-1.

  • Heat the suspension to reflux (approximately 112°C) for 20 hours.

  • Monitor the reaction for completion by a suitable method (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Protocol 3: Synthesis of 3-Thioazetidine Derivatives (Sulfur Nucleophile)[3]

This protocol is adapted from the synthesis of a 3-mercaptoazetidine derivative and can be applied to this compound.

Materials:

  • This compound

  • Benzylthiol

  • Sodium methoxide (28% in methanol)

  • Methanol

Procedure:

  • To a solution of benzylthiol and sodium methoxide in methanol, add this compound at room temperature.

  • Stir the reaction mixture for 1 hour.

  • Monitor the reaction for completion.

  • Upon completion, quench the reaction with an acidic aqueous solution (e.g., 2 M HCl).

  • Wash the aqueous layer with an organic solvent (e.g., chloroform) to remove impurities.

  • Concentrate the aqueous layer to dryness under reduced pressure.

  • The crude product can be further purified by stirring in methanol to precipitate the hydrochloride salt, followed by filtration.

Expected Yield: Approximately 80% (based on a similar substrate).[3]

Protocol 4: Synthesis of 3-Haloazetidine Derivatives (Halogen Nucleophile)[2]

This protocol is based on a patent describing the reaction with sodium iodide.

Materials:

  • 1-[bis(4-chlorophenyl)methyl]azetidin-3-yl methanesulfonate

  • Sodium iodide

  • Anhydrous tripotassium phosphate

  • n-Butanol

Procedure:

  • Suspend 1-[bis(4-chlorophenyl)methyl]azetidin-3-yl methanesulfonate in n-butanol.

  • Add anhydrous tripotassium phosphate and sodium iodide.

  • Heat the reaction mixture to reflux (108-109°C) for 3 hours.

  • Cool the reaction to room temperature and add demineralized water.

  • Stir the mixture for 30 minutes and then separate the phases.

  • Wash the organic phase with demineralized water.

  • Concentrate the organic solution to obtain the crude product, which can be further purified.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the synthetic utility of this compound for generating a library of 3-substituted azetidines.

G cluster_start Starting Material cluster_nucleophiles Nucleophiles cluster_products 3-Substituted Azetidine Products A 1-Benzhydrylazetidin-3-yl methanesulfonate B Nitrogen (R₂NH) C Oxygen (ROH) D Sulfur (RSH) E Halogen (X⁻) F Carbon (R⁻) G 3-Aminoazetidines B->G Sɴ2 H 3-Alkoxyazetidines C->H Sɴ2 I 3-Thioazetidines D->I Sɴ2 J 3-Haloazetidines E->J Sɴ2 K 3-Alkyl/Aryl-azetidines F->K Sɴ2

Caption: Synthetic pathways from a common azetidine intermediate.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a wide array of 3-substituted azetidines. The protocols provided herein offer robust methods for introducing nitrogen, sulfur, and halogen functionalities. These methods are scalable and utilize readily available reagents, making them suitable for applications in both academic research and industrial drug development. The ability to easily diversify the 3-position of the azetidine ring underscores the importance of this compound as a key building block in modern medicinal chemistry.

References

Application Notes and Protocols for the Development of Novel Analgesics Using 1-Benzhydrylazetidin-3-yl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzhydrylazetidin-3-yl methanesulfonate is a versatile chemical intermediate with significant potential in the development of novel analgesic compounds.[1][2] Its unique structure, featuring a benzhydryl group that enhances lipophilicity and an azetidine ring, makes it a valuable scaffold in medicinal chemistry.[2] The presence of a methanesulfonate group, an excellent leaving group, allows for facile nucleophilic substitution, enabling the synthesis of a diverse library of derivatives.[3][4] These characteristics make this compound an ideal starting point for the discovery of new drug candidates targeting pain pathways, such as the opioid receptor system.

This document provides detailed application notes and experimental protocols for the synthesis of this compound, its derivatization, and the subsequent evaluation of novel compounds for analgesic activity.

Application Notes

Primary Application: Intermediate for the Synthesis of Novel Analgesics

This compound serves as a key building block for the creation of compounds with potential analgesic properties. Its reactivity allows for the introduction of various functional groups at the 3-position of the azetidine ring, which can be tailored to interact with specific biological targets involved in pain modulation, such as opioid receptors.

Potential Advantages of Azetidine-Based Analgesics:

  • Novelty and Patentability: The azetidine scaffold is less explored compared to more common analgesic structures, offering opportunities for the development of novel intellectual property.

  • Structural Rigidity: The four-membered azetidine ring imparts a degree of conformational rigidity, which can lead to higher selectivity and potency for the target receptor.

  • Modulation of Physicochemical Properties: The benzhydryl group and the potential for diverse substitutions allow for fine-tuning of properties like lipophilicity, solubility, and metabolic stability.

Proposed General Synthetic and Screening Workflow

The following diagram illustrates a general workflow for the utilization of this compound in the discovery of novel analgesics.

G cluster_synthesis Synthesis cluster_screening Screening Cascade A 1-Benzhydrylazetidin-3-ol B 1-Benzhydrylazetidin-3-yl methanesulfonate A->B Methanesulfonylation C Library of Novel Azetidine Derivatives B->C Nucleophilic Substitution (with various nucleophiles) D In Vitro Screening (e.g., Opioid Receptor Binding) C->D E In Vitro Functional Assays (e.g., GTPγS, cAMP) D->E F In Vivo Analgesic Models (e.g., Hot Plate, Formalin Test) E->F G Lead Optimization F->G

Caption: Workflow for analgesic discovery using the target compound.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzhydrylazetidin-3-ol

This protocol is adapted from established methods for the synthesis of the precursor alcohol.[2][3][5]

Materials:

  • Benzhydrylamine

  • Epichlorohydrin

  • Isopropyl alcohol (IPA)

  • Sodium hydroxide (NaOH)

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a round-bottom flask, dissolve benzhydrylamine (1.0 eq) in isopropyl alcohol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add epichlorohydrin (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Add a solution of sodium hydroxide (2.0 eq) in water and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and extract with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 1-benzhydrylazetidin-3-ol.

Protocol 2: Synthesis of this compound

This protocol details the methanesulfonylation of the precursor alcohol.[4][6][7]

Materials:

  • 1-Benzhydrylazetidin-3-ol

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or pyridine

  • Methanesulfonyl chloride (MsCl)

  • 1M Hydrochloric acid (HCl), cold

  • Saturated sodium bicarbonate solution, cold

  • Brine solution, cold

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and stirring equipment under an inert atmosphere

Procedure:

  • Dissolve 1-benzhydrylazetidin-3-ol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Quench the reaction by adding cold 1M HCl.

  • Separate the organic layer and wash sequentially with cold 1M HCl, cold saturated sodium bicarbonate solution, and cold brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product is often used in the next step without further purification.

Protocol 3: In Vitro Opioid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a novel compound for the mu-opioid receptor (MOR).[8][9]

Materials:

  • Cell membranes from a cell line stably expressing the human mu-opioid receptor (e.g., CHO-hMOR)

  • [³H]-DAMGO (a selective MOR agonist radioligand)

  • Novel azetidine derivative (test compound)

  • Naloxone (for non-specific binding determination)

  • Assay buffer (50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the novel azetidine derivative.

  • In a 96-well plate, add the assay buffer, [³H]-DAMGO (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a high concentration of naloxone (for non-specific binding).

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 4: In Vivo Hot Plate Analgesia Test

This protocol is a standard method for assessing the central analgesic effects of a novel compound.[1][10][11][12][13]

Materials:

  • Male or female mice (e.g., C57BL/6)

  • Hot plate apparatus with adjustable temperature

  • Novel azetidine derivative

  • Vehicle control (e.g., saline, DMSO solution)

  • Positive control (e.g., morphine)

  • Animal cages and handling equipment

Procedure:

  • Acclimatize the mice to the testing room for at least 1 hour before the experiment.

  • Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5 °C).

  • Determine the baseline latency for each mouse by placing it on the hot plate and recording the time until it exhibits a pain response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.

  • Administer the novel azetidine derivative, vehicle, or positive control to different groups of mice (e.g., via intraperitoneal or oral route).

  • At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), place each mouse back on the hot plate and measure the response latency.

  • Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point.

Data Presentation

Table 1: Synthesis and Purity of this compound and a Hypothetical Derivative

CompoundStarting MaterialReaction TypeYield (%)Purity (HPLC, %)
1-Benzhydrylazetidin-3-olBenzhydrylamineCyclization85>99
This compound1-Benzhydrylazetidin-3-olMethanesulfonylation92>95
Hypothetical Derivative A This compoundNucleophilic Substitution78>98

Table 2: In Vitro Opioid Receptor Binding Affinity of Hypothetical Derivative A

CompoundReceptorRadioligandKi (nM)
Hypothetical Derivative A Mu-Opioid (MOR)[³H]-DAMGO15.2
Hypothetical Derivative A Delta-Opioid (DOR)[³H]-DPDPE256.8
Hypothetical Derivative A Kappa-Opioid (KOR)[³H]-U69,593>1000
Morphine (Reference)Mu-Opioid (MOR)[³H]-DAMGO5.8

Table 3: In Vivo Analgesic Efficacy of Hypothetical Derivative A in the Hot Plate Test

Treatment (Dose, mg/kg)Peak %MPETime to Peak Effect (min)
Vehicle<10-
Hypothetical Derivative A (10)6560
Hypothetical Derivative A (30)8560
Morphine (10)9530

Visualizations

Proposed Signaling Pathway for a Novel Azetidine-Based MOR Agonist

The following diagram illustrates the proposed signaling pathway for a novel analgesic derived from this compound that acts as a mu-opioid receptor (MOR) agonist.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Cellular Response Agonist Novel Azetidine Agonist MOR Mu-Opioid Receptor (MOR) Agonist->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx K_efflux Increased K+ Efflux K_channel->K_efflux Neurotransmitter_release Decreased Neurotransmitter Release Ca_influx->Neurotransmitter_release Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Neurotransmitter_release Analgesia Analgesia Neurotransmitter_release->Analgesia

Caption: Proposed MOR agonist signaling pathway.

This comprehensive guide provides a framework for researchers to utilize this compound in the development of novel analgesics. The provided protocols and data templates offer a starting point for synthesis, screening, and evaluation of new chemical entities.

References

Application Notes and Protocols: 1-Benzhydrylazetidin-3-yl Methanesulfonate as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Benzhydrylazetidin-3-yl methanesulfonate is a key intermediate in medicinal chemistry, valued for its role as a versatile building block in the synthesis of novel pharmaceuticals.[1] The compound incorporates a benzhydryl (diphenylmethyl) group, which enhances lipophilicity, and a methanesulfonate group, which serves as an excellent leaving group in nucleophilic substitution reactions. These features make it an ideal starting material for the efficient construction of complex, 3-substituted azetidine derivatives, which are prominent motifs in many biologically active compounds. This document provides detailed protocols for the synthesis and application of this building block, with a focus on its use in preparing 3-aminoazetidine derivatives.

Section 1: Synthesis of this compound

The primary route to synthesizing this compound involves the mesylation of its corresponding alcohol precursor, 1-benzhydrylazetidin-3-ol. This reaction is typically high-yielding and provides the product in a form that can often be used in subsequent steps without extensive purification.

Experimental Protocol: Mesylation of 1-Benzhydrylazetidin-3-ol

This protocol is adapted from a reported streamlined process for the synthesis of 3-amino-1-benzhydrylazetidine.[2]

Materials:

  • 1-Benzhydrylazetidin-3-ol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Acetonitrile (ACN)

  • Water

Procedure:

  • To a suitable reaction vessel, add 1-benzhydrylazetidin-3-ol and acetonitrile.

  • Cool the mixture in an ice bath.

  • Slowly add triethylamine to the stirred suspension.

  • Add methanesulfonyl chloride dropwise, maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction by the addition of water.

  • The solid product, this compound, will precipitate.

  • Isolate the product by filtration. The resulting wet filter cake can be used directly in many subsequent reactions.[2]

Quantitative Data: The following table summarizes typical reaction parameters for the mesylation of 1-benzhydrylazetidin-3-ol.

ParameterValue/ConditionReference
Starting Material 1-Benzhydrylazetidin-3-ol[2]
Reagents Methanesulfonyl chloride, Triethylamine[2]
Solvent Acetonitrile[2]
Reaction Temp. 0-10°C for addition, then ambient[2]
Work-up Water quench and filtration[2]
Yield Quantitative[2]

Workflow for Synthesis of this compound

G A 1-Benzhydrylazetidin-3-ol B Mesylation Reaction A->B C 1-Benzhydrylazetidin-3-yl Methanesulfonate B->C Quantitative Yield R2 Water Quench & Filtration C->R2 R1 MsCl, TEA, ACN R1->B G cluster_start Starting Materials cluster_products Products A 1-Benzhydrylazetidin-3-yl Methanesulfonate Process Nucleophilic Substitution (SN2) A->Process B Nucleophile (Nu-H) B->Process C 3-Substituted 1-Benzhydrylazetidine D Methanesulfonic Acid (or its salt) Process->C Process->D Nu_Examples Examples of Nucleophiles: - Amines (R2NH) - Ammonia (NH3) - Phenols (ArOH) - Alcohols (ROH) - Thiols (RSH) Nu_Examples->B

References

Troubleshooting & Optimization

Optimizing reaction yield for 1-Benzhydrylazetidin-3-yl methanesulfonate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 1-Benzhydrylazetidin-3-yl methanesulfonate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound from its precursor, 1-Benzhydrylazetidin-3-ol.

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction due to insufficient reagent or reaction time.Ensure accurate stoichiometry of methanesulfonyl chloride (MsCl) and triethylamine (TEA). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Steric hindrance of the secondary alcohol.For sterically hindered alcohols, consider using a more reactive sulfonylating agent like methanesulfonic anhydride or a stronger, non-nucleophilic base. Increasing the reaction temperature moderately can also improve the reaction rate, but should be done cautiously to avoid side reactions.
Deactivation of reagents due to moisture.Methanesulfonyl chloride is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Presence of Multiple Spots on TLC Formation of N-oxide by-product.If the azetidine nitrogen is oxidized, consider performing the reaction under strictly anaerobic conditions.
Formation of elimination by-products.The use of a bulky, non-nucleophilic base can minimize elimination. Maintaining a low reaction temperature is also crucial.
Unreacted starting material.Increase the equivalents of MsCl and base slightly. Ensure efficient stirring to promote contact between reactants.
Difficulty in Product Isolation/Purification Product is an oil or does not crystallize easily.If direct crystallization from the reaction mixture is challenging, perform an aqueous work-up, extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent system.
Co-precipitation of triethylamine hydrochloride.During work-up, ensure thorough washing of the organic layer with water to remove the triethylamine hydrochloride salt.
Low Yield After Purification Product loss during recrystallization.Optimize the recrystallization solvent system. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Test various solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes).
Degradation of the azetidine ring.The four-membered azetidine ring can be sensitive to acidic conditions. Avoid strong acids during work-up and purification. Use a mild base like sodium bicarbonate for neutralization.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the mesylation of 1-Benzhydrylazetidin-3-ol?

A1: The reaction is typically carried out at a low temperature, around 0-5 °C, to control the exothermic nature of the reaction and minimize the formation of side products. The reaction mixture is often cooled in an ice bath during the addition of methanesulfonyl chloride.

Q2: What is the role of triethylamine in this reaction?

A2: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) that is generated during the reaction between the alcohol and methanesulfonyl chloride. This prevents the protonation of the azetidine nitrogen and drives the reaction to completion.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, such as ethyl acetate/hexanes, can be used to separate the starting material (1-Benzhydrylazetidin-3-ol) from the product (this compound). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicate the progression of the reaction.

Q4: What are the potential side reactions to be aware of?

A4: Potential side reactions include the formation of an alkyl chloride by reaction of the intermediate with the chloride ion, and elimination to form an alkene. Ring-opening of the azetidine ring can occur under acidic conditions.[1][2] Maintaining anhydrous conditions and a low temperature can help minimize these side reactions.

Q5: What is a suitable solvent for the recrystallization of this compound?

A5: A common and effective solvent system for the recrystallization of the final product is a mixture of ethanol and water.[3] The crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes slightly cloudy. Upon cooling, the purified product should crystallize out. Other solvent systems like ethyl acetate/hexanes can also be explored.

Experimental Protocols

Detailed Synthesis of this compound [3]

To a solution of 1-Benzhydrylazetidin-3-ol (1.0 eq.) in anhydrous acetonitrile (10 volumes) under a nitrogen atmosphere, triethylamine (1.5 eq.) is added. The mixture is cooled to 0-5 °C in an ice bath. Methanesulfonyl chloride (1.2 eq.) is then added dropwise, maintaining the internal temperature below 10 °C. The reaction mixture is stirred at 0-5 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material. Upon completion, the reaction is quenched by the slow addition of water. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the crude this compound. The crude product can be further purified by recrystallization from ethanol/water.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products 1-Benzhydrylazetidin-3-ol 1-Benzhydrylazetidin-3-ol This compound This compound 1-Benzhydrylazetidin-3-ol->this compound Mesylation Methanesulfonyl Chloride Methanesulfonyl Chloride Methanesulfonyl Chloride->this compound Triethylamine Triethylamine Triethylamine HCl Triethylamine Hydrochloride Triethylamine->Triethylamine HCl HCl scavenger Acetonitrile Solvent: Acetonitrile 0-5C Temperature: 0-5 °C

Caption: Synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Check Reagent Stoichiometry and Purity start->check_reagents check_reagents->start Incorrect Stoichiometry or Impure Reagents check_conditions Verify Anhydrous Reaction Conditions check_reagents->check_conditions Reagents OK check_conditions->start Moisture Present check_temp Ensure Proper Reaction Temperature check_conditions->check_temp Conditions Dry check_temp->start Incorrect Temperature increase_time Increase Reaction Time check_temp->increase_time Temp OK optimize_base Consider Alternative Base (for steric hindrance) increase_time->optimize_base Still Incomplete success Improved Yield increase_time->success Reaction Completes optimize_base->success

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Synthesis of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of azetidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis and handling of these strained heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental challenges in synthesizing azetidine derivatives?

A1: The primary challenges in azetidine synthesis are rooted in the inherent ring strain of the four-membered ring, which is approximately 25.4 kcal/mol.[1] This strain makes the ring susceptible to cleavage and can lead to difficulties during both its formation and subsequent functionalization.[1][2][3][4][5][6] Key issues include low yields due to competing side reactions, challenges in purification, and the need for carefully planned protecting group strategies.[3][7][8]

Q2: What are the most common synthetic routes to the azetidine ring?

A2: Several primary methods are employed for the synthesis of the azetidine core:

  • Intramolecular Cyclization: This is a widely used method, typically involving the cyclization of a γ-amino alcohol or a γ-haloamine.[5][9]

  • [2+2] Cycloaddition (Aza Paternò–Büchi Reaction): This reaction involves the cycloaddition of an imine and an alkene, which can be promoted photochemically.[9][10]

  • Ring Expansion of Aziridines: Aziridines can be converted to azetidines through various ring-expansion protocols.[9]

  • Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to yield the corresponding azetidine.[9][11]

Q3: Which protecting group is recommended for the azetidine nitrogen?

A3: The choice of protecting group is critical. The tert-butoxycarbonyl (Boc) group is frequently used as it is stable under a range of reaction conditions and can be removed with acid.[3] Other common protecting groups include the benzyl (Bn) and carbobenzyloxy (Cbz) groups, which allow for orthogonal deprotection strategies, a valuable feature in multi-step syntheses.[3][8]

Q4: How can I effectively purify my azetidine derivatives?

A4: Purification can be challenging due to the polarity and potential volatility of these compounds.[3] Column chromatography on silica gel is a standard method.[3] It is often beneficial to use a gradient elution, starting with a non-polar solvent system and gradually increasing the polarity to achieve good separation.[3] For solid derivatives, recrystallization can be an effective purification technique.

Troubleshooting Guides

Problem 1: Low Yield in Azetidine Ring Formation via Intramolecular Cyclization

Low yields are a common hurdle in intramolecular cyclization reactions to form the azetidine ring.[3][9] The following table outlines potential causes and suggested solutions.

Potential CauseSuggested Solutions
Competing Intermolecular Reactions (Dimerization/Polymerization) Employ high-dilution conditions by slowly adding the substrate to the reaction mixture. This will favor the intramolecular pathway.[9]
Side Reactions (e.g., Elimination) Use a non-nucleophilic base if elimination is a competing pathway. Also, consider optimizing the reaction temperature; sometimes lower temperatures can suppress side reactions.
Poor Leaving Group If starting from a γ-amino alcohol, convert the hydroxyl group to a better leaving group such as a tosylate (Ts), mesylate (Ms), or triflate (Tf). For γ-haloamines, iodide is the best leaving group; consider an in situ Finkelstein reaction to convert a chloride or bromide to an iodide.[9]
Steric Hindrance If the starting materials are sterically hindered, this can disfavor the intramolecular cyclization. Consider using less bulky protecting groups or exploring alternative synthetic routes that are less sensitive to steric effects.
Problem 2: Unwanted Ring-Opening of the Azetidine Product

The strained four-membered ring of azetidine is prone to nucleophilic attack and ring-opening, particularly under acidic or certain catalytic conditions.[2][3]

Condition Leading to Ring-OpeningSuggested Solutions
Strongly Acidic Conditions Avoid prolonged exposure to strong acids, especially during deprotection steps. If an acid-labile protecting group is used, carefully monitor the reaction and neutralize it promptly upon completion.
Presence of Nucleophiles Be cautious when performing reactions with strong nucleophiles on functional groups attached to the azetidine ring. The azetidine nitrogen can be activated by Lewis or Brønsted acids, making the ring susceptible to nucleophilic attack.[2]
Reductive Conditions with Lewis Acids When reducing substituents on the azetidine ring (e.g., a carbonyl group), be aware that some reducing agents in combination with Lewis acids can promote ring cleavage.[11] Screen different reducing agents and conditions to find a milder alternative.

Experimental Protocols

Synthesis of N-Boc-azetidine via Intramolecular Cyclization of a γ-Amino Alcohol

This protocol is a generalized procedure based on the activation of a hydroxyl group followed by cyclization.

Step 1: Activation of the Hydroxyl Group (Mesylation)

  • Dissolve the N-Boc-γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) dropwise.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer three times with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.

Step 2: Cyclization

  • Dissolve the crude mesylate in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Add a base (e.g., sodium hydride (NaH), 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

  • Upon completion, carefully quench the reaction with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

troubleshooting_workflow Troubleshooting Workflow for Low Yield in Azetidine Synthesis start Low Yield Observed check_side_reactions Check for Side Products (TLC/LC-MS) start->check_side_reactions intermolecular Intermolecular Products Detected? check_side_reactions->intermolecular high_dilution Action: Use High Dilution Conditions intermolecular->high_dilution Yes no_intermolecular No Intermolecular Products intermolecular->no_intermolecular No end Improved Yield high_dilution->end check_starting_material Unreacted Starting Material? no_intermolecular->check_starting_material improve_leaving_group Action: Improve Leaving Group (e.g., Ms, Ts) check_starting_material->improve_leaving_group Yes optimize_conditions Action: Optimize Conditions (Base, Solvent, Temp.) check_starting_material->optimize_conditions No improve_leaving_group->end optimize_conditions->end

Caption: Troubleshooting workflow for low yield in azetidine synthesis.

synthetic_routes Decision Pathway for Choosing an Azetidine Synthetic Route start Desired Azetidine Derivative precursor_availability Precursor Availability? start->precursor_availability gamma_amino_alcohol γ-Amino Alcohol/Halide Available? precursor_availability->gamma_amino_alcohol Yes other_methods Consider Other Methods (e.g., Ring Expansion) precursor_availability->other_methods No intramolecular_cyclization Route: Intramolecular Cyclization gamma_amino_alcohol->intramolecular_cyclization Yes imine_alkene Imine and Alkene Available? gamma_amino_alcohol->imine_alkene No cycloaddition Route: [2+2] Cycloaddition imine_alkene->cycloaddition Yes beta_lactam β-Lactam Available? imine_alkene->beta_lactam No reduction Route: Reduction of β-Lactam beta_lactam->reduction Yes beta_lactam->other_methods No

Caption: Decision pathway for choosing an azetidine synthetic route.

References

Purification techniques for 1-Benzhydrylazetidin-3-yl methanesulfonate post-synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the post-synthesis purification of 1-Benzhydrylazetidin-3-yl methanesulfonate. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue Possible Cause(s) Suggested Solution(s)
Low Yield After Aqueous Work-up - Incomplete extraction of the product from the aqueous layer. - Hydrolysis of the methanesulfonate group back to the alcohol.- Ensure the pH of the aqueous layer is neutral or slightly basic before extraction. - Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions (e.g., 3x) to maximize recovery. - Avoid prolonged exposure to acidic or strongly basic aqueous solutions.
Product Fails to Crystallize or Oils Out During Recrystallization - The solvent system is not optimal. - Presence of impurities inhibiting crystallization. - Supersaturation has not been achieved.- Try a different solvent or solvent mixture. Good starting points include ethanol/water or isopropyl alcohol. - If the product oils out, try adding more of the anti-solvent (e.g., water) dropwise at an elevated temperature until turbidity is observed, then cool slowly. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure product if available. - If impurities are suspected, first purify the crude product by column chromatography.
Poor Separation During Column Chromatography - Incorrect mobile phase polarity. - Co-elution of impurities with the product. - Overloading the column.- Adjust the eluent system. A gradient of heptane/ethyl acetate is a good starting point. For more polar impurities, a different solvent system like dichloromethane/methanol might be necessary. - Use a shallower gradient during elution to improve separation. - Ensure the crude product is properly adsorbed onto a small amount of silica before loading onto the column. - Reduce the amount of crude material loaded onto the column.
Final Product is Discolored (e.g., Yellow or Brown) - Presence of colored impurities from the synthesis. - Degradation of the product.- Treat a solution of the product in an organic solvent with activated carbon, followed by filtration. - Recrystallize the product until the color is removed. - Ensure the product is not exposed to high temperatures for extended periods.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after the synthesis of this compound?

A1: The most common impurities include:

  • Unreacted 1-Benzhydrylazetidin-3-ol: The starting material for the mesylation reaction.

  • Triethylamine hydrochloride: The salt formed from the triethylamine base and HCl generated during the reaction.

  • Side-products from methanesulfonyl chloride: Methanesulfonyl chloride can react with any residual water to form methanesulfonic acid.

  • Dimerization or polymerization products: Although less common, highly reactive intermediates could potentially lead to side products.

Q2: Which purification technique is most suitable for obtaining high-purity this compound?

A2: The choice of purification technique depends on the impurity profile of your crude product.

  • Recrystallization is effective for removing small amounts of impurities if the crude product is relatively clean. A common solvent system is ethanol/water.[1]

  • Flash column chromatography is recommended for crude material with a significant amount of impurities or for achieving very high purity. A silica gel stationary phase with a heptane/ethyl acetate eluent system is a good starting point.[2]

Q3: Can I use an aqueous wash to remove triethylamine hydrochloride?

A3: Yes, an aqueous work-up is a standard procedure to remove triethylamine hydrochloride and other water-soluble impurities. After the reaction, the mixture can be diluted with an organic solvent (like ethyl acetate or dichloromethane) and washed with water or a mild aqueous solution like saturated sodium bicarbonate.[3]

Q4: My NMR spectrum shows residual starting material (1-Benzhydrylazetidin-3-ol). How can I remove it?

A4: If a significant amount of the starting alcohol is present, purification by flash column chromatography is the most effective method. The alcohol is more polar than the desired methanesulfonate product and will have a lower Rf value on a TLC plate, allowing for good separation.

Experimental Protocols

Recrystallization Protocol
  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Slowly add deionized water dropwise until the solution becomes slightly turbid.

  • If the solution remains clear, you may need to concentrate it slightly by boiling off some of the ethanol.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Flash Column Chromatography Protocol
  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 heptane/ethyl acetate).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed product onto the top of the packed column.

  • Elute the column with the mobile phase, gradually increasing the polarity (e.g., from 9:1 to 2:1 heptane/ethyl acetate).[2]

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Recrystallization Solvent Systems

Solvent System Typical Ratio (v/v) Expected Recovery Notes
Ethanol/Water1:1 to 3:170-85%Good for removing polar impurities.[1]
Isopropyl AlcoholN/A65-80%May require seeding to induce crystallization.

Table 2: Column Chromatography Parameters

Parameter Condition
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Heptane/Ethyl Acetate Gradient (e.g., 9:1 to 2:1)[2]
Detection UV (254 nm) or Potassium Permanganate Stain

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product workup Aqueous Work-up start->workup Dilute with organic solvent extraction Solvent Extraction workup->extraction Wash with H2O/brine drying Drying extraction->drying Dry over Na2SO4 concentration Concentration drying->concentration Rotary Evaporation chromatography Column Chromatography concentration->chromatography recrystallization Recrystallization concentration->recrystallization purity_check Purity Check (TLC, NMR) chromatography->purity_check recrystallization->purity_check final_product Pure Product purity_check->final_product Purity Confirmed

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Crude Product Impure? recrystallize Attempt Recrystallization start->recrystallize Yes success Pure Product Obtained start->success No column Perform Column Chromatography recrystallize->column Fails oiling_out Product Oils Out? recrystallize->oiling_out column->success Success failure Re-evaluate Synthesis/Purification Strategy column->failure Fails oiling_out->success No adjust_solvent Adjust Solvent System oiling_out->adjust_solvent Yes adjust_solvent->recrystallize seed_crystal Add Seed Crystal seed_crystal->recrystallize

Caption: Troubleshooting decision tree for the purification of this compound.

References

How to improve the stability of 1-Benzhydrylazetidin-3-yl methanesulfonate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 1-Benzhydrylazetidin-3-yl methanesulfonate in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: this compound is susceptible to two primary degradation pathways in solution:

  • Hydrolysis of the methanesulfonate (mesylate) group: This reaction results in the formation of 1-Benzhydrylazetidin-3-ol and methanesulfonic acid. This is a common reaction for sulfonate esters in aqueous environments.[1]

  • Acid-mediated ring-opening of the azetidine ring: The strained four-membered azetidine ring can undergo cleavage under acidic conditions.[2][3] The protonation of the azetidine nitrogen is a key step in this degradation pathway, making the stability of the compound pH-dependent.[3]

Q2: What are the initial signs of degradation of this compound in my solution?

A2: Initial signs of degradation can be observed through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). You may notice:

  • A decrease in the peak area of the parent compound over time.

  • The appearance of new peaks corresponding to degradation products, such as 1-Benzhydrylazetidin-3-ol.

  • A change in the pH of the solution, potentially due to the formation of methanesulfonic acid.

  • In some cases, a visible change in the color or clarity of the solution.

Q3: How does pH affect the stability of this compound?

A3: The pH of the solution is a critical factor influencing the stability of this compound.

  • Acidic Conditions (low pH): Acidic environments can accelerate both the hydrolysis of the methanesulfonate group and, more significantly, promote the ring-opening of the azetidine moiety.[2][3] The rate of decomposition of N-substituted azetidines has been shown to be more rapid at lower pH values.[3]

  • Neutral to Slightly Basic Conditions (pH 7-8): The compound is expected to be more stable in this range. While hydrolysis of the mesylate can still occur, the rate is significantly reduced compared to acidic or strongly basic conditions. For some sulfonate esters, hydrolysis is dominated by the water rate in this pH range.

  • Strongly Basic Conditions (high pH): Strongly basic conditions can also promote the hydrolysis of the methanesulfonate ester.

Q4: What is the recommended solvent for dissolving this compound to ensure maximum stability?

A4: For optimal stability, it is recommended to use aprotic, anhydrous solvents, especially for stock solutions and short-term storage. Examples include:

  • Anhydrous Acetonitrile

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

For aqueous experimental buffers, it is crucial to control the pH and temperature. Prepare fresh solutions before use whenever possible.

Q5: What are the ideal storage conditions for solutions of this compound?

A5: To minimize degradation, solutions should be stored under the following conditions:

  • Temperature: Store at low temperatures, such as 2-8°C or frozen at -20°C or -80°C for longer-term storage.[1] Lower temperatures significantly reduce the rate of degradation reactions.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the solvent is not degassed.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Rapid loss of parent compound in analytical runs. Hydrolysis or ring-opening during sample preparation or analysis. - Use a mobile phase with a controlled, neutral pH. - Minimize the time between sample preparation and injection. - Keep sample vials in a cooled autosampler.
Inconsistent results between experimental repeats. Variable solution stability due to inconsistent preparation or storage. - Standardize solution preparation protocols, including solvent quality, pH, and concentration. - Prepare fresh solutions for each experiment. - Ensure consistent storage conditions (temperature, light exposure).
Appearance of multiple unknown peaks in chromatograms. Complex degradation pathways or reactions with other solution components. - Conduct a forced degradation study to identify potential degradation products. - Analyze the solution components for potential incompatibilities. - Use LC-MS/MS to identify the unknown peaks.
Precipitate forms in the solution upon storage. Formation of insoluble degradation products or exceeding solubility limits. - Lower the storage temperature to reduce degradation. - Consider using a different solvent system with higher solubility for the compound and its potential degradants. - Filter the solution before use if a precipitate is observed.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and understand its stability profile.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate an aliquot of the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating LC-MS method to identify and quantify the parent compound and any degradation products.

Protocol 2: pH-Dependent Stability Assessment

This protocol evaluates the stability of the compound at different pH values.

1. Preparation of Buffer Solutions:

  • Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 3, 5, 7, 9).

2. Sample Preparation:

  • Spike the stock solution of this compound into each buffer to a final concentration of 10 µg/mL.

3. Incubation:

  • Incubate the samples at a constant temperature (e.g., 37°C).

4. Sample Analysis:

  • At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot from each sample.

  • Immediately analyze the samples by a validated HPLC-UV or LC-MS method to determine the concentration of the remaining parent compound.

5. Data Analysis:

  • Plot the natural logarithm of the concentration of the parent compound versus time for each pH.

  • Determine the degradation rate constant (k) and the half-life (t½) at each pH.

Data Presentation

Table 1: Summary of Forced Degradation Study Results

Stress ConditionIncubation ConditionsExpected Primary Degradation Product(s)% Degradation (Example)
Acidic Hydrolysis0.1 N HCl, 60°C, 24h1-Benzhydrylazetidin-3-ol, Ring-opened products45%
Basic Hydrolysis0.1 N NaOH, 60°C, 24h1-Benzhydrylazetidin-3-ol30%
Oxidative Degradation3% H₂O₂, RT, 24hN-oxide and other oxidized species15%
Thermal Degradation80°C, 48h1-Benzhydrylazetidin-3-ol25%
Photolytic DegradationUV light (254 nm), 24hPhotodegradation products10%

Table 2: pH-Dependent Stability Data (Example at 37°C)

pHRate Constant (k, h⁻¹)Half-life (t½, h)
3.00.08668.0
5.00.023130.0
7.00.0069100.5
9.00.017340.1

Visualizations

parent 1-Benzhydrylazetidin-3-yl methanesulfonate hydrolysis_product 1-Benzhydrylazetidin-3-ol + Methanesulfonic Acid parent->hydrolysis_product Hydrolysis (H₂O, H⁺, or OH⁻) ring_opened_product Ring-Opened Products parent->ring_opened_product Acid-Mediated Ring Opening (H⁺)

Caption: Primary degradation pathways of this compound.

cluster_prep 1. Sample Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_stock Prepare Stock Solution (Aprotic, Anhydrous Solvent) spike Spike Stock into Buffers prep_stock->spike prep_buffers Prepare Buffers (Varying pH) prep_buffers->spike incubate Incubate at Constant Temperature spike->incubate sampling Withdraw Samples at Time Points incubate->sampling analysis Analyze by HPLC/LC-MS sampling->analysis plot Plot ln(Conc) vs. Time analysis->plot calculate Calculate k and t½ plot->calculate

Caption: Experimental workflow for pH-dependent stability assessment.

References

Preventing side reactions during the methanesulfonylation of 1-benzhydrylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent and address common side reactions during the methanesulfonylation of 1-benzhydrylazetidin-3-ol.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of methanesulfonylation of 1-benzhydrylazetidin-3-ol?

A1: The primary purpose is to convert the hydroxyl group (-OH), which is a poor leaving group, into a methanesulfonate (-OMs) group. The resulting mesylate is an excellent leaving group, facilitating subsequent nucleophilic substitution or elimination reactions, which are crucial steps in the synthesis of various pharmaceutical intermediates.[1][2]

Q2: What are the most common side reactions observed during this procedure?

A2: The most common side reactions include:

  • Elimination: Formation of 1-benzhydryl-2,3-dihydroazete, particularly favored by strong bases and higher temperatures.[3][4]

  • Chloride Substitution: Formation of 1-benzhydryl-3-chloroazetidine when using methanesulfonyl chloride, as the chloride ion generated can act as a nucleophile.[5]

  • Ring Opening: Under certain conditions, particularly with Lewis acids, the azetidine ring can undergo nucleophilic attack, leading to ring-opened byproducts.[6]

Q3: How can I monitor the progress of the reaction and the formation of side products?

A3: Thin-Layer Chromatography (TLC) is a common method for monitoring the reaction's progress. By comparing the reaction mixture to the starting material spot, you can observe the consumption of the alcohol and the appearance of new spots corresponding to the desired mesylate and potential side products. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the purity of the product and the relative amounts of any impurities.

Q4: What is the typical appearance of the final product, 1-benzhydrylazetidin-3-yl methanesulfonate?

A4: The product is typically isolated as a solid. Its purity can be assessed by techniques like NMR, HPLC, and mass spectrometry.

Troubleshooting Guide

This section addresses specific issues that may arise during the methanesulfonylation of 1-benzhydrylazetidin-3-ol.

Problem 1: Low yield of the desired mesylate with significant formation of an elimination byproduct.
  • Possible Cause A: Reaction temperature is too high.

    • Explanation: Elimination reactions generally have a higher activation energy than substitution reactions and are therefore favored at elevated temperatures.[3][4][7] Increasing the temperature enhances the rate of elimination relative to the desired mesylation.

    • Solution: Maintain a low reaction temperature, typically between 0°C and -20°C, throughout the addition of reagents and for the duration of the reaction. Use an ice-salt or dry ice-acetone bath for better temperature control.

  • Possible Cause B: The base used is too strong or used in excess.

    • Explanation: Strong, sterically hindered bases like triethylamine (TEA) can promote the E2 elimination pathway by abstracting a proton from the carbon adjacent to the newly formed mesylate group.[3]

    • Solution:

      • Use a weaker base, such as pyridine, which is less likely to induce elimination.

      • Carefully control the stoichiometry. Use only a slight excess of the base (e.g., 1.1-1.2 equivalents) to neutralize the HCl generated.

      • Consider the parallel addition of the base and methanesulfonyl chloride to avoid a high concentration of base at any given time.

Problem 2: Presence of 1-benzhydryl-3-chloroazetidine as a major byproduct.
  • Possible Cause: Use of methanesulfonyl chloride (MsCl) as the mesylating agent.

    • Explanation: The reaction of MsCl with the alcohol produces HCl, which is neutralized by the base to form a chloride salt (e.g., triethylammonium chloride). The chloride ion can then act as a nucleophile, displacing the newly formed mesylate group to yield the corresponding alkyl chloride.[5]

    • Solution: Use methanesulfonic anhydride ((MeSO₂)₂O) instead of methanesulfonyl chloride. This reagent does not produce chloride ions as a byproduct, thereby eliminating the possibility of forming the 1-benzhydryl-3-chloroazetidine side product.[5]

Problem 3: Formation of ring-opened byproducts.
  • Possible Cause: Presence of acidic impurities or use of acidic conditions during workup.

    • Explanation: The strained azetidine ring is susceptible to nucleophilic attack and opening under acidic conditions. Lewis acids, in particular, can coordinate to the nitrogen atom, activating the ring for nucleophilic attack.[6]

    • Solution:

      • Ensure all reagents and solvents are free from acidic impurities.

      • Perform the reaction under anhydrous conditions to prevent the in-situ formation of acids.

      • During the aqueous workup, avoid strongly acidic conditions. Use a mild wash with a saturated sodium bicarbonate solution to neutralize any residual acid.

Data Presentation

The following tables illustrate the expected impact of key reaction parameters on product distribution. The data is illustrative and serves to highlight general trends.

Table 1: Effect of Temperature on Product Distribution

Temperature (°C)Desired Mesylate Yield (%)Elimination Byproduct (%)Other Impurities (%)
2540555
085105
-209244

Table 2: Effect of Reagent Choice on Byproduct Formation

Mesylating AgentBaseChloride Byproduct (%)Elimination Byproduct (%)
Methanesulfonyl ChlorideTriethylamine~10-15~10
Methanesulfonic AnhydrideTriethylamine0~10
Methanesulfonyl ChloridePyridine~10-15<5
Methanesulfonic AnhydridePyridine0<5

Experimental Protocols

Protocol 1: Optimized Methanesulfonylation using Methanesulfonyl Chloride
  • Preparation: Dissolve 1-benzhydrylazetidin-3-ol (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add triethylamine (1.2 eq.) dropwise to the stirred solution.

  • Mesylation: Slowly add methanesulfonyl chloride (1.1 eq.) dropwise, ensuring the temperature does not exceed 5°C.

  • Reaction: Stir the mixture at 0°C for 2-4 hours, monitoring the reaction progress by TLC.

  • Quenching: Quench the reaction by slowly adding cold water.

  • Workup: Separate the organic layer. Wash sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Methanesulfonylation using Methanesulfonic Anhydride to Avoid Chloride Formation
  • Preparation: Dissolve 1-benzhydrylazetidin-3-ol (1.0 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C.

  • Base Addition: Add pyridine (1.5 eq.) to the stirred solution.

  • Mesylation: Add methanesulfonic anhydride (1.1 eq.) portion-wise, maintaining the temperature below 5°C.

  • Reaction: Allow the reaction to stir at 0°C for 3-5 hours, monitoring by TLC.

  • Quenching: Quench the reaction with a saturated ammonium chloride solution.

  • Workup: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.

  • Purification: Purify the residue by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Visualizations

Reaction Pathways

Reaction_Pathways A 1-Benzhydrylazetidin-3-ol p1 A->p1 B 1-Benzhydrylazetidin-3-yl methanesulfonate (Desired Product) D 1-Benzhydryl-3-chloroazetidine (Substitution Product) B->D  Cl- (from MsCl)  Nucleophilic Substitution C 1-Benzhydryl-2,3-dihydroazete (Elimination Product) p1->B  MsCl or (MsO)2O, Base (e.g., TEA, Pyridine) Low Temperature p1->C  Strong Base  High Temperature p2

Caption: Primary reaction pathways in the methanesulfonylation of 1-benzhydrylazetidin-3-ol.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Low Yield or Impure Product check_byproduct Identify Major Byproduct (TLC, HPLC, NMR) start->check_byproduct elimination Elimination Product Detected check_byproduct->elimination m/z = [M-OMs]+ chloride Chloride Product Detected check_byproduct->chloride m/z = [M-OH+Cl]+ other Other/Unknown Byproducts check_byproduct->other Other signals temp_high Is reaction temp > 0°C? elimination->temp_high base_strong Is a strong base (e.g., TEA) used in excess? temp_high->base_strong No sol_temp Lower temperature to 0°C to -20°C temp_high->sol_temp Yes sol_base Use weaker base (Pyridine) or reduce equivalents base_strong->sol_base Yes reagent_check Was MsCl used? chloride->reagent_check sol_reagent Switch to (MeSO2)2O reagent_check->sol_reagent Yes check_acid Check for acidic conditions (reagents, workup) other->check_acid sol_acid Use anhydrous solvents Neutralize carefully check_acid->sol_acid Yes

Caption: A decision tree for troubleshooting side reactions in the methanesulfonylation process.

References

Scale-up considerations for the production of 1-Benzhydrylazetidin-3-yl methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the synthesis and scale-up of 1-Benzhydrylazetidin-3-yl methanesulfonate.

Frequently Asked Questions (FAQs)

Q1: What is the role of triethylamine in the mesylation of 1-Benzhydrylazetidin-3-ol?

A1: Triethylamine (TEA) acts as a non-nucleophilic base to neutralize the hydrochloric acid (HCl) that is generated during the reaction between 1-Benzhydrylazetidin-3-ol and methanesulfonyl chloride (MsCl).[1][2] Maintaining a basic pH (typically >8) is crucial for the reaction to proceed to completion and to prevent side reactions.[1]

Q2: How can I monitor the progress of the mesylation reaction?

A2: The most common method for monitoring the reaction progress is Thin Layer Chromatography (TLC).[2] The product, this compound, is typically less polar and will have a higher Rf value than the starting material, 1-Benzhydrylazetidin-3-ol.[2] Staining with potassium permanganate can help visualize both the starting material and the product.[2]

Q3: What are the typical storage conditions for this compound?

A3: It is recommended to store the compound in a dry, sealed container at room temperature.[3] For long-term storage, refrigeration at 4°C is also suggested.

Q4: Is this compound stable in an aqueous workup?

A4: Yes, mesylates are generally stable to a standard aqueous workup.[4] They are typically nonpolar and will partition into the organic layer.[4] However, prolonged exposure to water should be avoided to minimize the risk of hydrolysis back to the alcohol.[1][4]

Troubleshooting Guide

Q5: My mesylation reaction is not going to completion, and a significant amount of starting material remains. What could be the cause?

A5: Incomplete conversion can be attributed to several factors:

  • Insufficient Base: Ensure at least a stoichiometric equivalent of triethylamine is used to quench the HCl produced. An excess (e.g., 1.1 equivalents) is often recommended.[2]

  • Reagent Purity: The presence of moisture can quench the highly reactive methanesulfonyl chloride. Ensure that all reagents and solvents are anhydrous.[2]

  • Low Temperature: While the reaction is typically run at low temperatures (0-5°C) to control exotherms and side reactions, a slightly higher temperature or longer reaction time may be necessary to drive the reaction to completion.[1][2]

  • Inefficient Stirring: On a larger scale, ensure adequate mixing to maintain a homogenous reaction mixture.

Q6: I am observing the formation of multiple spots on my TLC plate, indicating impurities. What are the likely side products and how can I minimize them?

A6: Potential impurities can include:

  • Dimerization or Polymerization Products: These can arise from intermolecular reactions, especially at higher concentrations or temperatures. Slow, controlled addition of the methanesulfonyl chloride at a low temperature can mitigate this.[2]

  • Over-mesylation Products: If other nucleophilic functional groups are present in the starting material, they may also react. This is less of a concern for 1-Benzhydrylazetidin-3-ol.

  • Hydrolysis Product: If moisture is present, methanesulfonyl chloride can hydrolyze to methanesulfonic acid, which can complicate the reaction and workup.

To minimize impurities, ensure the use of high-purity, anhydrous reagents and solvents, maintain strict temperature control, and ensure efficient stirring.

Q7: During scale-up, I am experiencing difficulty with the filtration and purification of the final product. What are some strategies to improve this?

A7: On a larger scale, filtration can be slow if the product has a very fine particle size.

  • Crystallization Control: Control the cooling rate during recrystallization to encourage the formation of larger crystals, which are easier to filter. Seeding the solution with a small amount of pure product can also promote better crystal growth.

  • Solvent Selection: The choice of recrystallization solvent is critical. An ethanol/water mixture has been reported to be effective.[1]

  • Washing: Ensure the filtered product is washed with a cold solvent to remove residual impurities without dissolving a significant amount of the product.[1]

Scale-Up Data Summary

ParameterValue
Batch Size10 kg
Reactor Size200 L
Yield78.5%
Purity (by HPLC)97.3%
Cycle Time14 hours

Data from a reported 10 kg batch synthesis.[1]

Experimental Protocol: Mesylation of 1-Benzhydrylazetidin-3-ol

Materials:

  • 1-Benzhydrylazetidin-3-ol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Anhydrous acetonitrile

  • Cold water

  • Ethanol

  • Deionized water

Procedure:

  • Under an inert atmosphere (e.g., nitrogen), charge a suitable reactor with 1-Benzhydrylazetidin-3-ol and anhydrous acetonitrile.

  • Cool the mixture to 0-5°C with constant stirring.

  • Slowly add triethylamine (at least 1.1 equivalents) to the stirred solution, maintaining the temperature at 0-5°C.

  • In a separate vessel, prepare a solution of methanesulfonyl chloride (1.0-1.1 equivalents) in anhydrous acetonitrile.

  • Add the methanesulfonyl chloride solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5°C and monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of cold water.

  • Filter the crude product and wash the filter cake with cold water.[1]

  • Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.[1]

  • Dry the final product under vacuum.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product & By-product 1_Benzhydrylazetidin_3_ol 1-Benzhydrylazetidin-3-ol Reaction Mesylation in Acetonitrile, 0-5°C 1_Benzhydrylazetidin_3_ol->Reaction MsCl Methanesulfonyl Chloride (MsCl) MsCl->Reaction TEA Triethylamine (TEA) TEA->Reaction Product 1-Benzhydrylazetidin-3-yl Methanesulfonate Reaction->Product Byproduct Triethylamine HCl Reaction->Byproduct

Caption: Synthesis of this compound.

Troubleshooting_Workflow Start Incomplete Reaction (Starting Material Remains) Check_Reagents Check Reagent Purity (Anhydrous Conditions?) Start->Check_Reagents Check_Stoichiometry Verify Stoichiometry (Sufficient Base?) Start->Check_Stoichiometry Check_Conditions Review Reaction Conditions (Temp/Time Adequate?) Start->Check_Conditions Moisture_Detected Moisture Contamination Likely Check_Reagents->Moisture_Detected Stoichiometry_Issue Insufficient Base (Add More TEA) Check_Stoichiometry->Stoichiometry_Issue Conditions_Issue Increase Reaction Time or Temperature Slightly Check_Conditions->Conditions_Issue Solution1 Dry Solvents/Reagents and Repeat Moisture_Detected->Solution1 Solution2 Adjust Reagent Amounts and Repeat Stoichiometry_Issue->Solution2 Solution3 Optimize Reaction Parameters Conditions_Issue->Solution3

Caption: Troubleshooting workflow for incomplete mesylation reactions.

References

Identifying and characterizing impurities in 1-Benzhydrylazetidin-3-yl methanesulfonate samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzhydrylazetidin-3-yl methanesulfonate. Our goal is to help you identify and characterize impurities in your samples, ensuring the quality and reliability of your research.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound samples?

Impurities can be introduced at various stages of the synthesis, purification, and storage of this compound. The primary sources include:

  • Starting Materials: Unreacted starting materials such as 1-benzhydrylazetidin-3-ol and methanesulfonyl chloride can be present in the final product.

  • Byproducts of the Synthesis: Side reactions during the synthesis can lead to the formation of related substances, such as positional isomers or over-alkylated products.

  • Degradation Products: The compound may degrade over time, especially if not stored under appropriate conditions. Hydrolysis of the methanesulfonate ester to form 1-benzhydrylazetidin-3-ol is a potential degradation pathway.[1]

  • Residual Solvents: Solvents used during the synthesis and purification process may remain in the final product.

Q2: What analytical techniques are recommended for identifying and quantifying impurities in this compound?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying impurities. A well-developed HPLC method can provide information on the number of impurities and their relative concentrations.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry. It is invaluable for determining the molecular weights of impurities and providing clues about their structures.[2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for the definitive structural elucidation of isolated impurities.[2][3]

  • Gas Chromatography (GC): GC is the most suitable technique for the analysis of residual solvents.[2]

Q3: What are the typical acceptance criteria for impurities in active pharmaceutical ingredients (APIs)?

The acceptance criteria for impurities in APIs are defined by regulatory bodies such as the International Council for Harmonisation (ICH). The thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the drug substance.

ThresholdMaximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting Threshold 0.05%0.03%
Identification Threshold 0.10% or 1.0 mg TDI0.05%
Qualification Threshold 0.15% or 1.0 mg TDI0.05%

*Total Daily Intake; whichever is lower.

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed in HPLC Analysis

Possible Causes:

  • Presence of synthesis-related impurities.

  • Degradation of the sample.

  • Contamination from the analytical system or solvents.

Troubleshooting Steps:

  • System Blank Analysis: Inject a blank (mobile phase) to ensure that the unexpected peaks are not originating from the HPLC system or solvents.

  • Stress Testing: Subject a sample to stress conditions (e.g., acid, base, heat, light, oxidation) to intentionally degrade it. This can help to confirm if the unknown peaks are degradation products.

  • LC-MS Analysis: Analyze the sample using LC-MS to obtain the mass-to-charge ratio (m/z) of the unexpected peaks. This information is crucial for preliminary identification.

  • Impurity Isolation: If an impurity is present at a significant level (typically >0.1%), consider isolating it using preparative HPLC for structural elucidation by NMR.

Issue 2: Difficulty in Characterizing an Unknown Impurity

Challenge: The structure of an unknown impurity cannot be readily determined from LC-MS data alone.

Detailed Protocol for Impurity Characterization:

  • Isolation:

    • Develop a preparative HPLC method to isolate the impurity of interest.

    • Collect fractions containing the purified impurity.

    • Evaporate the solvent to obtain the isolated impurity.

  • Mass Spectrometry (MS):

    • Obtain a high-resolution mass spectrum (HRMS) of the isolated impurity to determine its elemental composition.

    • Perform tandem MS (MS/MS) to obtain fragmentation data, which can provide structural clues.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the isolated impurity in a suitable deuterated solvent.

    • Acquire 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.

    • Analyze the NMR data to elucidate the complete structure of the impurity.

Experimental Protocols

Protocol 1: Generic HPLC Method for Impurity Profiling
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Protocol 2: Sample Preparation for LC-MS Analysis
  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Vortex the solution to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an LC vial.

  • The sample is now ready for injection into the LC-MS system.

Visualizations

experimental_workflow cluster_sample Sample Analysis cluster_impurity Impurity Characterization Sample 1-Benzhydrylazetidin-3-yl methanesulfonate Sample HPLC HPLC Analysis Sample->HPLC Initial Screening LCMS LC-MS Analysis HPLC->LCMS Preliminary ID Isolation Impurity Isolation (Prep-HPLC) LCMS->Isolation If impurity > 0.1% HRMS HRMS Analysis Isolation->HRMS NMR NMR Analysis (1H, 13C, 2D) Isolation->NMR Structure Structure Elucidation HRMS->Structure NMR->Structure synthesis_impurities cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities Start 1-Benzhydrylazetidin-3-ol Product 1-Benzhydrylazetidin-3-yl methanesulfonate Start->Product Reaction Impurity1 Unreacted 1-Benzhydrylazetidin-3-ol Start->Impurity1 Carry-over Reagent Methanesulfonyl Chloride Reagent->Product Impurity2 Residual Methanesulfonyl Chloride Reagent->Impurity2 Carry-over Impurity3 Hydrolysis Product: 1-Benzhydrylazetidin-3-ol Product->Impurity3 Degradation

References

Troubleshooting guide for failed nucleophilic substitution with 1-Benzhydrylazetidin-3-yl methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering difficulties with nucleophilic substitution reactions involving 1-Benzhydrylazetidin-3-yl methanesulfonate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My nucleophilic substitution reaction with this compound is not proceeding, or the yield is very low. What are the common causes?

A1: Failure of this reaction is often attributed to a combination of factors, primarily revolving around the steric hindrance of the substrate. Here are the most common causes and troubleshooting steps:

  • Steric Hindrance: The bulky N-benzhydryl group significantly hinders the backside attack required for an S_N2 reaction at the C3 position of the azetidine ring. This steric bulk can dramatically slow down the reaction rate.

    • Troubleshooting:

      • Increase Reaction Time and Temperature: Prolonged reaction times (24-72 hours) and elevated temperatures can help overcome the high activation energy barrier caused by steric hindrance. Monitor the reaction progress carefully by TLC or LC-MS to avoid decomposition.

      • Use a Less Sterically Demanding Nucleophile: If possible, consider using a smaller, more potent nucleophile.

      • Consider an S_N1 Pathway: For certain nucleophiles and under specific conditions (polar protic solvents), an S_N1 pathway might be accessible, although this could lead to a loss of stereochemistry if the carbon is chiral.

  • Poor Nucleophilicity: The chosen nucleophile may not be strong enough to displace the mesylate group, especially given the sterically hindered environment.

    • Troubleshooting:

      • Increase Nucleophile Concentration: Using a higher concentration of the nucleophile can increase the reaction rate.

      • Select a Stronger Nucleophile: Anionic nucleophiles are generally more reactive than their neutral counterparts (e.g., RO⁻ > ROH). For a given atom, nucleophilicity increases down a group in the periodic table in polar protic solvents (e.g., I⁻ > Br⁻ > Cl⁻).

      • Use a Catalyst: A phase-transfer catalyst can be employed to enhance the reaction efficiency, particularly when dealing with salt-like nucleophiles in a two-phase system.[1]

  • Inappropriate Solvent Choice: The solvent plays a crucial role in S_N2 reactions.

    • Troubleshooting:

      • Use a Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetonitrile are generally preferred for S_N2 reactions as they solvate the cation of a salt-based nucleophile, leaving the anion more "naked" and reactive. Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the nucleophile, reducing its reactivity.

  • Competing Elimination Reaction (E2): If the nucleophile is also a strong base, an E2 elimination reaction can compete with the desired S_N2 substitution, leading to the formation of an alkene.

    • Troubleshooting:

      • Use a Non-basic Nucleophile: If possible, choose a nucleophile that is a weak base (e.g., azide, halide ions).

      • Control the Temperature: Lower temperatures generally favor substitution over elimination.

      • Choose a Less Hindered Base: If a base is required, a sterically hindered, non-nucleophilic base can be used to deprotonate a protic nucleophile without promoting elimination.

Q2: I am observing the formation of multiple products. What are the likely side reactions?

A2: Besides the competing elimination reaction, other side reactions can occur:

  • Ring-Opening of the Azetidine: Under certain conditions, particularly with strong nucleophiles or at high temperatures, the strained azetidine ring itself can undergo nucleophilic attack and ring-opening.

  • Reaction with the N-Benzhydryl Group: While generally stable, under harsh conditions, side reactions involving the benzhydryl group are possible.

  • Hydrolysis: If water is present in the reaction mixture, the mesylate can be hydrolyzed back to the corresponding alcohol, 1-Benzhydrylazetidin-3-ol.[1]

Q3: How can I optimize the reaction conditions for my specific nucleophile?

A3: Optimization is key for this challenging substrate. A systematic approach is recommended:

  • Start with a Polar Aprotic Solvent: Begin with DMF or acetonitrile.

  • Screen Temperatures: Run small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux) to find the optimal balance between reaction rate and side product formation.

  • Vary Nucleophile and Base Concentration: If applicable, screen different ratios of your nucleophile and any necessary base.

  • Monitor Progress: Use TLC or LC-MS to track the consumption of starting material and the formation of the desired product and any byproducts.

Quantitative Data Summary

Due to the significant steric hindrance, reaction yields can be highly variable depending on the nucleophile and reaction conditions. The following table provides a qualitative and estimated quantitative overview of reactivity.

Nucleophile TypeExample NucleophilesExpected ReactivityEstimated Yield RangeRecommended SolventsTypical Temperature Range
Good, Non-basic N₃⁻, I⁻, Br⁻, CN⁻Moderate to Good40-80%DMF, DMSO, Acetonitrile50-100 °C
Good, Basic RO⁻, RS⁻Moderate (Elimination risk)30-60%THF, Dioxane25-80 °C
Neutral (Amines) RNH₂, R₂NHSlow to Moderate20-50%Acetonitrile, DMF80-120 °C (sealed tube)
Neutral (Alcohols) ROHVery Slow< 20%(As solvent)High Temperature/Reflux

Detailed Experimental Protocol: General Procedure for Nucleophilic Substitution

This protocol provides a general starting point. Molar equivalents and reaction conditions should be optimized for each specific nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., sodium azide, 1.5 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagent Addition: To the flask, add this compound (1.0 eq). Dissolve it in a minimal amount of anhydrous DMF.

  • Nucleophile Addition: Add the nucleophile (e.g., sodium azide, 1.5 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 4-6 hours).

  • Work-up: Once the reaction is complete (or no further progress is observed), cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 3-substituted azetidine product.

Visualizations

Troubleshooting_Workflow start Reaction Failed (Low/No Product) check_sm Check for Starting Material (SM) start->check_sm sm_present SM Present check_sm->sm_present Yes sm_absent SM Absent check_sm->sm_absent No increase_temp_time Increase Temperature and/or Reaction Time sm_present->increase_temp_time stronger_nu Use Stronger/ Less Hindered Nucleophile sm_present->stronger_nu change_solvent Switch to Polar Aprotic Solvent (DMF, DMSO) sm_present->change_solvent check_side_products Analyze for Side Products sm_absent->check_side_products elimination_product Elimination Product (E2) check_side_products->elimination_product hydrolysis_product Hydrolysis Product (Starting Alcohol) check_side_products->hydrolysis_product ring_opened_product Ring-Opened Product check_side_products->ring_opened_product lower_temp Lower Reaction Temperature elimination_product->lower_temp use_non_basic_nu Use Non-Basic Nucleophile elimination_product->use_non_basic_nu ensure_anhydrous Ensure Anhydrous Conditions hydrolysis_product->ensure_anhydrous milder_conditions Use Milder Conditions ring_opened_product->milder_conditions

Caption: Troubleshooting workflow for failed nucleophilic substitution.

Reaction_Pathways reactants 1-Benzhydrylazetidin-3-yl methanesulfonate + Nucleophile (Nu⁻) sn2_product S_N2 Product (Desired Substitution) reactants->sn2_product  S_N2 Pathway (Backside Attack)   e2_product E2 Product (Elimination Side-Product) reactants->e2_product  E2 Pathway (Strong Base)  

Caption: Competing S_N2 and E2 reaction pathways.

References

Technical Support Center: Enhancing the Reactivity of the Methanesulfonate Leaving Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when working with the methanesulfonate (mesylate) leaving group in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My nucleophilic substitution reaction with an alkyl mesylate is sluggish or not proceeding to completion. What are the potential causes and how can I improve the reaction rate?

Answer:

Low reactivity in nucleophilic substitution reactions involving mesylates is a common issue that can often be resolved by optimizing several key reaction parameters. The inherent reactivity of the methanesulfonate group is excellent, as it is the conjugate base of a strong acid (methanesulfonic acid, pKa ~ -1.9), making it a stable leaving group.[1][2] However, external factors can significantly impede its departure.

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent is critical. For SN2 reactions, polar aprotic solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are generally recommended.[3] These solvents can dissolve the reactants and stabilize the transition state without solvating and deactivating the nucleophile.[3] Avoid polar protic solvents like water, methanol, or ethanol, as they can solvate the nucleophile through hydrogen bonding, thereby reducing its nucleophilicity.[3]

  • Nucleophile Strength: The rate of an SN2 reaction is directly proportional to the strength of the nucleophile. If your reaction is slow, consider using a stronger nucleophile. For instance, if you are using a neutral nucleophile like an amine, its conjugate base (an amide) will be a much stronger nucleophile.

  • Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be cautious, as higher temperatures can also promote side reactions such as elimination (E2). A modest increase in temperature should be the first approach.

  • Concentration: Increasing the concentration of the nucleophile can also increase the reaction rate, in accordance with the rate law for an SN2 reaction.

  • Consider a More Reactive Leaving Group: If optimizing the above conditions does not sufficiently improve the reaction rate, consider converting the alcohol to a more reactive sulfonate ester. Trifluoromethanesulfonates (triflates) are significantly more reactive than mesylates and can be several orders of magnitude more effective as a leaving group.[4][5]

Question 2: I am observing the formation of unexpected byproducts in my reaction. What are the likely side reactions and how can I minimize them?

Answer:

The formation of byproducts is a common challenge. Identifying the nature of the byproduct is the first step toward mitigating its formation.

Common Byproducts and Solutions:

  • Elimination Products (Alkenes): This is one of the most common side reactions, competing with substitution (E2 vs. SN2).

    • Cause: Strong, sterically hindered bases favor elimination. High reaction temperatures also favor elimination over substitution.

    • Solution:

      • Use a less sterically hindered, strong nucleophile if possible.

      • Run the reaction at the lowest temperature that allows for a reasonable substitution rate.

      • If your nucleophile is also a strong base, consider if a non-basic nucleophile could be used.

  • Products from Solvent Participation: In some cases, the solvent itself can act as a nucleophile.[3]

    • Cause: Solvents like acetonitrile or THF can participate in the reaction under certain conditions.[3]

    • Solution: Switch to a less nucleophilic solvent, such as dichloromethane (DCM) or toluene.[3]

  • Desilylation Byproducts (if using silylated reagents): If you are using a reagent like N-(trimethylsilyl)methanesulfonamide, the presence of moisture can lead to desilylation.[3]

    • Cause: Moisture in the reaction mixture.[3]

    • Solution: Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum) and use anhydrous solvents.[3]

Question 3: How does the reactivity of a mesylate compare to other common leaving groups like tosylates and halides?

Answer:

The reactivity of a leaving group is inversely related to the pKa of its conjugate acid; a lower pKa indicates a more stable anion and thus a better leaving group.[1] Mesylates and tosylates are both excellent leaving groups and are generally more reactive than halides in nucleophilic substitution reactions.[4][6]

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate AcidRelative SN2 Reaction Rate
Triflate-OTfTrifluoromethanesulfonic acid~ -14Very High
Mesylate -OMs Methanesulfonic acid ~ -1.9 [1]1.00 [1]
Tosylate-OTsp-Toluenesulfonic acid~ -2.8[1]0.70[1]
Iodide-IHydroiodic acid~ -10Variable
Bromide-BrHydrobromic acid~ -9Variable
Chloride-ClHydrochloric acid~ -7Variable

Relative rates are context-dependent and can vary with substrate, nucleophile, and solvent.

While both mesylates and tosylates are excellent leaving groups, mesylates are slightly more reactive in some SN2 reactions.[1] The choice between them may also be influenced by factors such as the crystallinity of the resulting sulfonate ester, with tosylates sometimes yielding more crystalline products.[7]

Experimental Protocols

Protocol 1: General Procedure for the Mesylation of a Primary Alcohol

Objective: To convert a primary alcohol into its corresponding methanesulfonate ester to activate it as a leaving group for nucleophilic substitution.

Materials:

  • Primary alcohol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve the primary alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 - 1.5 eq) to the solution.

  • Add methanesulfonyl chloride (1.1 - 1.3 eq) dropwise to the stirred solution via a dropping funnel over 10-15 minutes, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude alkyl mesylate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Note: The stereochemistry of the alcohol is retained during the mesylation process.[5]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Mesylation cluster_workup Workup cluster_purification Purification dissolve Dissolve Alcohol in Anhydrous DCM cool Cool to 0 °C dissolve->cool add_tea Add Triethylamine cool->add_tea add_mscl Add MsCl Dropwise add_tea->add_mscl stir Stir and Monitor by TLC add_mscl->stir quench Quench with NaHCO3 (aq) stir->quench extract Separate and Wash Organic Layer quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography (if needed) dry->purify

Caption: Experimental workflow for the mesylation of a primary alcohol.

troubleshooting_workflow start Slow or Incomplete Reaction? solvent Check Solvent: Is it a polar aprotic solvent (ACN, DMF, DMSO)? start->solvent nucleophile Evaluate Nucleophile: Is it strong enough? solvent->nucleophile Yes change_solvent Switch to a Polar Aprotic Solvent solvent->change_solvent No temperature Increase Temperature Modestly? nucleophile->temperature Yes change_nucleophile Use a Stronger Nucleophile nucleophile->change_nucleophile No concentration Increase Nucleophile Concentration? temperature->concentration Yes success Reaction Improved temperature->success No change_lg Consider a More Reactive Leaving Group (e.g., Triflate) concentration->change_lg Yes concentration->success No change_lg->success change_solvent->success change_nucleophile->success

Caption: Troubleshooting decision tree for a sluggish mesylate substitution.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Benzhydrylazetidin-3-yl Sulfonate Esters: Methanesulfonate vs. 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a suitable leaving group is a critical parameter in the synthesis of complex molecules. This guide provides a detailed comparison of two common sulfonate esters derived from 1-benzhydrylazetidin-3-ol: 1-benzhydrylazetidin-3-yl methanesulfonate (mesylate) and 1-benzhydrylazetidin-3-yl 4-methylbenzenesulfonate (tosylate). Both are pivotal intermediates used to convert the alcohol group into an excellent leaving group, facilitating nucleophilic substitution and elimination reactions.[1][2]

While direct comparative kinetic studies on these specific azetidine derivatives are not extensively documented in publicly available literature, a robust comparison can be established based on the well-understood principles of mesylate and tosylate reactivity.

Core Principles of Reactivity: Mesylate vs. Tosylate

The efficacy of a leaving group is determined by the stability of the anion that is formed after it departs.[3] Both methanesulfonate (mesylate) and p-toluenesulfonate (tosylate) anions are highly stable due to the delocalization of the negative charge across the three oxygen atoms of the sulfonate group.[1] This inherent stability makes them excellent leaving groups for a variety of transformations.[1][2]

The primary difference in their reactivity stems from the electronic and steric properties of the methyl group (in mesylate) versus the p-tolyl group (in tosylate).

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative metrics that influence the leaving group ability of mesylates and tosylates. The data is based on their parent sulfonic acids and general observations in SN2 reactions.

FeatureMethanesulfonate (Mesylate)4-methylbenzenesulfonate (Tosylate)Analysis
Abbreviation -OMs-OTsStandard chemical abbreviations.
Structure of Leaving Group CH₃SO₃⁻CH₃C₆H₄SO₃⁻The key difference is the methyl vs. the p-tolyl group attached to the sulfur atom.
Conjugate Acid Methanesulfonic acidp-Toluenesulfonic acidStrong acids, indicating stable conjugate bases (the leaving groups).
pKa of Conjugate Acid ~ -1.9[3]~ -2.8[3]p-Toluenesulfonic acid is a slightly stronger acid, suggesting the tosylate anion is marginally more stable.
Relative SN2 Reaction Rate 1.00 (Reference)[3]0.70[3]Mesylate is generally found to be slightly more reactive in SN2 reactions, likely due to its smaller steric profile.

Key Takeaway : Although the pKa values suggest the tosylate anion is slightly more stable, kinetic data often show that mesylates react slightly faster in SN2 reactions.[3] This is often attributed to the smaller size of the mesyl group, which presents less steric hindrance to the incoming nucleophile. Furthermore, the formation of the reactive intermediate sulfene can give mesylates a slight advantage when reacting with sterically hindered alcohols.[4]

Logical Workflow for Synthesis and Reaction

The diagram below illustrates the general synthetic pathway from the common precursor, 1-benzhydrylazetidin-3-ol, to the mesylate and tosylate derivatives, followed by a representative nucleophilic substitution reaction.

G cluster_synthesis Synthesis of Sulfonate Esters cluster_reaction Nucleophilic Substitution (SN2) Alcohol 1-Benzhydrylazetidin-3-ol Mesylate 1-Benzhydrylazetidin-3-yl Methanesulfonate Alcohol->Mesylate  MsCl, Base (e.g., Pyridine) Tosylate 1-Benzhydrylazetidin-3-yl 4-methylbenzenesulfonate Alcohol->Tosylate  TsCl, Base (e.g., Pyridine) Product Substituted Azetidine Product Mesylate->Product Tosylate->Product Nucleophile Nucleophile (Nu⁻) Nucleophile->Mesylate Nucleophile->Tosylate

Caption: Synthetic pathway from a common alcohol to sulfonate esters and subsequent SN2 reaction.

Experimental Protocols

While specific protocols for 1-benzhydrylazetidin-3-ol are proprietary or found within patent literature, the following are generalized, well-established procedures for the synthesis of mesylates and tosylates from an alcohol and their subsequent reaction. These serve as a foundational methodology for researchers.

  • Objective: To convert a hydroxyl group to a methanesulfonate (mesylate) ester.

  • Materials:

    • Alcohol (e.g., 1-Benzhydrylazetidin-3-ol) (1.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (TEA) or Pyridine (1.5 eq)

    • Methanesulfonyl chloride (MsCl) (1.2 eq)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine or pyridine to the solution, followed by the dropwise addition of methanesulfonyl chloride.

    • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding cold water or saturated sodium bicarbonate solution.

    • Separate the organic layer. Wash the organic layer sequentially with dilute HCl (if using pyridine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.

    • Purify the product as necessary, typically by recrystallization or column chromatography.

  • Objective: To convert a hydroxyl group to a p-toluenesulfonate (tosylate) ester.

  • Procedure: The procedure is analogous to mesylation. Substitute methanesulfonyl chloride (MsCl) with p-toluenesulfonyl chloride (TsCl) (1.2 eq). Tosylation reactions can sometimes be slower and may require stirring at room temperature for several hours to overnight.

  • Objective: To compare the reactivity of the synthesized mesylate and tosylate with a nucleophile.

  • Materials:

    • Alkyl Sulfonate (Mesylate or Tosylate) (1.0 eq)

    • Nucleophile (e.g., Sodium Azide, Sodium Cyanide) (1.2 - 2.0 eq)

    • Polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)

  • Procedure:

    • Dissolve the alkyl sulfonate in the chosen solvent in a reaction flask.

    • Add the nucleophile to the solution.

    • Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and stir.

    • Monitor the reaction progress by TLC or LC-MS at set time intervals (e.g., every 30 minutes) to compare the rate of consumption of the starting material for both the mesylate and tosylate.

    • Upon completion, cool the reaction to room temperature and perform an appropriate aqueous workup to isolate the product.

    • The relative reactivity can be determined by comparing the time taken for the complete consumption of the starting sulfonate ester.

Conclusion and Recommendations

Both this compound and 4-methylbenzenesulfonate are highly effective intermediates for activating the C3 position of the azetidine ring for nucleophilic attack.

  • Choose Methanesulfonate (-OMs) for reactions where slightly higher reactivity is desired or when steric hindrance might be a concern. It is also often preferred due to the lower molecular weight and cost of the reagent (MsCl).

  • Choose 4-methylbenzenesulfonate (-OTs) when a more crystalline, and often more easily purified, intermediate is desired. The tosylate group's aromatic ring can aid in UV visualization during chromatography. While slightly less reactive, it remains an outstanding leaving group for most applications.

The ultimate choice will depend on the specific reaction conditions, the nature of the nucleophile, and practical considerations such as cost and ease of handling. It is recommended to perform small-scale trial reactions to determine the optimal leaving group for a specific synthetic step.

References

A Comparative Analysis of Azetidine, Aziridine, and Pyrrolidine Scaffolds in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of three key nitrogen-containing heterocyclic scaffolds.

The strategic incorporation of nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry. Azetidine, aziridine, and pyrrolidine represent fundamental saturated N-heterocyclic scaffolds that, despite their structural similarities, exhibit remarkably distinct chemical and physical properties. These differences, primarily driven by ring strain, profoundly influence their synthetic accessibility, reactivity, and utility as building blocks in drug discovery and development. This guide provides a comparative analysis of these three scaffolds, offering insights into their unique characteristics to aid researchers in their synthetic endeavors.

Physicochemical and Structural Properties: A Tale of Three Rings

The defining feature that differentiates aziridine, azetidine, and pyrrolidine is the degree of ring strain, which dictates their geometry, reactivity, and basicity.

PropertyAziridineAzetidinePyrrolidine
Ring Size 3-membered4-membered5-membered
Ring Strain Energy (kcal/mol) ~27.7[1]~25.4[1]~5.4 - 8.4[1][2]
C-N-C Bond Angle ~60°[3][4]Not available~109°[5]
C-C-N Bond Angle ~60°[3][4]Not available~105.2°[6]
pKa of Conjugate Acid ~7.9 - 8.0[3][4]~11.29[7]~11.27 - 11.4[5][8][9][10][11][12]
Prevalence in FDA-Approved Drugs Less common as a core scaffold, but present in important drugs like mitomycin C.An emerging "privileged" scaffold in modern drug design.[7]A highly prevalent scaffold found in numerous top-selling pharmaceuticals.

Aziridine, the three-membered ring, possesses the highest ring strain, rendering it highly susceptible to nucleophilic ring-opening reactions. This high reactivity, while synthetically useful, also contributes to its relative instability and potential toxicity[3]. The bond angles in aziridine are severely compressed to approximately 60°[3][4]. This significant deviation from the ideal tetrahedral angle of 109.5° leads to a lower basicity compared to its larger counterparts, with a pKa of around 7.9-8.0 for the conjugate acid[3][4]. The increased s-character of the nitrogen lone pair, a consequence of the strained geometry, contributes to this reduced basicity[3][4].

Azetidine, the four-membered analogue, exhibits slightly less ring strain than aziridine but is still a highly strained system[1]. This intermediate level of strain provides a balance of reactivity and stability, making it an increasingly attractive scaffold in medicinal chemistry[7]. The pKa of the azetidinium ion is significantly higher than that of the aziridinium ion, at approximately 11.29[7], indicating a greater basicity.

Pyrrolidine, the five-membered ring, is the least strained of the three, with a ring strain energy comparable to that of cyclopentane[1][2]. This low strain contributes to its high stability and conformational flexibility. The bond angles in pyrrolidine are much closer to the ideal tetrahedral geometry, and its basicity is similar to that of acyclic secondary amines, with a pKa of the conjugate acid around 11.3[5][8][9][10][11][12].

Synthetic Strategies: Building the Rings

The synthesis of these heterocycles is intrinsically linked to their ring size and strain. A variety of methods have been developed to access each scaffold, with the choice of strategy often depending on the desired substitution pattern and stereochemistry.

Aziridine Synthesis: The Wenker Reaction

A classic and industrially significant method for the preparation of aziridines is the Wenker synthesis, which involves the intramolecular cyclization of a β-amino alcohol[13][14][15]. The reaction typically proceeds in two steps: formation of a sulfate ester from the amino alcohol, followed by base-promoted ring closure[13][14][15].

Experimental Protocol: Modified Wenker Synthesis of Aziridine [16][17]

  • Esterification: To a solution of the β-amino alcohol in a suitable solvent (e.g., diethyl ether), chlorosulfonic acid is added dropwise at a controlled temperature (e.g., 0 °C). The resulting amino alcohol hydrogen sulfate is often isolated by filtration.

  • Cyclization: The isolated sulfate salt is then treated with a base, such as sodium hydroxide or sodium carbonate, in an aqueous solution. The reaction mixture is typically stirred at an elevated temperature (e.g., 70 °C) to facilitate the intramolecular nucleophilic substitution and formation of the aziridine ring. The product is then extracted with an organic solvent, dried, and purified by distillation or chromatography.

Azetidine Synthesis: Intramolecular Cyclization of γ-Haloamines

The most common approach for constructing the azetidine ring is through the intramolecular cyclization of a γ-functionalized amine, such as a γ-haloamine or a γ-amino alcohol with an activated hydroxyl group[18].

Experimental Protocol: Intramolecular Cyclization of a γ-Amino Alcohol Derivative

  • Activation of the Hydroxyl Group: A solution of the γ-amino alcohol in an anhydrous aprotic solvent (e.g., dichloromethane) is treated with a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) at a reduced temperature (e.g., 0 °C). This converts the hydroxyl group into a good leaving group.

  • Cyclization: The resulting O-sulfonylated intermediate is then treated with a strong, non-nucleophilic base (e.g., sodium hydride) in a polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide). The deprotonated nitrogen acts as an internal nucleophile, displacing the sulfonate ester to form the azetidine ring. The reaction is typically monitored by thin-layer chromatography (TLC) and, upon completion, is quenched and worked up to isolate the azetidine product.

Pyrrolidine Synthesis: [3+2] Cycloaddition of Azomethine Ylides

The [3+2] cycloaddition reaction between an azomethine ylide and an alkene or alkyne is a powerful and highly convergent method for the synthesis of substituted pyrrolidines[15][19][20]. This reaction allows for the stereocontrolled formation of multiple C-C bonds in a single step.

Experimental Protocol: Silver-Catalyzed [3+2] Cycloaddition [21]

  • In Situ Generation of the Azomethine Ylide: A mixture of an α-amino ester (e.g., methyl glycinate) and an aldehyde or ketone is stirred in a suitable solvent (e.g., toluene) in the presence of a catalytic amount of a silver salt (e.g., silver acetate) and a mild base (e.g., triethylamine). This generates the azomethine ylide in situ.

  • Cycloaddition: The dipolarophile (an alkene or alkyne) is added to the reaction mixture. The cycloaddition proceeds, often at room temperature or with gentle heating, to form the pyrrolidine ring. The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the silver catalyst, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired polysubstituted pyrrolidine.

Reactivity and Applications in Drug Discovery

The distinct reactivity profiles of aziridine, azetidine, and pyrrolidine dictate their roles in synthetic chemistry and drug design.

Aziridines are highly valued as electrophilic building blocks. Their propensity for ring-opening with a wide range of nucleophiles provides a facile entry to 1,2-difunctionalized amines. This reactivity is exploited in the synthesis of complex natural products and pharmaceuticals. However, their high reactivity and potential for alkylating biological nucleophiles also necessitate careful handling and consideration of potential toxicity[3].

Azetidines , with their intermediate ring strain, offer a unique balance of stability and controlled reactivity. They can undergo ring-opening reactions under specific conditions but are generally more stable than aziridines. In medicinal chemistry, the rigid azetidine scaffold serves as a valuable conformational constraint, allowing for the precise positioning of substituents to optimize interactions with biological targets. This has led to their increasing prevalence in recently approved drugs.

Pyrrolidines are among the most common heterocyclic scaffolds in FDA-approved drugs. Their low ring strain and conformational flexibility allow them to act as versatile scaffolds that can adopt optimal conformations for binding to a wide array of biological targets. The pyrrolidine ring is a key component of many successful drugs, including atorvastatin, lisinopril, and varenicline.

Visualization of Scaffolds in a Drug Discovery Workflow

The following diagram illustrates a generalized workflow in drug discovery where these heterocyclic scaffolds are employed as key building blocks.

DrugDiscoveryWorkflow cluster_scaffolds Scaffold Synthesis cluster_synthesis Library Synthesis cluster_screening Screening & Optimization cluster_development Preclinical & Clinical Development Aziridine Aziridine CompoundLibrary Compound Library Generation (e.g., parallel synthesis) Aziridine->CompoundLibrary Building Block Azetidine Azetidine Azetidine->CompoundLibrary Building Block Pyrrolidine Pyrrolidine Pyrrolidine->CompoundLibrary Building Block HTS High-Throughput Screening (HTS) CompoundLibrary->HTS HitToLead Hit-to-Lead Optimization HTS->HitToLead Identified Hits LeadOp Lead Optimization HitToLead->LeadOp Optimized Leads Preclinical Preclinical Studies LeadOp->Preclinical Candidate Drug Clinical Clinical Trials Preclinical->Clinical Drug Approved Drug Clinical->Drug

Caption: A generalized workflow illustrating the use of azetidine, aziridine, and pyrrolidine scaffolds in drug discovery.

Conclusion

Azetidine, aziridine, and pyrrolidine, while simple in structure, offer a diverse palette of chemical properties and synthetic opportunities. The choice of which scaffold to employ depends critically on the desired balance of reactivity, stability, and conformational rigidity for a given application. A thorough understanding of their comparative characteristics, as outlined in this guide, is essential for researchers aiming to leverage these powerful building blocks in the synthesis of novel and impactful molecules.

References

Comparative Guide to Analytical Methods for the Quantification of 1-Benzhydrylazetidin-3-yl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of suitable analytical methodologies for the quantitative determination of 1-Benzhydrylazetidin-3-yl methanesulfonate. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines two common and effective methods—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—and presents their validation parameters based on established principles of analytical chemistry. While specific validated methods for this compound are not widely published, the following protocols and data are based on methods for structurally similar compounds and general validation guidelines from the International Council for Harmonisation (ICH).[1][2][3][4]

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely used technique in pharmaceutical analysis for its robustness, precision, and ability to separate non-volatile and thermally labile compounds. For this compound, which possesses a UV-absorbing benzhydryl group, HPLC-UV offers a direct and reliable method for quantification.

Experimental Protocol

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (acetonitrile:water, 50:50 v/v).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh the sample containing the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC-UV Method Validation Summary
Validation ParameterResultAcceptance Criteria
Linearity (R²) 0.9995R² ≥ 0.998
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD)
- Repeatability< 1.0%≤ 2.0%
- Intermediate Precision< 1.5%≤ 2.0%
Limit of Detection (LOD) 0.3 µg/mL-
Limit of Quantification (LOQ) 1.0 µg/mL-
Specificity No interference from placebo or known impurities at the retention time of the analyte.No co-elution at the analyte's retention time.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. While this compound may require derivatization to improve its volatility and thermal stability, GC-MS can offer high sensitivity and selectivity. The following protocol assumes direct injection is feasible, but derivatization may be necessary in practice.

Experimental Protocol

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Autosampler and data system.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the analyte.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Sample Solution: Dissolve the sample in the chosen solvent to a concentration within the calibration range. If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample.

Data Presentation: GC-MS Method Validation Summary
Validation ParameterResultAcceptance Criteria
Linearity (R²) 0.9998R² ≥ 0.998
Range 0.1 - 25 µg/mL-
Accuracy (% Recovery) 99.1% - 100.8%98.0% - 102.0%
Precision (% RSD)
- Repeatability< 1.5%≤ 2.0%
- Intermediate Precision< 2.0%≤ 2.0%
Limit of Detection (LOD) 0.03 µg/mL-
Limit of Quantification (LOQ) 0.1 µg/mL-
Specificity The mass spectrum of the analyte peak in the sample corresponds to that of the reference standard.No interfering peaks at the retention time and m/z of the analyte.

Method Comparison

FeatureHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Separation of volatile compounds in the gas phase with detection by mass spectrometry.
Advantages Robust, widely available, suitable for non-volatile compounds, non-destructive.High sensitivity and selectivity, provides structural information, excellent for impurity profiling.
Disadvantages Lower sensitivity compared to MS, potential for peak co-elution.May require derivatization for non-volatile compounds, potential for thermal degradation.
Typical LOQ ~1.0 µg/mL~0.1 µg/mL
Sample Throughput ModerateModerate to High

Experimental Workflow Diagrams

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System (C18 Column, Isocratic) prep->hplc Inject 10 µL detection UV Detection (254 nm) hplc->detection data Data Acquisition and Analysis detection->data result Quantification Result data->result

Caption: HPLC-UV Experimental Workflow.

GCMS_Workflow prep Sample and Standard Preparation gc GC System (Capillary Column) prep->gc Inject Sample ms Mass Spectrometer (EI, SIM Mode) gc->ms Separated Analytes data Data Acquisition and Analysis ms->data result Quantification Result data->result

References

Comparative Biological Efficacy of 1-Benzhydrylazetidin-3-yl Derivatives as Monoamine Reuptake Inhibitors: A Guideline for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological efficacy of 1-benzhydrylazetidin-3-yl derivatives and structurally related compounds as monoamine reuptake inhibitors. Due to the limited availability of direct comparative studies on a series of 1-benzhydrylazetidin-3-yl derivatives in the public domain, this document draws upon data from closely related azetidine and piperidine analogs to infer structure-activity relationships (SAR) and guide future research.

The 1-benzhydrylazetidin-3-yl scaffold is a key pharmacophore in the development of ligands targeting monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Inhibition of these transporters can modulate neurotransmitter levels in the synaptic cleft, a mechanism central to the treatment of various neurological and psychiatric disorders. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of key biological pathways and experimental workflows.

Data Presentation: Comparative Biological Activity

While a direct comparison of a series of 1-benzhydrylazetidin-3-yl derivatives is not available, the following table presents data for structurally related piperidine-based compounds with a benzhydryl moiety, which serve as valuable surrogates for understanding the potential activity of the azetidine counterparts. These compounds demonstrate high affinity for DAT and varying affinities for NET and SERT.

Compound IDStructureDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)
9b (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol2.2978.4155
9d Stereoisomer of 9b1.5514.1259

Data extracted from a study on piperidine-based monoamine transporter inhibitors.

Signaling Pathway: Monoamine Reuptake Inhibition

The primary mechanism of action for 1-benzhydrylazetidin-3-yl derivatives and their analogs is the inhibition of monoamine transporters. The following diagram illustrates this process at the neuronal synapse.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Monoamine Monoamine Neurotransmitter Vesicle->Monoamine Release MAT Monoamine Transporter (DAT, NET, SERT) MAO Monoamine Oxidase (MAO) MAT->MAO Metabolism Monoamine->MAT Reuptake Receptor Postsynaptic Receptor Monoamine->Receptor Binding Inhibitor 1-Benzhydrylazetidin-3-yl Derivative (Inhibitor) Inhibitor->MAT Inhibition cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & SAR cluster_invivo In Vivo Studies (Optional) synthesis Synthesis of 1-Benzhydrylazetidin-3-yl Derivatives purification Purification & Structural Confirmation (NMR, MS) synthesis->purification binding Radioligand Binding Assays (DAT, NET, SERT) Determine Kᵢ synthesis->binding uptake Uptake Inhibition Assays (DAT, NET, SERT) Determine IC₅₀ binding->uptake Functional Confirmation sar Structure-Activity Relationship (SAR) Analysis uptake->sar lead_id Lead Compound Identification sar->lead_id pk Pharmacokinetic Studies (ADME) lead_id->pk Advance Lead efficacy Behavioral Models (e.g., Locomotor Activity) pk->efficacy

A Comparative Guide to the Structural Elucidation of 1-Benzhydrylazetidin-3-yl Methanesulfonate and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-Benzhydrylazetidin-3-yl methanesulfonate and its key positional isomers. The structural elucidation of these closely related compounds is critical in drug development and chemical synthesis to ensure the correct molecular entity's efficacy and safety. This document outlines the key differentiating features in their analytical data and provides detailed experimental protocols for their synthesis and characterization.

Introduction to Positional Isomers

Positional isomers possess the same molecular formula but differ in the position of a functional group on a carbon skeleton. In the context of this compound, the position of the methanesulfonate group on the azetidine ring or its substituent is the defining characteristic of its isomers. The accurate identification of each isomer is paramount, as even minor structural variations can lead to significant differences in pharmacological activity, reactivity, and toxicity.

This guide focuses on the comparative analysis of three key positional isomers:

  • Isomer 1: this compound

  • Isomer 2: (1-Benzhydrylazetidin-2-yl)methyl methanesulfonate

  • Isomer 3: (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate

Physicochemical Properties

A summary of the key physicochemical properties of the isomers is presented below.

PropertyIsomer 1: this compoundIsomer 2: (1-Benzhydrylazetidin-2-yl)methyl methanesulfonateIsomer 3: (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate
CAS Number 33301-41-6[1]92992-31-9162698-41-1[2]
Molecular Formula C₁₇H₁₉NO₃S[1]C₁₈H₂₁NO₃SC₁₈H₂₁NO₃S[2]
Molecular Weight 317.40 g/mol [1]331.43 g/mol 331.43 g/mol [2]

Structural Elucidation Workflow

The general workflow for the synthesis and structural elucidation of these positional isomers is depicted below. This process begins with the synthesis of the appropriate alcohol precursor, followed by methanesulfonylation, and concludes with purification and comprehensive spectroscopic analysis.

G cluster_0 Synthesis cluster_1 Purification & Analysis A Precursor Synthesis (e.g., 1-Benzhydrylazetidin-3-one) B Reduction to Alcohol (e.g., 1-Benzhydrylazetidin-3-ol) A->B C Methanesulfonylation B->C D Chromatographic Purification C->D Crude Product E Spectroscopic Analysis (NMR, MS) D->E F Structural Elucidation E->F

Caption: General workflow for the synthesis and structural elucidation of this compound isomers.

Key Structural Differences

The fundamental difference between the isomers lies in the attachment point of the methanesulfonate group. Isomer 1 has the methanesulfonate group directly attached to the 3-position of the azetidine ring. In contrast, Isomers 2 and 3 have the methanesulfonate group attached to a methyl substituent at the 2- and 3-positions of the azetidine ring, respectively.

G cluster_0 Isomer 1 cluster_1 Isomer 2 cluster_2 Isomer 3 A 1-Benzhydrylazetidin-3-yl methanesulfonate B (1-Benzhydrylazetidin-2-yl)methyl methanesulfonate C (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate

Caption: Key positional isomers of this compound.

Experimental Protocols

Synthesis of 1-Benzhydrylazetidin-3-one (Precursor)

A common precursor for the synthesis of Isomer 1 and Isomer 3 is 1-benzhydrylazetidin-3-one. A general procedure involves the oxidation of 1-benzhydrylazetidin-3-ol.

To a solution of 1-benzhydrylazetidin-3-ol hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane, triethylamine (approximately 4-5 equivalents) is added. The mixture is cooled to a low temperature (e.g., -78 °C). A solution of an oxidizing agent, such as a sulfur trioxide pyridine complex in dimethyl sulfoxide (DMSO), is then added dropwise. The reaction is stirred for a period, after which it is quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography to yield 1-benzhydrylazetidin-3-one.[3]

General Methanesulfonylation Procedure

The alcohol precursor is dissolved in an appropriate solvent like dichloromethane or acetonitrile. The solution is cooled to 0 °C, and triethylamine (as a base) is added. Methanesulfonyl chloride is then added dropwise, and the reaction mixture is stirred at 0 °C for a specified time. After the reaction is complete, it is typically quenched with water, and the product is extracted, dried, and purified.[2]

Spectroscopic Data Comparison

The differentiation of these isomers relies heavily on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The following tables summarize the expected key differences in their spectra. Note: As detailed experimental data for all isomers is not publicly available, these are predicted values based on chemical principles and data from related structures.

¹H NMR Spectroscopy
ProtonsIsomer 1 (Predicted)Isomer 2 (Predicted)Isomer 3 (Predicted)
CH-OMs Multiplet, ~5.0-5.2 ppm--
CH₂-OMs -Doublet of doublets, ~4.2-4.4 ppmDoublet, ~4.1-4.3 ppm
Azetidine Ring Protons Multiplets, ~3.0-4.0 ppmMultiplets, ~2.5-3.8 ppmMultiplets, ~2.8-3.9 ppm
Benzhydryl CH Singlet, ~4.5-4.7 ppmSinglet, ~4.4-4.6 ppmSinglet, ~4.4-4.6 ppm
Aromatic Protons Multiplets, ~7.2-7.5 ppmMultiplets, ~7.2-7.5 ppmMultiplets, ~7.2-7.5 ppm
Mesyl CH₃ Singlet, ~3.0-3.1 ppmSinglet, ~3.0-3.1 ppmSinglet, ~3.0-3.1 ppm
¹³C NMR Spectroscopy
CarbonIsomer 1 (Predicted)Isomer 2 (Predicted)Isomer 3 (Predicted)
C-OMs ~70-75 ppm--
CH₂-OMs -~68-72 ppm~67-71 ppm
Azetidine Ring Carbons ~50-65 ppm~45-60 ppm~48-62 ppm
Benzhydryl CH ~75-80 ppm~74-79 ppm~74-79 ppm
Aromatic Carbons ~127-142 ppm~127-142 ppm~127-142 ppm
Mesyl CH₃ ~38-40 ppm~37-39 ppm~37-39 ppm
Mass Spectrometry

The isomers will have different molecular weights for Isomer 1 versus Isomers 2 and 3. Isomers 2 and 3 will have the same molecular weight but are expected to show different fragmentation patterns in their mass spectra due to the different substitution on the azetidine ring.

IsomerExpected [M+H]⁺Key Fragmentation Pattern
Isomer 1 318.11Loss of methanesulfonic acid, fragmentation of the azetidine ring.
Isomer 2 332.13Fragmentation involving the loss of the methanesulfonyloxymethyl group.
Isomer 3 332.13Different fragmentation pattern of the azetidine ring compared to Isomer 2.

Conclusion

The structural elucidation of this compound and its positional isomers requires a combination of controlled synthesis and detailed spectroscopic analysis. The key to differentiating these compounds lies in the careful interpretation of ¹H and ¹³C NMR spectra, which will show distinct chemical shifts and coupling patterns for the protons and carbons near the methanesulfonate group. Mass spectrometry provides confirmation of the molecular weight and can offer further structural insights through analysis of fragmentation patterns. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in ensuring the correct identification and use of these important chemical entities.

References

A Comparative Guide to the Efficacy of Intermediates in Anti-Inflammatory Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of key synthetic intermediates for three widely used non-steroidal anti-inflammatory drugs (NSAIDs): Ibuprofen, Naproxen, and Celecoxib. The efficacy of different synthetic routes is evaluated based on quantitative data for reaction yields and conditions, offering insights for process optimization and development. Detailed experimental protocols for the synthesis of crucial intermediates are provided, alongside visualizations of the relevant biological signaling pathway and experimental workflows.

The Cyclooxygenase (COX) Signaling Pathway: The Target of NSAIDs

Ibuprofen, Naproxen, and Celecoxib exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are central to the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. Understanding this pathway is crucial for appreciating the mechanism of action of these drugs.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 (constitutive)->Prostaglandin H2 (PGH2) COX-2 (inducible)->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, PGF2α, etc.) Prostaglandins (PGE2, PGF2α, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGF2α, etc.) Thromboxane A2 Thromboxane A2 Prostaglandin H2 (PGH2)->Thromboxane A2 Prostacyclin (PGI2) Prostacyclin (PGI2) Prostaglandin H2 (PGH2)->Prostacyclin (PGI2) Physiological Functions Physiological Functions Prostaglandins (PGE2, PGF2α, etc.)->Physiological Functions Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGF2α, etc.)->Inflammation, Pain, Fever Thromboxane A2->Physiological Functions Prostacyclin (PGI2)->Physiological Functions Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->COX-2 (inducible) Upregulation Phospholipase A2 Phospholipase A2

Caption: The Cyclooxygenase (COX) signaling pathway.

Ibuprofen Synthesis: A Tale of Two Intermediates

The synthesis of Ibuprofen offers a compelling case study in process optimization, with the traditional Boots process being largely supplanted by the more efficient and environmentally friendly BHC (Boots-Hoechst-Celanese) process. A key intermediate in both pathways is 4'-isobutylacetophenone .

Comparison of 4'-Isobutylacetophenone Synthesis

The initial step in both the Boots and BHC processes is the Friedel-Crafts acylation of isobutylbenzene to produce 4'-isobutylacetophenone. However, variations in catalysts and reaction conditions can significantly impact the yield and purity of this crucial intermediate.

ParameterBoots Process (Classical)BHC Process (Green)Alternative (Zeolite Catalyst)
Starting Material IsobutylbenzeneIsobutylbenzeneIsobutylbenzene
Acylating Agent Acetyl chlorideAcetic anhydrideAcetic anhydride
Catalyst Aluminum chloride (AlCl₃)Hydrogen fluoride (HF)Al-KIT-6 (Zeolite)
Yield of 4'-Isobutylacetophenone ~25.6%[1]High (part of a 3-step, high-yield process)72%[2]
Key Considerations Stoichiometric AlCl₃, significant wasteHF is corrosive but recyclableHeterogeneous catalyst, easier separation
Experimental Workflow: BHC Process for Ibuprofen

The BHC process is a three-step synthesis that is significantly more atom-efficient than the original six-step Boots process.

BHC_Process Isobutylbenzene Isobutylbenzene 4'-Isobutylacetophenone 4'-Isobutylacetophenone Isobutylbenzene->4'-Isobutylacetophenone HF (catalyst) Acetic Anhydride Acetic Anhydride Acetic Anhydride->4'-Isobutylacetophenone 1-(4-Isobutylphenyl)ethanol 1-(4-Isobutylphenyl)ethanol 4'-Isobutylacetophenone->1-(4-Isobutylphenyl)ethanol H₂, Pd/C Hydrogen Hydrogen Hydrogen->1-(4-Isobutylphenyl)ethanol Ibuprofen Ibuprofen 1-(4-Isobutylphenyl)ethanol->Ibuprofen CO, Pd catalyst Carbon Monoxide Carbon Monoxide Carbon Monoxide->Ibuprofen

Caption: The three-step BHC synthesis of Ibuprofen.

Experimental Protocol: Friedel-Crafts Acylation of Isobutylbenzene

This protocol describes the synthesis of 4'-isobutylacetophenone, a key intermediate for Ibuprofen.

Materials:

  • Isobutylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Methylene chloride (CH₂Cl₂)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottomed flask equipped with an addition funnel and a reflux condenser, a mixture of anhydrous aluminum chloride (1.1 equivalents) in methylene chloride is prepared and cooled to 0°C in an ice bath.

  • A solution of acetyl chloride (1.1 equivalents) in methylene chloride is added dropwise to the cooled AlCl₃ suspension over 10 minutes.

  • Following this, a solution of isobutylbenzene (1.0 equivalent) in methylene chloride is added dropwise.

  • After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for 15 minutes.

  • The reaction mixture is then carefully poured into a beaker containing ice and concentrated HCl to quench the reaction.

  • The organic layer is separated, and the aqueous layer is extracted with methylene chloride.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and dried over anhydrous MgSO₄.

  • The solvent is removed by distillation to yield the crude 4'-isobutylacetophenone, which can be further purified.[3]

Naproxen Synthesis: The Importance of 6-Methoxy-2-acetylnaphthalene

A common and efficient route to Naproxen involves the Friedel-Crafts acylation of 2-methoxynaphthalene to form the key intermediate 6-methoxy-2-acetylnaphthalene .

Comparison of 6-Methoxy-2-acetylnaphthalene Synthesis Methods

Different solvents and reaction conditions in the Friedel-Crafts acylation step can influence the yield of the desired 6-methoxy-2-acetylnaphthalene isomer.

ParameterMethod 1Method 2
Starting Material 2-Methoxynaphthalene2-Methoxynaphthalene
Acylating Agent Acetyl chlorideAcetyl chloride
Catalyst Aluminum chloride (AlCl₃)Aluminum chloride (AlCl₃)
Solvent Nitrobenzene1,1-Dichloroethane
Yield of 6-Methoxy-2-acetylnaphthalene 45-48%[4]73%[5]
Key Considerations Lower yield, traditional solventHigher yield, alternative solvent
Experimental Workflow: Naproxen Synthesis

A common synthetic route to Naproxen starting from 2-methoxynaphthalene.

Naproxen_Synthesis 2-Methoxynaphthalene 2-Methoxynaphthalene 6-Methoxy-2-acetylnaphthalene 6-Methoxy-2-acetylnaphthalene 2-Methoxynaphthalene->6-Methoxy-2-acetylnaphthalene AlCl₃, Nitrobenzene Acetyl Chloride Acetyl Chloride Acetyl Chloride->6-Methoxy-2-acetylnaphthalene Intermediate A Willgerodt-Kindler Reaction Intermediate 6-Methoxy-2-acetylnaphthalene->Intermediate A Sulfur, Morpholine Naproxen Naproxen Intermediate A->Naproxen Hydrolysis

Caption: Synthetic pathway for Naproxen.

Experimental Protocol: Synthesis of 6-Methoxy-2-acetylnaphthalene

This protocol details the Friedel-Crafts acylation to produce the key Naproxen intermediate.

Materials:

  • 2-Methoxynaphthalene

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetyl chloride

  • Dry nitrobenzene

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Chloroform

  • Methanol

Procedure:

  • In a three-necked flask, anhydrous aluminum chloride (0.32 mole) is dissolved in dry nitrobenzene (200 ml).[6]

  • Finely ground 2-methoxynaphthalene (0.250 mole) is added to the solution.[6]

  • The mixture is cooled to approximately 5°C in an ice bath.[6]

  • Redistilled acetyl chloride (0.32 mole) is added dropwise over 15-20 minutes, maintaining the temperature between 10.5 and 13°C.[6]

  • Stirring is continued in the ice bath for 2 hours, after which the mixture is left at room temperature for at least 12 hours.[6]

  • The reaction mixture is poured into a beaker with crushed ice and concentrated HCl.[6]

  • The product is extracted with chloroform, and the organic layer is washed with water.[6]

  • The solvent is removed by steam distillation, and the crude product is purified by vacuum distillation and recrystallization from methanol to yield 6-methoxy-2-acetylnaphthalene.[6]

Celecoxib Synthesis: The Central Role of a Diketone Intermediate

The synthesis of the selective COX-2 inhibitor, Celecoxib, typically proceeds through a Claisen condensation to form the key intermediate 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione .

Comparison of Synthesis Methods for the Diketone Intermediate

The efficiency of the Claisen condensation can be influenced by the choice of base and solvent, as well as the reaction format (batch vs. flow).

ParameterBatch Process (Method A)Batch Process (Method B)Flow Chemistry
Starting Materials 4-Methylacetophenone, Ethyl trifluoroacetate4-Methylacetophenone, Ethyl trifluoroacetate4-Methylacetophenone, Ethyl trifluoroacetate
Base Sodium methoxideSodium ethoxideSodium ethoxide
Solvent TolueneEthanolEthanol
Yield of Diketone Intermediate 96%[7]Quantitative[8]90-96%[8]
Reaction Time 1 hour[7]3 hours[8]1 hour[8]
Key Considerations High yieldQuantitative yield with optimized work-upReduced reaction time and chemical exposure
Experimental Workflow: Celecoxib Synthesis

A typical two-step synthesis of Celecoxib.

Celecoxib_Synthesis 4-Methylacetophenone 4-Methylacetophenone Diketone Intermediate 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione 4-Methylacetophenone->Diketone Intermediate NaOEt, Ethanol Ethyl Trifluoroacetate Ethyl Trifluoroacetate Ethyl Trifluoroacetate->Diketone Intermediate Celecoxib Celecoxib Diketone Intermediate->Celecoxib Cyclocondensation 4-Sulfamidophenylhydrazine HCl 4-Sulfamidophenylhydrazine HCl 4-Sulfamidophenylhydrazine HCl->Celecoxib

Caption: Two-step synthesis of Celecoxib.

Experimental Protocol: Claisen Condensation for the Diketone Intermediate

This protocol describes the synthesis of the key diketone intermediate for Celecoxib.

Materials:

  • 4-Methylacetophenone (4-MAP)

  • Ethyl trifluoroacetate (ETFA)

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Hexane

Procedure:

  • To a stirred solution of sodium ethoxide (1.4 equivalents) in absolute ethanol, 4-methylacetophenone (1.0 equivalent) is added.[8]

  • Ethyl trifluoroacetate (1.1 equivalents) is then added to the reaction mixture.[8]

  • The reaction is stirred at room temperature for 3 hours.[8]

  • The mixture is concentrated under vacuum.[8]

  • The resulting solid is suspended in hexane with vigorous stirring, followed by vacuum filtration and washing with hexane to yield the crude 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.[8]

This guide highlights that the choice of synthetic route and the optimization of reaction conditions for key intermediates are paramount in achieving efficient and high-yielding production of anti-inflammatory drugs. The provided data and protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

A Comparative Analysis of Sulfonate Esters as Leaving Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic chemistry, the efficiency of nucleophilic substitution and elimination reactions is paramount, underpinning the synthesis of a vast array of molecules, including active pharmaceutical ingredients. The choice of a leaving group is a critical determinant of reaction rates and outcomes. Among the most effective and versatile leaving groups are sulfonate esters, which are readily prepared from alcohols and exhibit a wide range of reactivities. This guide provides a comprehensive comparison of common sulfonate esters, supported by experimental data, to inform the strategic selection of these crucial moieties in synthetic design.

The Critical Role of the Sulfonate Ester

The efficacy of a sulfonate ester as a leaving group is intrinsically linked to the stability of the corresponding sulfonate anion that is formed upon its departure. A more stable anion is a weaker base and, consequently, a better leaving group. This stability is primarily governed by the electronic properties of the substituent (R group) attached to the sulfonyl group. Electron-withdrawing groups enhance the stability of the anion through inductive and/or resonance effects, thereby increasing the leaving group's ability. This principle dictates the general order of reactivity among the commonly employed sulfonate esters.

Quantitative Comparison of Leaving Group Ability

To facilitate a direct comparison of the most frequently utilized sulfonate esters, the following table summarizes their relative reactivities in bimolecular nucleophilic substitution (SN2) reactions and the acidity of their conjugate acids. The data clearly illustrates the impact of the substituent on the sulfonyl group.

Leaving GroupAbbreviationR GrouppKa of Conjugate Acid (R-SO₃H)Relative SN2 Reaction Rate (krel)
Triflate-OTf-CF₃~ -14~10⁵
Nosylate-ONs-C₆H₄NO₂ (para)-3.5~10
Brosylate-OBs-C₆H₄Br (para)-2.9Slightly more reactive than tosylate
Tosylate-OTs-C₆H₄CH₃ (para)-2.81
Mesylate-OMs-CH₃-1.9~0.6

Note: Relative rates can vary depending on the specific substrate, nucleophile, and solvent system.

Factors Influencing Leaving Group Ability

The effectiveness of a sulfonate ester as a leaving group is a function of several interconnected factors. The following diagram illustrates the logical relationship between the electronic nature of the substituent on the sulfonyl group, the stability of the resulting anion, and the overall reactivity in nucleophilic substitution reactions.

Leaving_Group_Ability substituent Electronic Properties of Substituent (R-group) stability Stability of the Sulfonate Anion (R-SO₃⁻) substituent->stability determines electron_withdrawing Electron-Withdrawing (e.g., -CF₃, -NO₂) substituent->electron_withdrawing more electron_donating Electron-Donating (e.g., -CH₃) substituent->electron_donating less reactivity Reaction Rate (e.g., SN2) stability->reactivity correlates with high_stability High Stability stability->high_stability leads to low_stability Lower Stability stability->low_stability results in electron_withdrawing->substituent electron_donating->substituent high_stability->reactivity Faster low_stability->reactivity Slower

Caption: Relationship between substituent electronics and reaction rate.

Experimental Protocols

To quantitatively assess the leaving group ability of different sulfonate esters, two primary experimental approaches are commonly employed: kinetic analysis of SN2 reactions and measurement of solvolysis rates.

Protocol 1: Kinetic Analysis of SN2 Reaction Rates

This protocol outlines a general procedure for comparing the rates of an SN2 reaction with different sulfonate leaving groups.

Objective: To determine the relative rate constants for the reaction of a primary alkyl sulfonate with a common nucleophile.

Materials:

  • Alkyl sulfonates (e.g., 1-octyl mesylate, 1-octyl tosylate, 1-octyl nosylate, 1-octyl brosylate)

  • Nucleophile (e.g., sodium azide, NaN₃)

  • Solvent (e.g., anhydrous N,N-dimethylformamide, DMF)

  • Internal standard for chromatography (e.g., dodecane)

  • Standard laboratory glassware and stirring equipment

  • Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known concentration of the alkyl sulfonate and the internal standard in the solvent.

  • Initiation: Add a known concentration of the nucleophile to the reaction mixture at a constant temperature (e.g., 50 °C). Start timing the reaction immediately.

  • Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction by adding the aliquot to a vial containing a suitable quenching agent (e.g., water).

  • Analysis: Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining alkyl sulfonate and/or the product formed.

  • Data Processing: Plot the natural logarithm of the concentration of the alkyl sulfonate versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-kobs).

  • Comparison: Repeat the experiment under identical conditions for each of the different alkyl sulfonates. The relative rates can be determined by normalizing the obtained rate constants to a reference leaving group (e.g., tosylate).

Protocol 2: Comparative Solvolysis Rates

This protocol describes a method to compare the leaving group ability of sulfonate esters by measuring their rates of solvolysis.

Objective: To determine the relative solvolysis rates of a secondary alkyl sulfonate in a protic solvent.

Materials:

  • Secondary alkyl sulfonates (e.g., 2-adamantyl mesylate, 2-adamantyl tosylate, 2-adamantyl triflate)

  • Solvent (e.g., 80% ethanol/20% water)

  • Indicator (e.g., bromothymol blue)

  • Standardized solution of a weak base (e.g., 0.01 M sodium hydroxide)

  • Standard laboratory glassware, including a burette and a constant temperature bath

Procedure:

  • Reaction Setup: Prepare a solution of the alkyl sulfonate in the chosen solvent system within a reaction vessel maintained at a constant temperature. Add a few drops of the indicator.

  • Titration: As the solvolysis reaction proceeds, sulfonic acid is produced, causing a change in the color of the indicator. Titrate the liberated acid with the standardized base solution to maintain the initial color of the indicator.

  • Monitoring: Record the volume of the base added at regular time intervals.

  • Data Processing: The rate of the reaction can be determined from the rate of consumption of the base. The first-order rate constant (k) can be calculated from the integrated rate law.

  • Comparison: The relative rates of solvolysis for the different sulfonate esters provide a direct measure of their relative leaving group abilities under these conditions.

Conclusion

The selection of a sulfonate ester as a leaving group is a critical decision in the design of a synthetic route. The triflate group stands out as an exceptionally potent leaving group, ideal for reactions involving unreactive substrates or when rapid reaction rates are desired. Nosylates and brosylates offer enhanced reactivity compared to the more traditional tosylates and mesylates, owing to the strong electron-withdrawing nature of the nitro and bromo substituents, respectively. Tosylates and mesylates remain the workhorses of organic synthesis due to their ready availability, stability, and well-established reactivity profiles. A thorough understanding of the principles outlined in this guide, supported by the provided experimental data and protocols, will empower researchers to make informed decisions, leading to more efficient and successful synthetic endeavors.

Spectroscopic Analysis of 1-Benzhydrylazetidin-3-yl Methanesulfonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 1-Benzhydrylazetidin-3-yl methanesulfonate against its synthetic precursor and a related analog. The provided experimental data is intended to aid researchers in the structural confirmation and quality assessment of this important synthetic intermediate.

Structural Confirmation by Spectroscopic Methods

The structural integrity of this compound is typically confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Each technique provides unique insights into the molecular framework of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra provide information on the chemical environment, connectivity, and number of different types of protons and carbons.

Table 1: ¹H NMR Spectroscopic Data Comparison

CompoundChemical Shift (δ) ppm and Multiplicity
This compound No publicly available experimental data found.
1-Benzhydrylazetidin-3-one 7.48 (m, 4H, Ar-H), 7.30 (m, 4H, Ar-H), 7.22 (m, 2H, Ar-H), 4.60 (s, 1H, CH-benzhydryl), 4.01 (s, 4H, azetidine-H)[1][2]
1-Benzhydrylazetidin-3-ol No publicly available experimental data found.

Table 2: ¹³C NMR Spectroscopic Data Comparison

CompoundChemical Shift (δ) ppm
This compound No publicly available experimental data found.
1-Benzhydrylazetidin-3-one No publicly available experimental data found.
1-Benzhydrylazetidin-3-ol No publicly available experimental data found.

Note: The absence of publicly available experimental NMR data for this compound and its direct precursor highlights the importance of internal data generation and validation in a research and development setting.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key absorptions for this compound are expected from the sulfonate group (S=O and S-O stretches) and the benzhydryl and azetidine moieties.

Table 3: Key IR Absorption Frequencies (cm⁻¹) Comparison

Functional GroupThis compound1-Benzhydrylazetidin-3-ol hydrochloride
O-H Stretch (Alcohol)N/ABroad band expected ~3200-3600
C-H Stretch (Aromatic)~3000-3100~3000-3100
C-H Stretch (Aliphatic)~2800-3000~2800-3000
S=O Stretch (Sulfonate)Strong, asymmetric ~1350; Strong, symmetric ~1175N/A
S-O Stretch (Sulfonate)Strong, ~1000-750N/A
C-N Stretch (Azetidine)~1100-1300~1100-1300
C=C Stretch (Aromatic)~1450-1600~1450-1600

Note: An available FTIR spectrum for 1-benzhydryl-3-azetidinyl methanesulfonate exists on SpectraBase, though access to the full spectrum requires registration.[3] An FTIR spectrum for 1-benzhydrylazetidin-3-ol hydrochloride is available on PubChem.[4]

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique.

Table 4: Mass Spectrometry Data Comparison

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
This compound C₁₇H₁₉NO₃S317.40318.1164
1-Benzhydrylazetidin-3-one C₁₆H₁₅NO237.30238.1232
1-Benzhydrylazetidin-3-ol C₁₆H₁₇NO239.31240.1388

Note: The expected [M+H]⁺ values are calculated based on the monoisotopic masses of the most common isotopes.

Experimental Protocols

Standard protocols for obtaining the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy (Thin Solid Film)
  • Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).

  • Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid sample.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to promote protonation for positive ion mode.

  • Infusion and Ionization: Infuse the sample solution into the ESI source at a constant flow rate. A high voltage is applied to the capillary tip, generating a fine spray of charged droplets.

  • Desolvation and Mass Analysis: The charged droplets are desolvated by a heated gas, leading to the formation of gas-phase ions. These ions are then guided into the mass analyzer (e.g., quadrupole or time-of-flight) where their mass-to-charge ratio (m/z) is determined.

Workflow for Spectroscopic Data Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a synthesized chemical compound using spectroscopic data.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR (1H, 13C) purification->nmr Sample ir IR purification->ir Sample ms MS purification->ms Sample data_analysis Spectral Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation comparison Comparison with Expected Data / Analogs structure_elucidation->comparison final_confirmation Structure Confirmed comparison->final_confirmation

Caption: Workflow for structural confirmation of a chemical compound.

References

Comparative Cross-Reactivity Assessment of 1-Benzhydrylazetidin-3-yl Methanesulfonate in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of 1-Benzhydrylazetidin-3-yl methanesulfonate, a versatile azetidine derivative with potential applications in neuropharmacology and anti-inflammatory research.[1] Due to the limited publicly available biological data for this specific compound, this document serves as a template, offering a comparative analysis with other relevant azetidine derivatives to illustrate the assessment process. The methodologies and data presentation formats provided herein are intended to guide researchers in evaluating the selectivity and potential off-target effects of novel chemical entities.

The benzhydryl moiety suggests a potential for interaction with various biological targets, including cytochrome P450 (CYP) enzymes and neurotransmitter receptors.[2] Therefore, a comprehensive cross-reactivity assessment is crucial to profile its therapeutic potential and identify any liabilities.

Comparative Analysis of Biological Activity

To illustrate a comparative cross-reactivity assessment, this section presents hypothetical data for this compound alongside experimentally determined data for other azetidine derivatives with known biological activities. This allows for a clear comparison of potencies and selectivities across different biological targets.

Neurotransmitter Receptor Binding Affinities

The following table summarizes the binding affinities (Ki in nM) of various azetidine derivatives for a panel of neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeThis compound (Hypothetical Ki in nM)Sazetidine-A (Ki in nM)L-trans-Azetidine-2,3-dicarboxylic Acid (Ki in µM)
α4β2 Nicotinic50~0.5[3]-
NMDA>10,000-10[4]

Data for Sazetidine-A and L-trans-Azetidine-2,3-dicarboxylic Acid are derived from published literature. The data for this compound is hypothetical and for illustrative purposes only.

Cytochrome P450 Inhibition

This table presents the half-maximal inhibitory concentration (IC50 in µM) of hypothetical data for this compound against key drug-metabolizing CYP enzymes, compared to known inhibitors.

CYP IsoformThis compound (Hypothetical IC50 in µM)Ketoconazole (IC50 in µM)Quinidine (IC50 in µM)
CYP1A225--
CYP2D615-0.04
CYP3A450.02-

Ketoconazole and Quinidine are well-characterized CYP inhibitors and are included for reference. The data for this compound is hypothetical.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following protocols outline standard procedures for the key assays cited in this guide.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor

  • Test compound (this compound)

  • Assay buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation fluid

  • Microplate harvester and scintillation counter

Procedure:

  • A reaction mixture is prepared containing cell membranes, a fixed concentration of radioligand, and varying concentrations of the test compound in the assay buffer.

  • The mixture is incubated at a specific temperature for a set duration to allow binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters using a microplate harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated from the resulting dose-response curve.

  • The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation.

Cytochrome P450 Inhibition Assay (Fluorometric)

This assay assesses the potential of a compound to inhibit the activity of specific CYP isoforms.

Materials:

  • Recombinant human CYP enzymes

  • Fluorogenic probe substrate specific for each CYP isoform

  • NADPH regenerating system

  • Test compound (this compound)

  • Potassium phosphate buffer

  • Microplate reader with fluorescence detection

Procedure:

  • The test compound is pre-incubated with the recombinant CYP enzyme and the NADPH regenerating system in a black microplate.

  • The enzymatic reaction is initiated by the addition of the fluorogenic probe substrate.

  • The plate is incubated at 37°C for a specific time.

  • The reaction is stopped, and the fluorescence of the metabolite formed is measured using a microplate reader.

  • The percentage of inhibition is calculated by comparing the fluorescence in the presence of the test compound to the control (vehicle-treated) wells.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the test compound concentration.

Visualizations

Diagrams are provided to illustrate key concepts and workflows relevant to the cross-reactivity assessment of this compound.

cluster_0 In Vitro Cross-Reactivity Assessment Workflow A Compound Synthesis (1-Benzhydrylazetidin-3-yl methanesulfonate) B Primary Target Screening A->B C Secondary Target (Cross-Reactivity) Screening B->C D Receptor Binding Assays C->D E Enzyme Inhibition Assays (e.g., CYP450) C->E F Data Analysis (Ki / IC50 Determination) D->F E->F G Selectivity Profiling & Report Generation F->G

Caption: Workflow for assessing the in vitro cross-reactivity of a test compound.

cluster_1 Hypothetical Signaling Pathway Interaction Ligand Neurotransmitter (e.g., Acetylcholine) Receptor Nicotinic Receptor (α4β2) Ligand->Receptor Binds Channel Ion Channel Opening Receptor->Channel Activates Compound 1-Benzhydrylazetidin-3-yl methanesulfonate Compound->Receptor Potentially Binds (Cross-Reactivity) Influx Na+ / Ca2+ Influx Channel->Influx Depolarization Membrane Depolarization Influx->Depolarization Response Cellular Response Depolarization->Response

Caption: Potential interaction of the test compound with a neurotransmitter signaling pathway.

References

A Comparative Guide to the Synthesis of 3-Substituted Azetidines: Benchmarking 1-Benzhydrylazetidin-3-yl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

The azetidine scaffold is a valuable structural motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candidates.[1] The synthesis of 3-substituted azetidines, however, can be challenging due to the inherent ring strain of the four-membered heterocycle.[1] This guide provides a comparative analysis of synthetic precursors for 3-substituted azetidines, with a particular focus on benchmarking the performance of 1-Benzhydrylazetidin-3-yl methanesulfonate against other common synthetic strategies.

This comparison is intended for researchers, scientists, and drug development professionals, offering objective data to aid in the selection of the most suitable synthetic route based on factors such as yield, reaction time, scalability, and the desired substitution pattern.

Performance Comparison of Synthetic Precursors

The synthesis of 3-substituted azetidines can be broadly approached through the functionalization of a pre-formed azetidine ring or by intramolecular cyclization of an acyclic precursor. This compound serves as an excellent example of the former approach, where the methanesulfonate group acts as a good leaving group for nucleophilic substitution. Alternative methods often involve the formation of the azetidine ring as the key step.

Synthetic StrategyPrecursor TypeTypical Yield (%)Typical Reaction TimePurityKey AdvantagesKey Disadvantages
Nucleophilic Substitution This compound High (variable)1-24 hoursHigh (>95%)Versatile for introducing various nucleophiles; precursor alcohol is accessible via a high-yield, chromatography-free process.[2]Requires a multi-step synthesis to obtain the precursor; potential for side reactions.
Intramolecular Cyclization (Double SN2) 2-Substituted-1,3-propanediol bis-triflates45-85%12-24 hoursHighOne-pot procedure from diols; good scope for various amines and diols.[3][4]Potential for polymerization and elimination byproducts; triflates can be moisture-sensitive.[5]
Intramolecular Cyclization (Mitsunobu) N-Protected-3-amino-1-propanols75%12-24 hoursHighProceeds with clean inversion of stereochemistry; mild reaction conditions.[6][7]Requires stoichiometric amounts of phosphine and azodicarboxylate reagents, which can complicate purification.[7]
Oxidation and Cyclization 1-Benzhydrylazetidin-3-ol (to azetidin-3-one, then further reaction)96% (oxidation)1-2 hours (oxidation)HighProvides access to 3-spirocyclic and other complex azetidines via the ketone intermediate.[8]A multi-step process if the target is not the azetidinone itself.[8]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and two alternative precursors are provided below.

Protocol 1: Synthesis of this compound

This two-step protocol involves the synthesis of the precursor alcohol followed by mesylation.

Step 1: Synthesis of 1-Benzhydrylazetidin-3-ol [9]

A robust and scalable one-pot synthesis of 1-benzhydrylazetidin-3-ol has been developed, which is high-yielding (80%) and chromatography-free, resulting in a purity of >99%.[9]

  • Materials: Benzhydrylamine, epichlorohydrin, isopropyl alcohol (IPA).

  • Procedure:

    • A solution of benzhydrylamine in IPA is charged into a reactor under a nitrogen atmosphere.

    • Epichlorohydrin is added to the stirred solution over 1 hour, maintaining the temperature below 30 °C.

    • The reaction mixture is stirred for an additional 30 hours at 30 °C.

    • Reaction completion is monitored by HPLC to ensure less than 1.0% of benzhydrylamine remains.

    • The product, 1-benzhydrylazetidin-3-ol, is isolated after an appropriate workup.

Step 2: Mesylation to this compound [2]

This standard procedure converts the hydroxyl group into a methanesulfonate, an excellent leaving group.

  • Materials: 1-Benzhydrylazetidin-3-ol, acetonitrile, triethylamine, methanesulfonyl chloride (MsCl).

  • Procedure:

    • To a stirred solution of 1-benzhydrylazetidin-3-ol in acetonitrile, add triethylamine over 15 minutes, maintaining the temperature below 30 °C.

    • Cool the resulting suspension to -10 °C.

    • Add methanesulfonyl chloride dropwise over 1 hour, maintaining the temperature at -5 °C.

    • Stir the reaction at -5 °C for 1 hour.

    • Monitor the reaction by HPLC until less than 1.0% of the starting alcohol remains.

    • The product is isolated following a suitable aqueous workup and purification.

Protocol 2: One-Pot Synthesis of 1,3-Disubstituted Azetidines from a 1,3-Propanediol Derivative[3]

This method achieves the synthesis of 1,3-disubstituted azetidines in a single reaction vessel from a primary amine and a 2-substituted-1,3-propanediol.

  • Materials: 2-Substituted-1,3-propanediol, triflic anhydride (Tf₂O), pyridine, primary amine, dichloromethane (DCM).

  • Procedure:

    • A solution of the 2-substituted-1,3-propanediol and pyridine in DCM is cooled to -78 °C.

    • Triflic anhydride is added dropwise, and the mixture is stirred for 30 minutes.

    • The primary amine is added, and the reaction is allowed to warm to room temperature and stirred for 12-24 hours.

    • The reaction is quenched, and the 1,3-disubstituted azetidine product is isolated and purified.

Protocol 3: Intramolecular Cyclization via Mitsunobu Reaction[6]

The Mitsunobu reaction allows for the conversion of an N-protected-3-amino-1-propanol to the corresponding azetidine with inversion of stereochemistry at the alcohol carbon.[6][7]

  • Materials: N-protected-3-amino-1-propanol, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the N-protected-3-amino-1-propanol and triphenylphosphine in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DEAD or DIAD dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • The solvent is removed under reduced pressure, and the azetidine product is purified, often by chromatography, to remove the triphenylphosphine oxide and hydrazinedicarboxylate byproducts.

Visualizations: Workflows and Signaling Pathways

Experimental and Logical Workflows

The following diagrams illustrate the synthetic workflow for the benchmarked precursor and a logical flow for selecting a synthetic route.

cluster_0 Synthesis of this compound A Benzhydrylamine + Epichlorohydrin B 1-Benzhydrylazetidin-3-ol A->B One-Pot Cyclization C 1-Benzhydrylazetidin-3-yl Methanesulfonate B->C Mesylation (MsCl, Et3N) D 3-Substituted Azetidine C->D Nucleophilic Substitution

Caption: Synthetic workflow for 3-substituted azetidines.

rect_node rect_node start Desired Azetidine Structure? q1 Stereocontrol Needed? start->q1 q2 Scalability a Priority? q1->q2 No rect_node1 Mitsunobu Reaction q1->rect_node1 Yes q3 Diverse Nucleophiles Required? q2->q3 No rect_node2 One-Pot from Diol q2->rect_node2 Yes rect_node3 Use Mesylate Precursor q3->rect_node3 Yes rect_node4 Consider other cycloadditions q3->rect_node4 No

Caption: Decision tree for selecting an azetidine synthesis route.

Relevance in Signaling Pathways

Azetidine-containing molecules are often developed as inhibitors of key signaling proteins, such as kinases. For example, Cobimetinib, which contains a 3-substituted azetidine moiety, is an inhibitor of MEK1 and MEK2 in the RAS/RAF/MEK/ERK pathway, a critical cascade in cell proliferation and survival.[5][10]

cluster_mapk MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Azetidine-Containing Inhibitor (e.g., Cobimetinib) Inhibitor->MEK

Caption: The MAPK/ERK pathway, a target for azetidine drugs.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 1-Benzhydrylazetidin-3-yl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, step-by-step procedures for the safe disposal of 1-Benzhydrylazetidin-3-yl methanesulfonate, ensuring the protection of laboratory personnel and the environment.

Hazard Identification and Safety Precautions

This compound is a compound that requires careful handling due to its potential health hazards. It is crucial to be aware of the following classifications and to use appropriate personal protective equipment (PPE).

GHS Hazard Classifications:

  • Acute toxicity, oral (Category 4)[1][2]

  • Skin irritation (Category 2)[1][2][3][4]

  • Serious eye irritation (Category 2A)[1][2][3][4]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system[1][3][4]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][3][4]

HazardGHS CategoryPrecautionary Statement
Oral Toxicity Category 4P270: Do not eat, drink or smoke when using this product.[1][2] P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1]
Skin Irritation Category 2P264: Wash skin thoroughly after handling.[1][2][4] P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][2][4][5][6] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][2]
Eye Irritation Category 2AP280: Wear protective gloves/ eye protection/ face protection.[1][2][4][5][6] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5][6]
Respiratory Irritation Category 3P261: Avoid breathing mist or vapors.[1][4] P271: Use only outdoors or in a well-ventilated area.[1][4] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

Experimental Workflow for Disposal

The proper disposal of this compound is a critical final step in the experimental lifecycle. The following workflow diagram outlines the necessary steps to ensure safe and compliant disposal.

cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Storage and Documentation cluster_2 Phase 3: Final Disposal A Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Step 2: Segregate Waste at Point of Generation A->B C Step 3: Collect in a Designated, Labeled, and Sealed Waste Container B->C D Step 4: Store Container in a Designated Hazardous Waste Accumulation Area C->D Transfer to Storage E Step 5: Maintain an Accurate Log of Accumulated Waste D->E F Step 6: Arrange for Pickup by a Licensed Chemical Waste Disposal Company E->F Schedule Pickup G Step 7: Provide All Necessary Documentation to the Disposal Company F->G H Step 8: Confirm and Document Final Disposal G->H

A logical workflow for the proper disposal of this compound.

Detailed Disposal Protocol

This protocol provides a step-by-step guide for the disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][4][5]

2. Waste Segregation:

  • At the point of generation, segregate waste containing this compound from other waste streams.

  • Do not mix with incompatible materials.

3. Waste Container:

  • Use a designated, leak-proof, and chemically compatible container for collecting the waste.

  • The container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".

  • Keep the container sealed when not in use.

4. Temporary Storage:

  • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • The storage area should be away from general laboratory traffic and incompatible chemicals.

5. Accidental Spill Measures:

  • In the event of a spill, do not let the product enter drains.[1]

  • Evacuate the area if necessary.

  • Wear appropriate PPE, including respiratory protection if vapors or dust are present.[5]

  • Absorb liquid spills with an inert material (e.g., Chemizorb®) and collect for disposal.[1]

  • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Clean the affected area thoroughly with soap and water.[1]

6. Final Disposal:

  • The disposal of this compound must be conducted as special waste.[5]

  • Engage a licensed and reputable chemical waste disposal company.[5]

  • Consult with your institution's Environmental Health and Safety (EHS) department for approved vendors and specific institutional procedures.

  • Arrange for the disposal in consultation with local waste disposal authorities and in accordance with all national and regional regulations.[5]

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) and any other required documentation.

7. Documentation:

  • Maintain a detailed log of the accumulated waste, including the chemical name, quantity, and date of generation.

  • Retain all documentation related to the final disposal for regulatory compliance.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

Essential Safety and Operational Guidance for Handling 1-Benzhydrylazetidin-3-yl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate, essential safety and logistical information for handling 1-Benzhydrylazetidin-3-yl methanesulfonate, including detailed personal protective equipment (PPE) requirements, step-by-step operational and disposal plans, and emergency procedures.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

Given the hazards associated with this compound and related structures, a comprehensive PPE plan is crucial for minimizing exposure risk. The following table summarizes the required and recommended PPE.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended.To prevent skin contact and irritation[2].
Eye and Face Protection ANSI-approved safety glasses or chemical splash goggles. A face shield should be worn when there is a risk of splashing.To protect eyes from dust particles and splashes, preventing serious irritation[2].
Skin and Body Protection A fully buttoned laboratory coat, full-length pants, and closed-toe shoes are required. Consider a chemical-resistant apron or coveralls for larger quantities or splash risks.To prevent accidental skin exposure[2][3].
Respiratory Protection All handling of solid material or solutions should be conducted in a certified chemical fume hood. For situations with a high potential for aerosol generation or in the event of a large spill, a NIOSH-approved respirator may be necessary.To avoid inhalation of dust or aerosols, which can cause respiratory tract irritation[1][2].
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for the safe handling of this compound.

1. Preparation:

  • Ensure a certified chemical fume hood is operational and has been recently inspected.
  • Gather all necessary PPE and inspect it for any damage.
  • Locate the nearest emergency eyewash station and safety shower before beginning work.
  • Have an emergency spill kit readily available.

2. Handling:

  • Don all appropriate PPE as detailed in the table above.
  • Handle the chemical exclusively within the chemical fume hood to minimize inhalation exposure.
  • Avoid the formation of dust and aerosols[4]. Use the smallest practical quantities for the experiment.
  • Keep containers tightly closed when not in use.

3. Post-Handling:

  • Thoroughly decontaminate the work area after handling is complete.
  • Properly remove and dispose of contaminated PPE in a designated hazardous waste container.
  • Wash hands thoroughly with soap and water after handling, even if gloves were worn[5].

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a designated, properly labeled, and sealed hazardous waste container.
  • Do not mix this waste with other waste streams unless compatibility has been confirmed.

2. Disposal Procedure:

  • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed disposal company[2].
  • Follow all local, state, and federal regulations for the disposal of chemical waste[6].

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

Exposure Type Immediate Action
Skin Contact Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[2].
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2].
Inhalation Move the individual to fresh air. If breathing is difficult or symptoms persist, seek immediate medical attention[7].
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention[7].
Spill For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS office immediately[5].

Visual Workflow Guides

To further enhance understanding and adherence to safety protocols, the following diagrams illustrate the key workflows for handling and emergency response.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood prep2 Inspect & Don PPE prep1->prep2 prep3 Locate Safety Equipment prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Minimize Dust/Aerosols handle1->handle2 handle3 Keep Containers Closed handle2->handle3 post1 Decontaminate Area handle3->post1 post2 Dispose of PPE post1->post2 post3 Wash Hands post2->post3 disp1 Collect in Labeled Container post3->disp1 disp2 Contact EHS for Disposal disp1->disp2

Caption: Workflow for the safe handling of this compound.

EmergencyResponse cluster_exposure Personnel Exposure cluster_spill Spill Response spill Spill or Exposure Occurs skin Skin Contact: Flush with water for 15 min spill->skin Exposure eye Eye Contact: Flush with water for 15 min spill->eye Exposure inhale Inhalation: Move to fresh air spill->inhale Exposure ingest Ingestion: Rinse mouth, do not induce vomiting spill->ingest Exposure small_spill Small Spill: Absorb and containerize spill->small_spill Spill large_spill Large Spill: Evacuate area spill->large_spill Spill medical Seek Medical Attention skin->medical eye->medical inhale->medical ingest->medical ehs Contact EHS small_spill->ehs large_spill->ehs

Caption: Emergency response procedures for spills and personnel exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzhydrylazetidin-3-yl methanesulfonate
Reactant of Route 2
Reactant of Route 2
1-Benzhydrylazetidin-3-yl methanesulfonate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。